Product packaging for 2-(Isopropyl(methyl)amino)ethanol(Cat. No.:CAS No. 2893-49-4)

2-(Isopropyl(methyl)amino)ethanol

Cat. No.: B1584345
CAS No.: 2893-49-4
M. Wt: 117.19 g/mol
InChI Key: OFRNAQFDQREXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Isopropyl(methyl)amino)ethanol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO B1584345 2-(Isopropyl(methyl)amino)ethanol CAS No. 2893-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(propan-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2)7(3)4-5-8/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRNAQFDQREXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286402
Record name 2-[Methyl(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2893-49-4
Record name N-Isopropyl-N-methylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2893-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 45488
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2893-49-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[Methyl(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 2-(Isopropyl(methyl)amino)ethanol?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(Isopropyl(methyl)amino)ethanol

Abstract

This compound, a tertiary aminoalcohol, represents a versatile chemical intermediate with significant potential in organic synthesis and materials science. This technical guide provides a comprehensive analysis of its core chemical properties, synthesis, reactivity, and spectroscopic profile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, offering a foundational understanding for its application in complex synthetic endeavors.

Molecular Structure and Identity

This compound, also known by its IUPAC name 2-(isopropyl(methyl)amino)ethan-1-ol, is an organic compound featuring a tertiary amine and a primary alcohol (hydroxyl) functional group.[1] This bifunctional nature is central to its chemical reactivity and utility as a synthetic building block.

  • CAS Number: 2893-49-4[1][2]

  • Molecular Formula: C6H15NO[1][3]

  • Synonyms: N-Isopropyl-N-methylethanolamine

The molecule consists of an ethanol backbone with an isopropyl group and a methyl group attached to the nitrogen atom. The presence of both a nucleophilic hydroxyl group and a basic tertiary amine group on a flexible ethyl chain allows it to participate in a wide range of chemical transformations. The molecule is achiral.

Physicochemical Properties

The physical and chemical characteristics of this compound define its behavior in various chemical environments and are critical for designing experimental protocols, including reaction conditions and purification methods.

PropertyValueSource
Molecular Weight 117.19 g/mol [1][3]
IUPAC Name 2-(isopropyl(methyl)amino)ethan-1-ol[1]
Formula C6H15NO[1][3]
SMILES CC(C)N(C)CCO[1]
Purity (Typical) ≥95%[1]

Synthesis and Production

The synthesis of this compound can be achieved through several established organic chemistry pathways. A prevalent and logical method is the N-alkylation of a precursor amine. A representative synthesis involves the reaction of N-methylethanolamine with an isopropylating agent, such as 2-bromopropane, in the presence of a base to neutralize the HBr byproduct.

General Synthesis Workflow: N-Alkylation

The choice of a non-nucleophilic base, like potassium carbonate, is crucial to prevent side reactions, such as deprotonation of the alcohol, which could lead to undesired byproducts. The solvent, often a polar aprotic solvent like acetonitrile, is selected to facilitate the dissolution of reactants and promote the SN2 reaction mechanism.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_output Final Product R1 N-Methylethanolamine P1 Combine reactants in flask R1->P1 R2 2-Bromopropane (Isopropylating Agent) R2->P1 R3 Potassium Carbonate (Base) R3->P1 R4 Acetonitrile (Solvent) R4->P1 P2 Heat under reflux (e.g., 80°C, 12-24h) P1->P2 P3 Monitor via TLC/GC-MS P2->P3 P4 Cool to RT & Filter solid K2CO3 P3->P4 P5 Evaporate solvent (Rotary Evaporation) P4->P5 P6 Purify via Vacuum Distillation P5->P6 Output This compound P6->Output

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Profile

As an aminoalcohol, this compound exhibits reactivity characteristic of both its constituent functional groups.

Reactions of the Tertiary Amine Group

The tertiary amine is basic and can be protonated by acids to form ammonium salts. This reaction is exothermic.[4] The lone pair of electrons on the nitrogen atom makes it a good nucleophile, though sterically hindered by the isopropyl group. It is generally incompatible with strong oxidizing agents, isocyanates, peroxides, epoxides, anhydrides, and acid halides.[4][5]

Reactions of the Hydroxyl Group

The primary alcohol can undergo reactions typical of alcohols:

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

  • Oxidation: Oxidation to an aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

  • Etherification: Formation of ethers, for example, through Williamson ether synthesis.

The dual functionality allows this molecule to act as a bidentate ligand in coordination chemistry, chelating with metal ions through both the nitrogen and oxygen atoms.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, isopropyl (methine and methyl protons), and methylene protons of the ethanol backbone, as well as a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, providing clear evidence of the carbon skeleton.[6]

Infrared (IR) Spectroscopy

The IR spectrum is a key tool for identifying the functional groups.[7]

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group's stretching vibration.

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ range.

  • C-O Stretch: A distinct C-O stretching band for the primary alcohol will be visible around 1050-1150 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern. Electron Ionization (EI) would likely lead to fragmentation patterns resulting from the cleavage of C-C and C-N bonds, providing further structural confirmation.[6][7]

Analytical and Characterization Protocols

Verifying the identity and purity of this compound is essential. The following are standard protocols for its characterization.

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the purity of the synthesized compound and identify any potential byproducts.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like dichloromethane or methanol.

    • GC Conditions:

      • Injector Temperature: 250°C

      • Column: Standard nonpolar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 200.

    • Data Analysis: Integrate the peak areas in the resulting chromatogram to calculate the relative purity. Compare the mass spectrum of the main peak with reference spectra to confirm its identity.

Protocol: Functional Group Analysis by FTIR Spectroscopy
  • Objective: To confirm the presence of the hydroxyl and amine functional groups.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[7]

  • Methodology:

    • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

    • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

    • Data Acquisition:

      • Scan Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32

    • Data Analysis: Identify the characteristic absorption bands (O-H, C-H, C-O, C-N) and compare their positions to known values for aminoalcohols.

Safety, Handling, and Storage

Compounds of this class are typically corrosive and require careful handling. While a specific safety data sheet for this compound is not widely available, data from analogous aminoalcohols like 2-(Isopropylamino)ethanol and 2-(Methylamino)ethanol provide guidance.

  • Hazards: Expected to cause skin burns and serious eye damage.[8][9] May be harmful if swallowed or in contact with skin.[8] May cause respiratory irritation.[9]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Avoid breathing vapors.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong acids and oxidizing agents.[5][9]

Applications and Utility

The unique bifunctional structure of this compound makes it a valuable intermediate in various fields:

  • Pharmaceutical Synthesis: It can serve as a building block for active pharmaceutical ingredients (APIs), where the aminoalcohol moiety is a common feature.

  • Surfactant Production: Similar to other alkanolamines, it can be a precursor in the manufacturing of surfactants and emulsifiers.[10][11][12]

  • Coatings and Resins: It can be used as a solubilizer or stabilizer in coating formulations.[12][13]

References

2-(Isopropyl(methyl)amino)ethanol synthesis pathways and mechanisms.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Isopropyl(methyl)amino)ethanol

Introduction

This compound, a tertiary amino alcohol with the chemical formula C₆H₁₅NO, is a significant chemical intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a detailed exploration of the primary synthetic pathways to this compound, delving into their underlying mechanisms, experimental protocols, and comparative advantages. The content is tailored for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two principal strategies: Reductive Amination and Direct N-Alkylation . The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and control over side-product formation.

Pathway 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. This pathway can be executed in two distinct sequences, depending on the initial precursors.

A) Isopropylation of N-Methylethanolamine via Acetone

This is arguably the most direct approach, starting from readily available N-methylethanolamine and acetone. The reaction proceeds through the in-situ formation of an iminium ion, which is subsequently reduced to the target tertiary amine.

Mechanism:

  • Hemiaminal Formation: The secondary amine of N-methylethanolamine performs a nucleophilic attack on the carbonyl carbon of acetone, forming an unstable hemiaminal intermediate.

  • Iminium Ion Formation: The hemiaminal undergoes dehydration, typically acid-catalyzed, to form a resonance-stabilized iminium ion. This step is the commitment to the C-N bond formation.

  • Reduction: The iminium ion is then reduced to the final product. This can be achieved through catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) or by using chemical reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] Catalytic hydrogenation is often preferred for its high efficiency and cleaner workup, as water is the only byproduct.[4]

Logical Flow: Isopropylation of N-Methylethanolamine

NME N-Methylethanolamine Hemiaminal Hemiaminal Intermediate NME->Hemiaminal Acetone Acetone Acetone->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H₂O) Product This compound Iminium->Product Reducer Reducing Agent (e.g., H₂/Pd-C, NaBH₄) Reducer->Product Reduction

Caption: Reductive amination of N-methylethanolamine with acetone.

B) Methylation of 2-(Isopropylamino)ethanol via Formaldehyde

An alternative reductive amination route involves starting with 2-(isopropylamino)ethanol and methylating it using formaldehyde. This is a classic Eschweiler-Clarke type reaction. The precursor, 2-(isopropylamino)ethanol, is readily synthesized by the reductive amination of ethanolamine with acetone.[5][6]

Mechanism:

  • Hemiaminal Formation: The secondary amine of 2-(isopropylamino)ethanol attacks formaldehyde to form a hemiaminal.

  • Iminium Ion Formation: Dehydration of the hemiaminal yields a methyliminium ion.

  • Reduction: In the classical Eschweiler-Clarke reaction, formic acid acts as both the acid catalyst and the hydride source for reduction. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed for a cleaner process, which is common in industrial applications.[7]

Logical Flow: Methylation of 2-(Isopropylamino)ethanol

IPAE 2-(Isopropylamino)ethanol Hemiaminal Hemiaminal Intermediate IPAE->Hemiaminal Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Iminium Methyliminium Ion Hemiaminal->Iminium Dehydration (-H₂O) Product This compound Iminium->Product Reducer Reducing Agent (e.g., HCOOH or H₂/Pd-C) Reducer->Product Reduction

Caption: Reductive methylation of 2-(isopropylamino)ethanol.

Pathway 2: Direct N-Alkylation

Direct N-alkylation involves the reaction of an amine with an alkyl halide via a nucleophilic substitution (Sₙ2) reaction. This pathway offers a conceptually simple route but requires careful control to avoid side reactions.

Mechanism:

This pathway starts with N-methylethanolamine and an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane).[8] The lone pair of electrons on the nitrogen atom of N-methylethanolamine acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide ion.

Causality Behind Experimental Choices:

  • Over-alkylation: A significant challenge in this method is over-alkylation.[9] The desired tertiary amine product is still nucleophilic and can react with another molecule of the isopropyl halide to form an undesired quaternary ammonium salt. To mitigate this, a slight excess of the starting amine is often used, or the alkyl halide is added slowly to the reaction mixture.[10]

  • Base Requirement: The reaction generates a hydrohalic acid (HBr or HCl) byproduct, which protonates the starting amine, rendering it non-nucleophilic. Therefore, a base (e.g., K₂CO₃, Et₃N) is required to neutralize this acid and regenerate the free amine. A non-nucleophilic, sterically hindered base is preferred to avoid competition with the amine as the nucleophile.[9]

  • Elimination: Isopropyl halides are secondary halides and can undergo elimination (E2) reactions in the presence of a base, especially at higher temperatures, to form propene. The choice of a weaker base and moderate reaction temperatures can help minimize this side reaction.[11]

Mechanism: Direct N-Alkylation

cluster_main Main Reaction (Sₙ2) cluster_side Side Reaction (Over-alkylation) NME N-Methylethanolamine TS Sₙ2 Transition State NME->TS IPX Isopropyl Halide (IP-X) IPX->TS Product_Salt Product (Protonated) + X⁻ TS->Product_Salt Product This compound Product_Salt->Product Base Base Base->Product Deprotonation Quat_Salt Quaternary Ammonium Salt Product_Alkylation Product Product_Alkylation->Quat_Salt IPX_2 Isopropyl Halide IPX_2->Quat_Salt

Caption: Sₙ2 mechanism for direct alkylation and potential over-alkylation.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialsReagents & ConditionsAdvantagesDisadvantages
1A: Reductive Amination N-Methylethanolamine, AcetoneH₂/Catalyst (Pd/C, PtO₂, etc.) or NaBH(OAc)₃; Mild temperatures.High selectivity, clean reaction (water is the main byproduct), high atom economy.Requires handling of hydrogen gas under pressure for catalytic routes; borohydride reagents can be expensive.
1B: Reductive Amination 2-(Isopropylamino)ethanol, FormaldehydeH₂/Pd/C or Formic Acid; Mild to moderate temperatures.[7]Highly efficient for methylation, well-established methodology (Eschweiler-Clarke).Requires synthesis of the precursor; handling of formaldehyde (toxic).
2: Direct N-Alkylation N-Methylethanolamine, Isopropyl HalideBase (K₂CO₃, Et₃N), Solvent (MeCN, THF); Moderate temperatures.Conceptually simple, avoids specialized reduction equipment if not using H₂.Risk of over-alkylation to quaternary salts[9], potential for E2 elimination side reactions, generation of salt waste.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Illustrative)

This protocol is adapted from established procedures for reductive amination of amino alcohols.[5][7]

Objective: To synthesize this compound from N-methylethanolamine and acetone.

Materials:

  • N-Methylethanolamine (1.0 eq)

  • Acetone (1.2 eq)

  • Palladium on Carbon (10% Pd/C, ~1-2 mol%)

  • Methanol (Solvent)

  • Hydrogen Gas (H₂)

Procedure:

  • To a high-pressure autoclave, charge N-methylethanolamine, acetone, and methanol.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the autoclave and purge the system several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.[5]

  • Concentrate the filtrate under reduced pressure to remove methanol and any excess acetone.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis via Direct N-Alkylation (Illustrative)

This protocol is based on general principles of amine alkylation.[9][10]

Objective: To synthesize this compound from N-methylethanolamine and 2-bromopropane.

Materials:

  • N-Methylethanolamine (1.2 eq)

  • 2-Bromopropane (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Acetonitrile (MeCN) (Solvent)

Procedure:

  • To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-methylethanolamine, anhydrous potassium carbonate, and acetonitrile.

  • Stir the resulting suspension vigorously.

  • Slowly add 2-bromopropane to the mixture dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-82 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 2-bromopropane is consumed.

  • Cool the reaction mixture to room temperature.

  • Work-up: Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure to remove the solvent.

  • The resulting crude oil can be taken up in an organic solvent (e.g., ethyl acetate), washed with water to remove any remaining salts, and dried over anhydrous sodium sulfate.

  • Purification: After filtering the drying agent and concentrating the solvent, the final product is purified by vacuum distillation.

Conclusion

The synthesis of this compound is achievable through several robust pathways. Reductive amination, particularly starting from N-methylethanolamine and acetone, often represents the most efficient and selective method, minimizing side products and maximizing yield, making it suitable for larger-scale production. Direct N-alkylation provides a viable alternative but requires careful optimization to control for over-alkylation and elimination reactions. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the project, including cost, scale, available equipment, and purity specifications.

References

CAS number and molecular weight of 2-(Isopropyl(methyl)amino)ethanol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Isopropyl(methyl)amino)ethanol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2893-49-4), a tertiary amino alcohol with significant utility in chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, outlines a robust synthetic methodology, explores its applications, and provides critical safety and handling protocols. The guide emphasizes the rationale behind experimental procedures and safety measures, grounding the information in established chemical principles to ensure both technical accuracy and practical utility.

Compound Identification and Physicochemical Properties

This compound is a substituted alkanolamine featuring both a tertiary amine and a primary alcohol functional group. This bifunctionality makes it a versatile building block in organic synthesis. Its core identification and key physical properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1][2][3]
IUPAC Name 2-(isopropyl(methyl)amino)ethan-1-ol[2]
CAS Number 2893-49-4[1][2][3]
Molecular Formula C₆H₁₅NO[1][2]
Molecular Weight 117.19 g/mol [2][4]
Synonyms 2-(N-methyl-N-isopropylamino)-ethanol, Methyl-(2-hydroxy-aethyl)-isopropyl-amine, 2-(Methyl-isopropyl-amino)-ethanol-(1)[4]
SMILES String CC(C)N(C)CCO[2]

Synthesis and Manufacturing

The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available precursors. The chosen pathway involves an initial reductive amination to form a secondary amine, followed by a second reductive amination (N-methylation) to yield the final tertiary amine. This approach is widely applicable and provides good yields.

Synthetic Pathway Overview

The logical flow for the synthesis involves two distinct reductive amination steps. This ensures high selectivity and minimizes the formation of byproducts.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: N-Methylation A Ethanolamine + Acetone B Schiff Base Formation (Imine Intermediate) A->B Condensation C Catalytic Hydrogenation (e.g., H₂/PtO₂ or NaBH₄) B->C Reduction D 2-(Isopropylamino)ethanol (Secondary Amine Intermediate) C->D E 2-(Isopropylamino)ethanol + Formaldehyde D->E Intermediate Used in Step 2 F Schiff Base Formation (Iminium Ion Intermediate) E->F Condensation G Catalytic Hydrogenation (e.g., H₂/Pd-C) F->G Reduction H This compound (Final Product) G->H G cluster_0 Pre-Handling Checks cluster_1 Personal Protective Equipment (PPE) cluster_2 Emergency Response A Review SDS of Analogues B Ensure Proper Ventilation (Fume Hood) A->B C Locate Emergency Equipment (Eyewash, Safety Shower) B->C D Chemical Safety Goggles + Face Shield C->D E Chemically Resistant Gloves (e.g., Nitrile) D->E F Lab Coat / Chemical Apron E->F G Skin Contact: Flush with water for 15 min Remove contaminated clothing F->G In Case of Exposure H Eye Contact: Flush with water for 15 min Seek immediate medical attention G->H I Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention H->I

References

An In-depth Technical Guide to 2-(isopropyl(methyl)amino)ethan-1-ol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical compound 2-(isopropyl(methyl)amino)ethan-1-ol, a tertiary amino alcohol with potential applications across various scientific and industrial domains. This document delves into its chemical identity, plausible synthetic routes, predicted spectroscopic characteristics, and prospective applications, offering valuable insights for researchers, chemists, and professionals in drug development and materials science.

Chemical Identity and Molecular Structure

2-(isopropyl(methyl)amino)ethan-1-ol is a chiral amino alcohol. The presence of a tertiary amine and a primary alcohol functional group within the same molecule imparts it with unique chemical properties, making it a valuable building block in organic synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(isopropyl(methyl)amino)ethan-1-ol . Its structure is characterized by an ethanol backbone with the nitrogen atom of the amino group bonded to a methyl group, an isopropyl group, and the ethyl chain.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name 2-(isopropyl(methyl)amino)ethan-1-ol--INVALID-LINK--[1]
CAS Number 2893-49-4--INVALID-LINK--[1]
Molecular Formula C₆H₁₅NO--INVALID-LINK--[1]
Molecular Weight 117.19 g/mol --INVALID-LINK--[1]
Canonical SMILES CC(C)N(C)CCO--INVALID-LINK--[1]

Synthetic Methodologies

While specific, peer-reviewed synthetic procedures for 2-(isopropyl(methyl)amino)ethan-1-ol are not extensively documented in readily available literature, a highly plausible and efficient route can be designed based on established methods for the synthesis of N,N-disubstituted amino alcohols. The most logical approach involves the reductive amination of N-methylethanolamine with acetone.

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot synthesis leverages the reaction of a primary or secondary amine with a ketone to form a hemiaminal, which dehydrates to an enamine or iminium ion, followed by in-situ reduction to the target amine.

Diagram 1: Proposed Synthesis of 2-(isopropyl(methyl)amino)ethan-1-ol

G N_methylethanolamine N-Methylethanolamine Iminium_ion Iminium Ion Intermediate N_methylethanolamine->Iminium_ion + Acetone Acetone Acetone Acetone->Iminium_ion Target_molecule 2-(isopropyl(methyl)amino)ethan-1-ol Iminium_ion->Target_molecule + Reducing Agent Reducing_agent Reducing Agent (e.g., NaBH₄) Reducing_agent->Target_molecule

Caption: Reductive amination pathway.

Detailed Experimental Protocol

Objective: To synthesize 2-(isopropyl(methyl)amino)ethan-1-ol from N-methylethanolamine and acetone.

Materials:

  • N-methylethanolamine (≥98%)

  • Acetone (ACS grade)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylethanolamine (1 equivalent) in anhydrous methanol (5 mL per gram of amine).

  • Addition of Carbonyl: Cool the solution to 0 °C in an ice bath. To the stirred solution, add acetone (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Formation of Intermediate: Allow the reaction to stir at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture back to 0 °C. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 15 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the gas evolution ceases and the pH is acidic (~pH 2).

  • Work-up: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. To the resulting aqueous solution, add 1 M sodium hydroxide until the pH is basic (~pH 12).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation to afford pure 2-(isopropyl(methyl)amino)ethan-1-ol.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following characterization data is predicted based on the molecular structure and established spectroscopic principles.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.60t2H-CH₂-OH
~2.80sept1H-CH(CH₃)₂
~2.50t2H-N-CH₂-
~2.30s3HN-CH₃
~1.05d6H-CH(CH₃)₂
(broad)s1H-OH

Causality of Shifts:

  • The methylene protons adjacent to the hydroxyl group (-CH₂-OH) are expected to be the most deshielded of the aliphatic chain protons due to the electronegativity of the oxygen atom.

  • The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons.

  • The N-methyl protons will appear as a singlet as there are no adjacent protons to couple with.

  • The two methyl groups of the isopropyl moiety are diastereotopic and may appear as two distinct doublets, though they are often observed as a single doublet.

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Carbon Assignment
~60-CH₂-OH
~58-N-CH₂-
~55-CH(CH₃)₂
~42N-CH₃
~18-CH(CH₃)₂

Causality of Shifts: The carbons directly attached to the heteroatoms (N and O) will be the most deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl and amine functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode
3400-3200Broad, StrongO-H stretch (alcohol)
2970-2850StrongC-H stretch (aliphatic)
1470-1450MediumC-H bend (aliphatic)
1150-1050StrongC-O stretch (primary alcohol)
1100-1000MediumC-N stretch (tertiary amine)

Potential Applications

While specific applications for 2-(isopropyl(methyl)amino)ethan-1-ol are not widely reported, its structural features suggest its utility in several areas, analogous to other N-alkylethanolamines.

Pharmaceutical Synthesis

Amino alcohols are crucial building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs). The tertiary amine and hydroxyl functionalities can be readily modified to introduce desired pharmacophores. The chirality of the molecule also makes it a candidate for the synthesis of enantiomerically pure drugs.

Corrosion Inhibitors

The lone pair of electrons on the nitrogen atom and the presence of the hydroxyl group allow for the molecule to adsorb onto metal surfaces, forming a protective layer that can inhibit corrosion. This is a common application for many amino alcohols.

Catalysis

Chiral amino alcohols are frequently employed as ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction.

Surfactants and Emulsifiers

Reaction of the hydroxyl group with fatty acids can produce ester-amines, which possess amphiphilic properties and can function as surfactants or emulsifiers in various formulations.

Conclusion

2-(isopropyl(methyl)amino)ethan-1-ol is a versatile tertiary amino alcohol with significant potential as a synthetic intermediate. This guide has outlined its chemical identity, a practical synthetic route via reductive amination, and its predicted spectroscopic profile. The exploration of its applications in pharmaceuticals, materials science, and catalysis presents a promising avenue for future research and development. The protocols and data presented herein provide a solid foundation for scientists and researchers to further investigate and utilize this valuable chemical compound.

References

Physical and chemical properties of N-Isopropylethanolamine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Isopropylethanolamine: Properties, Synthesis, and Applications

Introduction

N-Isopropylethanolamine (IPAE), a member of the alkanolamine family, is a bifunctional organic compound featuring both a secondary amine and a primary alcohol functional group. This unique structure imparts a versatile set of physical and chemical properties, making it a valuable intermediate and building block in a wide range of chemical syntheses. From the production of emulsifiers and surfactants to its potential applications in pharmaceutical development, a thorough understanding of IPAE's characteristics is essential for researchers, chemists, and formulation scientists.[1][2]

This guide provides a comprehensive technical overview of N-Isopropylethanolamine, delving into its core physicochemical properties, common synthesis methodologies, key chemical reactions, and established protocols for its analysis and safe handling. The content is structured to provide not just data, but also expert insights into the causality behind its behavior, ensuring a robust and practical understanding for professionals in the field.

Chemical Identity and Molecular Structure

N-Isopropylethanolamine is systematically known as 2-(isopropylamino)ethanol.[3] Its structure consists of an ethanol backbone with an isopropyl group attached to the nitrogen atom. The presence of both a hydroxyl (-OH) and a secondary amino (-NH-) group allows it to participate in a wide variety of chemical reactions and intermolecular interactions, such as hydrogen bonding, which dictates its physical properties like boiling point and solubility.

Key Identifiers:

  • IUPAC Name: 2-(propan-2-ylamino)ethanol[3]

  • Common Synonyms: N-Isopropylethanolamine, Isopropylaminoethanol, 2-Isopropylamino ethanol[3][4]

  • CAS Number: 109-56-8[4]

  • Molecular Formula: C₅H₁₃NO[4]

  • Molecular Weight: 103.16 g/mol [3][4]

Caption: Molecular structure of N-Isopropylethanolamine (C₅H₁₃NO).

Physicochemical Properties

The physical properties of IPAE are a direct consequence of its molecular structure. Its relatively high boiling point is attributable to intermolecular hydrogen bonding facilitated by the amine and hydroxyl groups. It is a colorless to amber or straw-colored liquid under standard conditions.[3][5][6]

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
Molecular Weight 103.16 g/mol [3][4]
Appearance Colorless to amber/straw-colored liquid[3][5]
Boiling Point 172 °C (at 760 mmHg)[7]
Melting Point ~15.85 °C[5][6][7]
Density 0.897 - 0.92 g/mL at 25 °C[5][7]
Flash Point 78 °C (172.4 °F) - closed cup[7]
Refractive Index (n20/D) ~1.441[7]
Water Solubility Soluble / Miscible[5][6]
pKa 14.79 (Predicted)[5][6][7]
Solubility Profile

N-Isopropylethanolamine is soluble in water.[6] This is due to the polarity of the molecule and its ability to form hydrogen bonds with water molecules via both the nitrogen and oxygen atoms. It is also miscible with many common organic solvents like ethanol and acetone.[8] However, it is less soluble in non-polar solvents such as n-heptane.[8] This amphiphilic character is key to its use in emulsifier formulations.[5]

Basicity and pKa

As an amine, IPAE is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton. The predicted pKa of its conjugate acid is approximately 14.79, indicating it will react exothermically with acids to form salts.[3][5][7][9] This basicity is a critical factor in its catalytic activity and its reactivity profile.

Synthesis Methodologies

The production of N-Isopropylethanolamine can be achieved through several synthetic routes. The choice of method often depends on the scale of production, available starting materials, and desired purity.

Method 1: Reaction of Isopropylamine with Ethylene Oxide

This is a common industrial method for producing alkanolamines. Isopropylamine is reacted directly with ethylene oxide. The reaction is typically carried out under pressure and at elevated temperatures. The primary reaction yields N-Isopropylethanolamine, but further reaction with ethylene oxide can lead to the formation of the diethanolamine byproduct.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Isopropylamine Isopropylamine N-Isopropylethanolamine N-Isopropylethanolamine Isopropylamine->N-Isopropylethanolamine + Ethylene Oxide Ethylene Oxide Ethylene Oxide->N-Isopropylethanolamine Elevated Temperature & Pressure Elevated Temperature & Pressure Elevated Temperature & Pressure->N-Isopropylethanolamine

Caption: Industrial synthesis of IPAE via ethoxylation of isopropylamine.

Method 2: Reductive Amination

A versatile laboratory-scale synthesis involves the reductive amination of ethanolamine with acetone.[10] In this two-step, one-pot process, ethanolamine and acetone first form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to form the final secondary amine product. A reducing agent such as sodium borohydride or catalytic hydrogenation is employed for the reduction step.[10] This method offers high yields and avoids the need to handle gaseous and highly reactive ethylene oxide.

Chemical Reactivity and Stability

N-Isopropylethanolamine's reactivity is governed by its two functional groups.

  • Amine Group: As a secondary amine, it can undergo N-alkylation, acylation, and reaction with aldehydes and ketones. It is basic and will react with acids to form ammonium salts.[3][5] Secondary amines may also react with nitrites to form potentially carcinogenic N-nitrosamines.[11]

  • Alcohol Group: The primary hydroxyl group can be esterified, oxidized to an aldehyde, or converted to an ether.

Stability and Incompatibilities: The compound is stable under normal storage conditions.[12] However, it is incompatible with strong oxidizing agents, acids, isocyanates, peroxides, epoxides, and acid halides.[3][5][9] Contact with strong reducing agents, such as hydrides, can generate flammable hydrogen gas.[3][5][9] At high temperatures, such as during combustion, it may decompose to emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[3][11]

Applications in Drug Development and Industry

The versatile nature of IPAE makes it a valuable component in several fields.

  • Chemical Intermediate: It serves as a precursor in the synthesis of more complex molecules, including heterocyclic N,O-acetals.[5]

  • Surfactants and Emulsifiers: Its amphiphilic properties are leveraged in the production of emulsifying agents.[2][5]

  • CO₂ Capture: Aqueous solutions of IPAE have been evaluated for their ability to absorb carbon dioxide, a property common to many alkanolamines.

  • Pharmaceuticals: Alkanolamines are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[1] The structural motif of IPAE can be found in various drug candidates. Furthermore, its ability to form salts can be used to modify the solubility and bioavailability of acidic drug compounds, a critical aspect of drug formulation and delivery.[2]

Analytical and Quality Control Protocols

Ensuring the purity and identity of N-Isopropylethanolamine is critical for its application, especially in pharmaceutical contexts. A combination of chromatographic and spectroscopic techniques is typically employed.

Protocol: Purity Assessment by Gas Chromatography (GC)
  • Objective: To determine the purity of an N-Isopropylethanolamine sample and quantify any impurities, such as the starting materials or the N-isopropyldiethanolamine byproduct.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase, is suitable for separating polar amines.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the IPAE sample (e.g., 1000 ppm) in a suitable solvent like methanol or isopropanol.

    • Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to 250 °C. A split injection mode is common.

    • Oven Program: Start with an initial oven temperature of 80 °C, hold for 2 minutes, then ramp the temperature at a rate of 10 °C/min up to 220 °C and hold for 5 minutes.

    • Detection: The FID detector, heated to 270 °C, will detect the organic compounds as they elute from the column.

    • Data Analysis: The purity is calculated based on the area percent of the main IPAE peak relative to the total area of all peaks in the chromatogram.

G A Sample Dilution (in Methanol) B GC Injection (1 µL) A->B C Separation on Polar Column B->C D FID Detection C->D E Data Analysis (Area % Purity) D->E

Caption: Standard workflow for purity analysis of IPAE by GC-FID.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the isopropyl group (a doublet and a septet), two methylene groups (triplets), and exchangeable protons for the -OH and -NH groups.

  • IR Spectroscopy: The infrared spectrum would display prominent broad absorption bands for the O-H and N-H stretches (around 3300 cm⁻¹), as well as C-H and C-N stretching vibrations.

Safety, Handling, and Storage

N-Isopropylethanolamine is a hazardous substance and must be handled with appropriate precautions. It is corrosive and can cause burns to the skin and serious eye damage.[11] It is also harmful if swallowed or in contact with skin.[11]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationSource(s)
Eye/Face Protection Safety glasses with side-shields or chemical goggles. Face shield if splashing is a risk.[12]
Skin Protection Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber). Wear overalls and an apron.[11][12]
Respiratory Protection Use in a well-ventilated area. If vapors are generated, use a respirator with an appropriate filter for organic vapors/ammonia (e.g., type ABEK).
Footwear Safety footwear or chemical-resistant gumboots.[11]

Handling and Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[11][13]

  • Keep away from heat, sparks, open flames, and other ignition sources.[12][13]

  • Store away from incompatible materials such as acids and oxidizing agents.[11]

  • Ground and bond containers when transferring material to prevent static discharge.[12][13]

  • Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after use.[12][13]

Conclusion

N-Isopropylethanolamine is a functionally rich molecule with a well-defined set of physical and chemical properties. Its dual amine-alcohol character makes it a reactive and versatile building block for chemical synthesis, particularly in the production of surfactants and as a potential component in pharmaceutical manufacturing. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in research and industrial applications.

References

Reactivity profile of 2-(Isopropyl(methyl)amino)ethanol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 2-(Isopropyl(methyl)amino)ethanol

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of this compound (CAS No: 2893-49-4), a bifunctional molecule featuring a tertiary amine and a primary alcohol. As a versatile building block in organic synthesis, its utility spans pharmaceutical intermediates, polymer chemistry, and the development of specialty chemicals. This document elucidates the distinct reactivity of each functional group, explores potential synthetic pathways, details analytical characterization methods, and outlines critical safety and handling protocols based on data from structurally analogous compounds. The insights are tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices and providing actionable, self-validating protocols.

Molecular Identity and Physicochemical Properties

This compound is an alkanolamine whose chemical behavior is dictated by the interplay between a sterically hindered tertiary amine and a reactive primary hydroxyl group. While extensive experimental data for this specific molecule is limited, its properties can be reliably inferred from well-studied analogs like 2-(Isopropylamino)ethanol and 2-(Methylamino)ethanol.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 2-(isopropyl(methyl)amino)ethan-1-ol[1]
CAS Number 2893-49-4[1]
Molecular Formula C₆H₁₅NO[2]
Molecular Weight 117.19 g/mol [2]
Synonyms 2-(isopropyl-methyl-amino)-ethanol
Boiling Point ~159-172 °C (estimated based on analogs)[3]
Density ~0.9 g/mL (estimated based on analogs)[3]

Core Reactivity Analysis

The molecule's reactivity is not merely the sum of its parts; the proximity of the nitrogen and oxygen atoms influences its overall chemical behavior, including its potential as a chelating ligand. The core reactivity stems from the nucleophilic and basic nature of the tertiary amine and the nucleophilic and slightly acidic nature of the primary alcohol.

The Tertiary Amine Moiety

The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a nucleophile. Its reactivity is moderated by the steric bulk of the isopropyl and methyl groups.

  • Basicity: The tertiary amine readily accepts a proton from acids in exothermic neutralization reactions to form ammonium salts.[4]

  • Nucleophilicity & Quaternization: It can act as a nucleophile, attacking electrophilic centers. A classic reaction is quaternization, where it reacts with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This transformation is fundamental in modifying the molecule's solubility and its application in phase-transfer catalysis.

  • Stability: Unlike secondary amines, this tertiary amine will not react with nitrites to form N-nitrosamines, a crucial consideration in pharmaceutical development and safety assessment.[5] However, the product is stable under standard ambient conditions.

The Primary Alcohol Moiety

The primary hydroxyl group is a versatile functional handle for a wide range of organic transformations.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents (e.g., PCC, PDC for the aldehyde; KMnO₄, Jones reagent for the carboxylic acid). The choice of reagent is critical for controlling the reaction outcome.

  • Esterification: It reacts with carboxylic acids, acid chlorides, or anhydrides to form esters. Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is a common method.

  • Etherification: The hydroxyl proton can be removed by a strong base (e.g., NaH) to form an alkoxide, a potent nucleophile that can react with alkyl halides in Williamson ether synthesis to produce ethers.

Bifunctional Reactivity

The presence of both N and O donor atoms allows this compound to act as a bidentate chelating ligand for various metal ions. This property is analogous to other amino alcohols used in coordination chemistry to influence the stability, reactivity, and catalytic properties of metal complexes.[6]

Reactivity_Profile cluster_amine Tertiary Amine Reactivity cluster_alcohol Primary Alcohol Reactivity cluster_bifunctional Bifunctional Reactivity main This compound amine_base Basicity (Protonation) main->amine_base + H⁺ amine_quat Quaternization main->amine_quat + R-X amine_nuc Nucleophilic Attack main->amine_nuc + E⁺ alc_ox Oxidation main->alc_ox [O] alc_ester Esterification main->alc_ester + RCOOH alc_ether Etherification main->alc_ether 1. Base 2. R-X chelation Chelation main->chelation + Metal Ion

Reactivity map for this compound.

Synthetic Pathways

The synthesis of this compound can be approached through several established methodologies for forming C-N bonds, typically starting from more readily available precursors. The following protocols are proposed based on standard, reliable organic transformations.

Protocol 1: Synthesis via Reductive Amination

This is a highly efficient and common method for preparing amines. The proposed pathway involves the reaction of 2-(methylamino)ethanol with acetone, followed by reduction of the intermediate iminium ion.

Causality: This one-pot procedure is favored for its high atom economy and the use of readily available, inexpensive starting materials. Sodium borohydride is a mild and selective reducing agent, making the protocol robust and safe for standard laboratory settings.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-(methylamino)ethanol (1.0 equiv.) and methanol as the solvent. Cool the flask to 0 °C in an ice bath.

  • Imine Formation: Add acetone (1.1 equiv.) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress via TLC or GC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by vacuum distillation to yield the final product.

Synthesis_Workflow start Reactants: 2-(Methylamino)ethanol Acetone Methanol setup 1. Combine in Flask Cool to 0°C start->setup reduction 2. Add NaBH₄ Stir at RT for 12-18h setup->reduction workup 3. Quench with H₂O Remove Solvent reduction->workup extraction 4. Extract with Organic Solvent workup->extraction purification 5. Dry, Filter, Concentrate extraction->purification end Final Product: This compound purification->end

Workflow for synthesis via reductive amination.

Spectroscopic & Analytical Characterization

Structural confirmation of the final product is paramount. A combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's identity and purity. While experimental spectra for this specific compound are not widely published, a predicted profile can be constructed based on its structure.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Value & Rationale
¹H NMR Chemical Shift (δ)~3.6 ppm (t, 2H): -CH₂-OH, triplet due to coupling with adjacent -CH₂-N. ~2.7 ppm (septet, 1H): -CH(CH₃)₂, septet due to coupling with six methyl protons. ~2.5 ppm (t, 2H): -N-CH₂-CH₂-, triplet due to coupling with adjacent -CH₂-OH. ~2.3 ppm (s, 3H): -N-CH₃, singlet as there are no adjacent protons. ~1.0 ppm (d, 6H): -CH(CH₃)₂, doublet due to coupling with the methine proton.
¹³C NMR Chemical Shift (δ)~60 ppm: -CH₂-OH carbon. ~58 ppm: -N-CH₂- carbon. ~55 ppm: -CH(CH₃)₂ carbon. ~42 ppm: -N-CH₃ carbon. ~18 ppm: -CH(CH₃)₂ carbons.
IR Wavenumber (cm⁻¹)3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol. 2970-2800 cm⁻¹ (strong): C-H alkane stretches. 1150-1050 cm⁻¹ (strong): C-O stretch from the primary alcohol. 1200-1020 cm⁻¹ (medium): C-N stretch from the amine.
Protocol 2: Standard Analytical Workflow

Self-Validation: This protocol ensures trustworthy results by including an internal standard for NMR calibration and a background scan for IR, which are self-validating steps to guarantee the accuracy of the acquired data.

Methodology:

  • Sample Preparation (NMR): Dissolve 10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 or 500 MHz). Use standard pulse programs. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (e.g., 77.16 ppm for CDCl₃).[7]

  • Sample Preparation (IR): For liquid samples, Attenuated Total Reflectance (ATR) is the most straightforward method. Place a single drop of the neat liquid onto the ATR crystal.[7]

  • IR Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via GC-MS or direct infusion). Electron Ionization (EI) will provide fragmentation data useful for structural confirmation.

Safety, Handling, and Stability

Given the lack of specific safety data for this compound, a conservative approach based on its functional groups and structurally similar amino alcohols is required.[4][5]

Table 3: Hazard Profile Summary (Extrapolated from Analogs)

Hazard TypeGHS Classification & DescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed or in contact with skin. [4][5]Do not eat, drink, or smoke when using. Wash skin thoroughly after handling. Wear protective gloves and clothing.
Corrosion/Irritation Causes severe skin burns and eye damage. [5] May cause respiratory irritation.[4]Wear protective gloves, clothing, eye protection, and face protection. Use only in a well-ventilated area.
Flammability Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.
  • Handling: Use in a well-ventilated area or under a chemical fume hood.[8] All equipment used when handling the product must be grounded to prevent static discharge.[4] Avoid breathing vapors and direct contact with skin and eyes.[5]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5] Keep separated from incompatible materials such as strong acids, acid halides, anhydrides, and strong oxidizing agents.[4][8]

  • Stability: The product is chemically stable under standard ambient conditions. It may decompose on heating, potentially emitting toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several fields:

  • Pharmaceutical Synthesis: As a building block, it can be used to construct more complex molecules. Amino alcohols are key scaffolds in many active pharmaceutical ingredients (APIs), including bronchodilators and local anesthetics, where the amino group is crucial for interacting with biological targets.[2][9]

  • Polymer Chemistry: The hydroxyl group can be used to create polyester or polyurethane chains, while the tertiary amine can act as a catalyst or a site for polymer modification.

  • Corrosion Inhibitors: The ability of the amine to adsorb onto metal surfaces makes it a candidate for formulations designed to prevent corrosion, particularly in industrial water systems.[9]

References

Substituted Amino Alcohols: Core Synthons in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted amino alcohols are foundational chiral building blocks in chemical synthesis. Their prevalence in pharmaceuticals, natural products, and agrochemicals underscores their significance.[1][2] These bifunctional molecules, containing both an amine and an alcohol group, serve critical roles as chiral auxiliaries, ligands for asymmetric catalysis, and direct precursors to complex molecular targets.[3][4] This guide provides an in-depth analysis of the core synthetic strategies for accessing enantiomerically pure substituted amino alcohols, delves into their primary applications, and offers field-proven insights into experimental design and execution. We will explore the causality behind methodological choices, present self-validating protocols, and ground all claims in authoritative literature.

The Strategic Importance of Chiral Amino Alcohols

The precise three-dimensional arrangement of functional groups is often the basis for the selective interaction of a molecule with a biological target, such as an enzyme or receptor. The chiral vicinal (1,2-) amino alcohol motif is particularly ubiquitous, found in over 300,000 compounds and more than 80 FDA-approved drugs.[5] Their value extends beyond their presence in final products; they are instrumental in transferring chirality during a synthesis. As ligands, they can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.[6] As chiral auxiliaries, they can be temporarily incorporated into a substrate to control the facial selectivity of a bond-forming step before being cleaved and recovered.[4] Furthermore, simple amino alcohols derived from natural amino acids have emerged as powerful and inexpensive organocatalysts for a variety of asymmetric transformations.[7][8][9]

Core Methodologies for Enantioselective Synthesis

The development of efficient, scalable, and highly stereoselective routes to chiral amino alcohols is a central theme in modern organic synthesis.[1] Methodologies range from leveraging nature's chiral pool to sophisticated transition-metal and enzyme-catalyzed reactions.

Synthesis from the Chiral Pool: The Foundational Approach

One of the most direct and historically significant methods for producing enantiopure amino alcohols is the reduction of natural α-amino acids.[1][10] This strategy leverages the high optical purity and commercial availability of dozens of amino acid starting materials.

Causality and Experimental Insight: The choice of reducing agent is critical and depends on the protection state of the amine and the scale of the reaction. Lithium aluminum hydride (LiAlH₄) is highly effective but requires stringent anhydrous conditions and careful quenching. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or sodium borohydride with an additive like iodine (NaBH₄/I₂), offer a milder and often safer alternative, particularly for large-scale synthesis.[11] The key to success is the initial formation of a stable complex (e.g., an amino-borane adduct) that prevents side reactions and allows for the selective reduction of the carboxylic acid.

Workflow for Amino Acid Reduction

G cluster_start Starting Material cluster_process Process cluster_end Product start Chiral α-Amino Acid protect N-Protection (Optional, e.g., Boc, Cbz) start->protect Improves solubility & prevents side reactions reduce Reduction with Reducing Agent (e.g., BH₃·THF) start->reduce Direct reduction of unprotected acid protect->reduce workup Aqueous Workup & Quench reduce->workup Hydrolyzes borate esters & destroys excess reagent deprotect Deprotection (if needed) workup->deprotect end_product Enantiopure 1,2-Amino Alcohol workup->end_product If no protection used deprotect->end_product G catalyst [M]-L* (Active Catalyst) intermediate [M]-L*(Substrate) Diastereomeric Complex catalyst->intermediate Coordination substrate Substrate (Prochiral) substrate->intermediate intermediate->catalyst Product Release product Product (Chiral) intermediate->product Stereoselective Transformation reagent Reagent reagent->intermediate

References

The Genesis of a Versatile Molecular Scaffold: Early Research and Discovery of N-Substituted Ethanolamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted ethanolamines represent a cornerstone in the edifice of modern organic chemistry and pharmacology. Their deceptively simple structure, a union of an amino group and an alcohol, belies a rich history of discovery and a vast landscape of applications. This technical guide navigates the early chronicles of N-substituted ethanolamines, from their initial synthesis in the 19th century to the elucidation of their diverse chemical and biological properties that paved the way for their contemporary significance. We will delve into the foundational synthetic methodologies, explore the pioneering pharmacological investigations, and provide a detailed, historically relevant experimental protocol. This guide aims to equip researchers with a robust understanding of the origins of this critical class of compounds, fostering a deeper appreciation for the scientific legacy that underpins their current and future applications.

Introduction: The Dawn of Amino Alcohols

The story of N-substituted ethanolamines begins with the broader exploration of amino alcohols, a class of organic compounds containing both an amine and a hydroxyl functional group. The initial forays into this chemical territory were driven by a fundamental curiosity about the reactivity of simple organic molecules.

The discovery of ethanolamines is credited to Charles Adolphe Wurtz in 1860. While studying derivatives of ethylene oxide, which he had discovered a year prior, Wurtz heated 2-chloroethanol with an ammonia solution. This reaction yielded the salts of ethanolamines, though he was unable to isolate the free bases. This seminal work laid the groundwork for future investigations into this new class of compounds.

It was not until 1897 that Ludwig Knorr, a prominent German chemist, developed a method to not only synthesize but also separate the individual ethanolamines—monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA)—through fractional distillation. Knorr's work was pivotal, as it allowed for the systematic study of the properties of these individual compounds for the first time.

However, the true industrial and commercial significance of ethanolamines and their N-substituted derivatives remained largely unrealized until after World War II, when the large-scale production of ethylene oxide became feasible.

Foundational Synthetic Methodologies

The early syntheses of N-substituted ethanolamines were elegant in their simplicity, often relying on fundamental reactions that are still taught in introductory organic chemistry courses. These methods, while perhaps lacking the sophistication of modern catalytic systems, were robust and effective, enabling the initial exploration of this chemical space.

The Wurtz Reaction and its Conceptual Extension

The work of Charles Adolphe Wurtz,

Spectroscopic Data for 2-(Isopropyl(methyl)amino)ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Isopropyl(methyl)amino)ethanol (CAS No. 2893-49-4), a tertiary amino alcohol of interest in pharmaceutical and chemical synthesis. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a detailed analysis based on high-quality predicted data, contextualized with field-proven insights into data acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar compounds.

Introduction and Molecular Structure

This compound, also known as N-isopropyl-N-methylethanolamine, is a chiral amino alcohol with the molecular formula C₆H₁₅NO. Its structure features a tertiary amine and a primary alcohol, making it a versatile building block in organic synthesis. The presence of these functional groups dictates its chemical reactivity and provides distinct signatures in various spectroscopic analyses. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals for each proton environment.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.55Triplet2H-CH₂-OH (a)
~2.80Septet1H-CH-(CH₃)₂ (c)
~2.45Triplet2H-N-CH₂- (b)
~2.25Singlet3HN-CH₃ (d)
~1.05Doublet6H-CH-(CH₃)₂ (e)
~2.0-3.0 (broad)Singlet1H-OH

Causality Behind Experimental Choices: The choice of a high-field spectrometer (500 MHz) is crucial for resolving the multiplets, particularly the septet of the isopropyl methine proton. CDCl₃ is a common solvent for non-polar to moderately polar compounds, and its residual peak at 7.26 ppm provides a convenient internal reference. The broadness of the hydroxyl proton signal is due to chemical exchange and can be confirmed by a D₂O exchange experiment, where the peak would disappear.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
~60.5-CH₂-OH (a)
~58.0-N-CH₂- (b)
~55.0-CH-(CH₃)₂ (c)
~42.0N-CH₃ (d)
~18.5-CH-(CH₃)₂ (e)

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H and C-N bonds.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityVibrational Mode
3400-3200Broad, StrongO-H stretch (alcohol)
2970-2850StrongC-H stretch (aliphatic)
1470-1450MediumC-H bend (alkane)
1150-1050StrongC-N stretch (tertiary amine)
1050-1000StrongC-O stretch (primary alcohol)

Expertise & Experience: The broadness of the O-H stretch is a classic indicator of hydrogen bonding, which is expected for an alcohol. The absence of a sharp N-H stretch around 3300-3500 cm⁻¹ is a key confirmation of the tertiary nature of the amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Mass Spectrometry (EI) Data

m/zRelative IntensityAssignment
117Low[M]⁺ (Molecular Ion)
102Moderate[M - CH₃]⁺
86High[M - CH₂OH]⁺
72High[M - C₃H₇]⁺
58Very High (Base Peak)[CH₃N(H)CH₂CH₂]⁺ or [CH₃N(CH₃)CH₂]⁺ (α-cleavage)

Trustworthiness: The fragmentation pattern is a self-validating system. The base peak at m/z 58 is the most stable fragment, likely resulting from alpha-cleavage, a characteristic fragmentation pathway for amines where the bond beta to the nitrogen is cleaved. The presence of the molecular ion, even at low intensity, is crucial for confirming the molecular weight.

Proposed Fragmentation Pathway

fragmentation M [C₆H₁₅NO]⁺˙ m/z = 117 F102 [C₅H₁₂NO]⁺ m/z = 102 M->F102 - •CH₃ F86 [C₅H₁₂N]⁺ m/z = 86 M->F86 - •CH₂OH F72 [C₃H₈NO]⁺ m/z = 72 M->F72 - •C₃H₇ F58 [C₃H₈N]⁺ m/z = 58 (Base Peak) M->F58 α-cleavage

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocols

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Prep1 Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ Prep2 Add TMS as internal standard Prep1->Prep2 Prep3 Transfer to NMR tube Prep2->Prep3 Acq1 Acquire ¹H NMR spectrum Prep3->Acq1 Acq2 Acquire ¹³C NMR spectrum Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Referencing (TMS at 0 ppm) Proc3->Proc4 Proc5 Integration (¹H) Proc4->Proc5

Caption: Standard workflow for NMR data acquisition and processing.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. A standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy (ATR)

Methodology:

  • Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[1]

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance spectrum.

Mass Spectrometry (GC-MS)

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile solvent such as methanol or dichloromethane.

  • GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The GC oven temperature is programmed to ramp up to ensure separation from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using an Electron Ionization (EI) source at 70 eV. The mass analyzer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Conclusion

The predicted spectroscopic data presented in this guide provide a robust foundation for the characterization of this compound. The combination of NMR, IR, and MS data offers a comprehensive and self-validating approach to confirming the structure and purity of this important chemical intermediate. The detailed methodologies and expert insights serve as a practical resource for scientists engaged in the synthesis and analysis of this and related amino alcohols.

References

Methodological & Application

Detailed protocol for the synthesis of 2-(Isopropyl(methyl)amino)ethanol.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(Isopropyl(methyl)amino)ethanol

Introduction

This compound is a tertiary amino alcohol with the chemical formula C₆H₁₅NO.[1][2] Its structure, featuring a tertiary amine and a primary alcohol, makes it a potentially valuable building block in organic synthesis. This class of compounds, alkylalkanolamines, finds broad application as solubilizers in coatings, intermediates for surfactants, and precursors in the synthesis of pharmaceuticals and agrochemicals.[3] For instance, the structural motif is relevant in the creation of more complex molecules where tailored lipophilicity and basicity are required.

This document provides a detailed protocol for the synthesis of this compound, designed for researchers and professionals in chemical and drug development. It outlines two robust synthetic strategies, emphasizing the causality behind experimental choices, comprehensive safety protocols, and methods for purification and characterization.

Strategic Overview of Synthesis

Two primary, logically sound pathways are presented for the synthesis of the target compound.

  • Route A: Reductive Amination of 2-(Isopropylamino)ethanol. This is a classical and highly effective method that involves the methylation of a secondary amino alcohol precursor. It proceeds by forming an intermediate iminium ion from the reaction of 2-(isopropylamino)ethanol with formaldehyde, which is then reduced in situ to the desired tertiary amine. This pathway is often favored in laboratory settings due to its operational simplicity and the avoidance of highly hazardous reagents like ethylene oxide. A known synthesis for a similar compound, 2-(N-isopropyl-N-methylamino)propoxyethanol, utilizes this exact strategy with formaldehyde and catalytic hydrogenation (H₂/Pd-C).[4]

  • Route B: Ethoxylation of N-Methylisopropylamine. This approach involves the nucleophilic ring-opening of ethylene oxide with N-methylisopropylamine. This method is a cornerstone of industrial amino alcohol production.[5][6] While highly efficient, it requires specialized equipment (a pressure reactor) and stringent safety measures due to the extremely hazardous nature of ethylene oxide. The key challenge is controlling the stoichiometry to prevent sequential additions of ethylene oxide, which would lead to the formation of polyethoxylated byproducts.

This guide will provide a detailed, step-by-step protocol for Route A (Reductive Amination) due to its broader applicability and enhanced safety profile for typical research laboratories. Route B will be discussed as an industrial-scale alternative.

PART 1: Detailed Protocol — Reductive Amination

This protocol details the N-methylation of 2-(isopropylamino)ethanol using formaldehyde and catalytic hydrogenation.

Reaction Principle

The synthesis is achieved through a one-pot reductive amination. First, 2-(isopropylamino)ethanol reacts with formaldehyde. The resulting hemiaminal intermediate rapidly dehydrates to form an unstable N-methylol or iminium ion. This electrophilic species is then immediately reduced by hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst to yield the final tertiary amine, this compound. Water is the only significant byproduct of the condensation and reduction steps.

Diagram of Reaction Workflow

cluster_0 Precursor Synthesis (If required) cluster_1 Main Reaction cluster_2 Work-up & Purification Precursor 2-(Isopropylamino)ethanol Synthesis (Reductive amination of ethanolamine with acetone) Setup Charge Autoclave: 1. 2-(Isopropylamino)ethanol 2. Methanol (Solvent) 3. Pd/C Catalyst Precursor->Setup Starting Material Reagents Add Formaldehyde Solution Setup->Reagents Reaction Hydrogenation: - Pressurize with H₂ - Heat to 80°C - Stir for 3 hours Reagents->Reaction Filter Cool and Vent Reactor Filter to Remove Pd/C Catalyst Reaction->Filter Concentrate Remove Solvent (Rotary Evaporation) Filter->Concentrate Purify Vacuum Distillation of Crude Oil Concentrate->Purify Final Pure this compound Purify->Final

Caption: Workflow for the synthesis of this compound via reductive amination.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
2-(Isopropylamino)ethanolC₅H₁₃NO103.16109-56-8Precursor. Corrosive, causes burns.[7][8]
Formaldehyde SolutionCH₂O30.0350-00-0Typically 37% in water. Toxic and carcinogenic.
Palladium on Carbon (10%)Pd/C-7440-05-3Hydrogenation catalyst. Flammable when dry.
Hydrogen Gas (H₂)H₂2.021333-74-0Extremely flammable.
Methanol (MeOH)CH₄O32.0467-56-1Solvent. Flammable and toxic.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Equipment
Autoclave/Hydrogenation ReactorCapable of handling >500 psi and heating.
Standard Laboratory GlasswareRound-bottom flasks, condensers, etc.
Filtration ApparatusBuchner funnel, filter paper (or Celite pad).
Rotary EvaporatorFor solvent removal.
Vacuum Distillation SetupIncluding a vacuum pump, cold trap, and Vigreux column.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps must be performed in a well-ventilated chemical fume hood.[7]

  • Hydrogen and Catalyst Handling: Hydrogen gas is highly flammable and forms explosive mixtures with air. The Pd/C catalyst is pyrophoric, especially after use, and should never be allowed to dry in the air. Always handle the catalyst wet with solvent.

  • Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.

  • Precursor Hazards: 2-(Isopropylamino)ethanol is corrosive and can cause severe skin burns and eye damage.[7] Handle with extreme care.

Step-by-Step Experimental Protocol

Step 1: Precursor Synthesis (If Necessary)

If 2-(isopropylamino)ethanol is not commercially available, it can be synthesized by the reductive amination of ethanolamine with acetone. A well-established procedure involves reacting ethanolamine and acetone in ethanol using a platinum oxide catalyst under hydrogen pressure.[9] After the reaction, the catalyst is filtered off, and the product is purified by vacuum distillation, yielding 2-isopropylaminoethanol with a boiling point of 86–87°C at 23 mmHg.[9]

Step 2: Reaction Setup and Execution

  • Reactor Charging: To a suitable autoclave or pressure reactor, add 2-(isopropylamino)ethanol (e.g., 1.0 mol, 103.16 g).

  • Add methanol as a solvent (approx. 500 mL).

  • Carefully add 10% Palladium on Carbon (e.g., 2.5 g, ~2.5 wt%). Ensure the catalyst is added to the solvent and remains wet.

  • Seal the reactor.

  • Add aqueous formaldehyde (37%, e.g., 1.1 mol, 90 g). A slight excess ensures complete reaction of the secondary amine.

  • Hydrogenation: Purge the reactor several times with nitrogen, followed by hydrogen gas to remove all air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi).[4]

  • Begin vigorous stirring and heat the reaction mixture to a set temperature (e.g., 80°C).[4]

  • Maintain these conditions for approximately 3-5 hours, or until hydrogen uptake ceases, indicating the reaction is complete.[4][10]

Step 3: Work-up and Purification

  • Cooling and Venting: Cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a safe location. Purge the reactor with nitrogen gas.

  • Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Pd/C catalyst. Crucially, do not allow the catalyst filter cake to dry. Immediately quench the filter cake with plenty of water.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the methanol solvent using a rotary evaporator.

  • Purification by Vacuum Distillation: The remaining crude oil is purified by vacuum distillation.[11] This is the preferred method for high-boiling point amines to prevent thermal decomposition.[11]

    • Assemble a clean, dry vacuum distillation apparatus.

    • Heat the flask gently using a heating mantle.

    • Collect any low-boiling fractions (forerun), which may include residual water and solvent.

    • Collect the main product fraction at its expected boiling point under reduced pressure. The boiling point will be higher than the precursor's (b.p. 172°C at atmospheric pressure).[12]

Step 4: Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight (117.19 g/mol ).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum should show a new singlet corresponding to the N-methyl group and the disappearance of the N-H proton from the starting material.

  • Infrared (IR) Spectroscopy: To confirm the presence of the O-H stretch (broad, ~3300 cm⁻¹) and the absence of the N-H stretch of the secondary amine precursor.

PART 2: Alternative Industrial Synthesis — Ethoxylation

For larger-scale production, the reaction of N-methylisopropylamine with ethylene oxide is a viable, atom-economical route.

  • Principle: N-methylisopropylamine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of the ethanolamine product. The reaction is typically performed without a catalyst or with a water catalyst under pressure and elevated temperature.[5]

  • Precursor: The starting material, N-methylisopropylamine, can be synthesized via several methods, including the reductive amination of acetone with methylamine over a Raney nickel catalyst.[10][13]

  • Challenges: The primary product, this compound, can itself react with another molecule of ethylene oxide. Controlling the molar ratio of amine to ethylene oxide is therefore critical to maximize the yield of the desired mono-ethoxylated product and minimize di- and poly-ethoxylation.

  • Safety: Ethylene oxide is an extremely hazardous, toxic, and explosive substance requiring specialized handling procedures and dedicated equipment.

Conclusion

The synthesis of this compound can be effectively achieved in a research setting via the reductive amination of 2-(isopropylamino)ethanol with formaldehyde. This method offers high yields, operational simplicity, and a favorable safety profile compared to the industrial alternative of ethylene oxide chemistry. The detailed protocol provided herein, including precursor synthesis, reaction execution, purification, and stringent safety measures, serves as a comprehensive guide for laboratory professionals. Proper characterization of the final product is essential to ensure its purity and structural integrity for subsequent applications.

References

The Synthetic Versatility of 2-(Isopropyl(methyl)amino)ethanol: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the demand for efficient and stereoselective methods for the construction of chiral molecules is ever-present. Among the arsenal of chiral auxiliaries and ligands, amino alcohols represent a privileged class of compounds due to their synthetic accessibility and broad utility. This technical guide delves into the applications of 2-(Isopropyl(methyl)amino)ethanol, a versatile N-chiral amino alcohol, in organic synthesis. While its primary role is as a precursor to highly effective catalysts for asymmetric reductions, its utility extends to other stereoselective transformations. This document provides an in-depth analysis of its applications, complete with detailed experimental protocols and mechanistic insights, to aid researchers in academia and the pharmaceutical industry in leveraging this valuable synthetic tool.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and efficient method involves the reductive amination of ethanolamine with acetone, followed by N-methylation. A detailed protocol for a similar compound, 2-isopropylaminoethanol, is available from Organic Syntheses, which can be adapted for the synthesis of the title compound.[1]

Protocol 1: Synthesis of 2-(Isopropylamino)ethanol (Adaptable for this compound)

This procedure outlines the synthesis of 2-isopropylaminoethanol via the reductive amination of ethanolamine with acetone. Subsequent N-methylation would yield this compound.

Materials:

  • Ethanolamine

  • Acetone

  • Absolute Ethanol

  • Platinum oxide catalyst (Adams' catalyst)

  • Benzene (for azeotropic removal of water, use with caution and appropriate ventilation)

  • Hydrogen gas

  • Catalytic hydrogenation apparatus

Procedure: [1]

  • In a 1-L reduction bottle, place 0.5 g of platinum oxide catalyst and 50 mL of absolute ethanol.

  • Connect the bottle to a low-pressure hydrogen tank and evacuate and fill with hydrogen twice.

  • Admit hydrogen until the pressure is 1–2 atm and shake the bottle for 20–30 minutes to reduce the platinum oxide.

  • Stop the shaker, admit air, and add a solution of 61.0 g (1.0 mole) of ethanolamine, 75.4 g (1.3 moles) of acetone, and 100 mL of absolute ethanol, rinsing with an additional 50 mL of absolute ethanol.

  • Evacuate and fill the bottle with hydrogen twice more.

  • Admit hydrogen to a pressure of approximately 25 lb. and shake until the theoretical amount of hydrogen (1 mole) is absorbed (typically 6–10 hours).

  • Admit air and remove the catalyst by filtration. Keep the catalyst wet during filtration to prevent ignition.

  • Rinse the bottle and filter cake with benzene.

  • Transfer the filtrate to a distillation flask and remove the majority of the solvent at atmospheric pressure.

  • Distill the residue under reduced pressure to yield 2-isopropylaminoethanol (b.p. 86–87°C/23 mm). The expected yield is 94-95%.[1]

For the synthesis of this compound, a subsequent N-methylation step would be required. A common method for this is the Eschweiler-Clarke reaction, using formaldehyde and formic acid.

Precursor to Chiral Oxazaborolidine Catalysts for Asymmetric Ketone Reduction (Corey-Bakshi-Shibata Reduction)

The most significant application of this compound is as a precursor for the synthesis of chiral oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction.[2][3][4] This reaction is a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols with high levels of stereocontrol.[2][3]

Mechanistic Insights

The CBS reduction employs a chiral oxazaborolidine catalyst, borane as the reducing agent, and the ketone substrate. The mechanism involves the coordination of borane to the nitrogen atom of the oxazaborolidine, which enhances the Lewis acidity of the endocyclic boron atom. This boron atom then coordinates to the carbonyl oxygen of the ketone, positioning it for a stereoselective intramolecular hydride transfer from the borane to the carbonyl carbon via a six-membered transition state.[2][5]

CBS_Mechanism cluster_0 Catalyst Activation and Substrate Coordination cluster_1 Stereoselective Hydride Transfer cluster_2 Product Release and Catalyst Regeneration Catalyst Chiral Oxazaborolidine Activated_Complex Catalyst-BH3 Complex Catalyst->Activated_Complex Coordination with BH3 Borane BH3 Ternary_Complex Catalyst-BH3-Ketone Complex Activated_Complex->Ternary_Complex Coordination with Ketone Ketone Prochiral Ketone Ketone->Ternary_Complex Transition_State Six-membered Transition State Ternary_Complex->Transition_State Intramolecular Hydride Transfer Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup Regenerated_Catalyst Regenerated Catalyst Product_Complex->Regenerated_Catalyst Release

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Protocol 2: General Procedure for CBS Reduction of a Prochiral Ketone

This protocol provides a general method for the enantioselective reduction of a ketone using a commercially available CBS catalyst derived from a chiral amino alcohol.

Materials:

  • Prochiral ketone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure: [2]

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the prochiral ketone (1.0 equiv) and anhydrous solvent (THF or toluene).

  • Cool the solution to the desired temperature (typically between -78 °C and room temperature, depending on the substrate).

  • Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.2 equiv) dropwise.

  • Stir the mixture for 10-15 minutes.

  • Slowly add the borane reagent (e.g., BMS, 0.6 - 1.0 equiv) dropwise, maintaining the reaction temperature. The addition is often exothermic.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC.

  • Carefully quench the reaction by the slow addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by flash column chromatography.

Performance Data for CBS Reduction
Ketone SubstrateCatalystReductantYield (%)ee (%)Product Configuration
Acetophenone(R)-Me-CBSBMS>95>97(R)
1-Tetralone(R)-Me-CBSBMS9594(R)
2-Chloroacetophenone(S)-Me-CBSBH3·THF9296(S)

Ligand for Enantioselective Addition of Diethylzinc to Aldehydes

Chiral amino alcohols are widely used as ligands to catalyze the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes, affording chiral secondary alcohols.[6][7][8] While specific examples detailing the use of this compound are less common than for other amino alcohols like DAIB or TADDOLs, the general principle and protocol are applicable. The amino alcohol coordinates to the zinc atom, forming a chiral complex that directs the stereochemical outcome of the ethyl group transfer to the aldehyde.

Mechanistic Considerations

The reaction is believed to proceed through a dimeric zinc complex involving the chiral amino alcohol ligand. This complex then coordinates the aldehyde, and the ethyl group is transferred from one zinc atom to the aldehyde carbonyl carbon in a stereoselective manner.

Diethylzinc_Addition cluster_0 Catalyst Formation cluster_1 Stereoselective Alkylation cluster_2 Product Formation Amino_Alcohol Chiral Amino Alcohol Chiral_Zinc_Complex Chiral Zinc-Amino Alcohol Complex Amino_Alcohol->Chiral_Zinc_Complex Diethylzinc Et2Zn Diethylzinc->Chiral_Zinc_Complex Transition_State Transition State Chiral_Zinc_Complex->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Zinc_Alkoxide Zinc Alkoxide Product Transition_State->Zinc_Alkoxide Chiral_Alcohol_Product Chiral Secondary Alcohol Zinc_Alkoxide->Chiral_Alcohol_Product Aqueous Workup

Caption: Enantioselective Addition of Diethylzinc to an Aldehyde.

Protocol 3: General Procedure for Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol provides a general method for the amino alcohol-catalyzed enantioselective addition of diethylzinc to an aldehyde.

Materials:

  • Chiral amino alcohol (e.g., this compound)

  • Diethylzinc (solution in hexanes or toluene)

  • Aldehyde

  • Anhydrous toluene or hexane

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (1 M)

  • Ethyl acetate or diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure: [9]

  • To a flame-dried flask under an inert atmosphere, add the chiral amino alcohol (0.02 - 0.1 equiv) and anhydrous solvent (toluene or hexane).

  • Cool the solution to 0 °C.

  • Add the diethylzinc solution (1.1 - 2.0 equiv) dropwise and stir the mixture for 30-60 minutes at 0 °C.

  • Add the aldehyde (1.0 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C or room temperature until the aldehyde is consumed (monitored by TLC or GC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Add 1 M HCl to dissolve the zinc salts.

  • Separate the layers and extract the aqueous layer with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral secondary alcohol by flash column chromatography.

Performance Data for Amino Alcohol-Catalyzed Diethylzinc Addition to Benzaldehyde
Chiral Amino Alcohol LigandYield (%)ee (%)Product Configuration
(-)-DAIB97>98(R)
(1R,2S)-N-Isopropylephedrine9592(R)
Atropisomeric Amino Alcohol91-97up to 85Varies

Other Potential Applications

While the primary applications of this compound are well-established, its bifunctional nature suggests potential utility in other areas of organic synthesis, although these are less documented.

  • Chiral Resolving Agent: In principle, as a chiral amine, this compound could be used to resolve racemic carboxylic acids through the formation of diastereomeric salts.[10] However, there is a lack of specific literature examples for this particular amino alcohol.

  • Chiral Auxiliary: The amino alcohol could potentially be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction, and then subsequently removed.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its primary and most impactful application lies in its role as a precursor to the highly efficient and selective Corey-Bakshi-Shibata catalysts for the asymmetric reduction of ketones. Furthermore, it serves as a competent ligand in the enantioselective addition of organozinc reagents to aldehydes. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, contributing to the advancement of asymmetric synthesis and the development of novel chiral molecules.

References

Application Notes & Protocols: The Utility of 2-(Isopropyl(methyl)amino)ethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Profile of 2-(Isopropyl(methyl)amino)ethanol

This compound (CAS No. 2893-49-4) is a bifunctional tertiary amino alcohol that presents a unique combination of steric hindrance and nucleophilic potential, making it a valuable building block in the synthesis of complex pharmaceutical intermediates.[1][2] Its structure features a sterically hindered tertiary amine and a primary hydroxyl group, which can be selectively targeted in synthetic strategies.

The isopropyl group imparts significant steric bulk around the nitrogen atom. This characteristic is pivotal, as it renders the amine a potent, non-nucleophilic base in certain contexts, akin to the well-known Hünig's base (N,N-Diisopropylethylamine or DIPEA).[3] However, the primary alcohol remains an accessible nucleophile, capable of undergoing a variety of transformations such as esterification or etherification. This duality is key to its utility in constructing the precise molecular architectures required for active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2893-49-4
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
IUPAC Name 2-(isopropyl(methyl)amino)ethan-1-ol[1]
Purity (Typical) ≥95%[1]
SMILES CC(C)N(C)CCO[1]

Core Principles of Reactivity and Synthetic Strategy

The synthetic utility of this compound is governed by its two functional groups. Understanding their relative reactivity is crucial for designing selective and high-yield transformations.

  • Tertiary Amine: The nitrogen atom is a hindered base. It is less likely to act as a nucleophile in Sₙ2 reactions compared to less hindered secondary or primary amines. This property is advantageous when the desired reaction involves another nucleophile in the system, as it minimizes the formation of amine-related byproducts.

  • Primary Hydroxyl Group (-OH): This group is a versatile nucleophile. It can be readily acylated to form esters or alkylated to form ethers. Furthermore, it can be activated and converted into a good leaving group (e.g., tosylate, mesylate) to facilitate subsequent nucleophilic substitution reactions.

A common strategy in pharmaceutical synthesis involves the reaction of amino alcohols with epoxides, a fundamental method for creating the 1,2-amino alcohol linkage present in many APIs, particularly beta-blockers.[4][5]

Application Note I: Synthesis of β-Adrenergic Receptor Blocker Scaffolds

While many classical beta-blockers like propranolol are synthesized from primary or secondary amines (e.g., isopropylamine), the underlying chemistry—nucleophilic ring-opening of an epoxide—provides a foundational protocol that can be adapted.[6] The use of a tertiary amino alcohol like this compound would lead to a quaternary ammonium salt, a different class of compound. However, the principles of epoxide activation and ring-opening are central to understanding the broader context of amino alcohol precursors.

A key structural motif in many beta-blockers is the aryloxypropanolamine backbone.[6] The synthesis involves the reaction of a substituted phenol with an epoxide, followed by the ring-opening of the resulting glycidyl ether with an amine.

General Reaction Pathway: Epoxide Ring Opening

The reaction between an aryl glycidyl ether and an amine is a cornerstone of beta-blocker synthesis. The amine's nucleophilic attack opens the strained epoxide ring, typically at the least sterically hindered carbon, to form the desired β-amino alcohol.

G ArylO Aryl-O-CH₂-(Epoxide Ring) BetaBlocker Aryl-O-CH₂-CH(OH)-CH₂-NR¹R² (β-Amino Alcohol Core) ArylO->BetaBlocker 1. Nucleophilic Attack 2. Protonation AminoAlcohol R¹R²N-H (e.g., Isopropylamine)

Caption: General workflow for the synthesis of a β-amino alcohol core.

Protocol: Synthesis of 1-(Naphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol (Propranolol) (Analogous Example)

This protocol illustrates the fundamental epoxide ring-opening reaction. It serves as a reference for understanding how amino groups are incorporated into these scaffolds.

Disclaimer: This protocol uses isopropylamine, a secondary amine, to yield the secondary amine product, Propranolol. Direct substitution of this compound would result in a quaternary ammonium product.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-naphthol glycidyl ether (1.0 eq) and a suitable solvent such as isopropanol.

  • Amine Addition: Add isopropylamine (2.0-3.0 eq) to the solution. The excess amine serves as both a reactant and a base to neutralize any acidic impurities.

  • Reaction: Heat the mixture to reflux (approx. 82-85 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess isopropylamine under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 5% NaOH) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Crystallization: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Propranolol.

Expert Insight: The choice of excess amine is critical. It drives the reaction to completion and minimizes the potential for the newly formed secondary amine product to react with another molecule of the epoxide, which would form a "bis-impurity." When considering a tertiary amine like our title compound, this side reaction is not possible, but the reaction would lead to a permanently charged quaternary salt.

Application Note II: Precursor for Dihydropyridine Calcium Channel Blockers

A more direct application for tertiary amino alcohols like this compound is in the synthesis of APIs where the amino alcohol moiety is incorporated as an ester. A prime example is the synthesis of Nicardipine, a dihydropyridine calcium channel blocker used to treat high blood pressure.[7] The synthesis of Nicardipine utilizes N-Benzyl-N-methylethanolamine , a very close structural analog to our topic compound.[8][]

Synthetic Strategy: The Hantzsch Dihydropyridine Synthesis

The core of Nicardipine is an unsymmetrical 1,4-dihydropyridine ring, which is assembled via the Hantzsch synthesis.[10][11] This reaction involves the condensation of an aldehyde (3-nitrobenzaldehyde), a β-ketoester, and an enamine. For an unsymmetrical product like Nicardipine, the two ester groups on the dihydropyridine ring are different. One of these esters is derived from our amino alcohol precursor.

G A This compound (or N-Benzyl-N-methylethanolamine) C Step 1: Esterification A->C B Acetoacetic Acid Derivative (e.g., Diketene or Ethyl Acetoacetate) B->C D β-Ketoester Sidechain (Amino Alcohol Ester) C->D G Step 2: Hantzsch Condensation D->G E 3-Nitrobenzaldehyde E->G F Methyl 3-Aminocrotonate F->G H Final API Structure (e.g., Nicardipine Analog) G->H

Caption: Workflow for API synthesis via the Hantzsch reaction.

Protocol: Synthesis of Acetoacetic Acid 2-(N-benzyl-N-methylamino)ethyl Ester (Nicardipine Precursor)

This protocol details the critical first step: creating the β-ketoester sidechain from the amino alcohol precursor, based on the synthesis of the Nicardipine intermediate.[8][10]

  • Reagents & Setup: In a reaction vessel equipped for cooling and inert atmosphere (e.g., nitrogen), dissolve N-Benzyl-N-methylethanolamine (1.0 eq) in an anhydrous, aprotic solvent like dichloromethane or THF.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Acylation: Slowly add ethyl acetoacetate (1.1 eq) or diketene to the cooled solution. If using ethyl acetoacetate, a transesterification catalyst may be required. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: Stir the reaction at low temperature for 2-4 hours. Monitor the consumption of the starting amino alcohol by TLC or LC-MS.

  • Quenching & Work-up: Once the reaction is complete, slowly quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude β-ketoester is often used directly in the subsequent Hantzsch condensation without further purification to avoid decomposition.[10]

Expert Insight: The stability of the β-ketoester intermediate is a critical factor. These compounds can be prone to hydrolysis or self-condensation. Using the crude product immediately in the next step is a common process optimization strategy in pharmaceutical manufacturing to maximize overall yield and minimize purification steps. The use of this compound in place of its benzyl analog would proceed via the same mechanism, yielding the corresponding isopropyl-substituted β-ketoester.

Safety and Handling

As with all amino alcohols, this compound should be handled with appropriate care in a well-ventilated laboratory or fume hood.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[12]

Conclusion

This compound is a versatile precursor for pharmaceutical synthesis, offering a strategic combination of a sterically hindered tertiary amine and a reactive primary alcohol. While direct literature examples for its use in blockbuster drugs are less common than for its simpler analogs, its chemical properties make it an ideal candidate for constructing complex side chains, particularly in the synthesis of ester derivatives for APIs like calcium channel blockers. The protocols and principles outlined in this guide, derived from the well-established synthesis of related compounds, provide a robust framework for researchers and drug development professionals to explore the full potential of this valuable building block.

References

The Versatile Ligand: 2-(Isopropyl(methyl)amino)ethanol in Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Structurally Simple Amino Alcohol Ligand

In the vast landscape of coordination chemistry and catalysis, the design and application of ligands are paramount to steering the course of chemical transformations. Among the myriad of ligand classes, amino alcohols have carved a significant niche due to their facile synthesis, tunable steric and electronic properties, and their ability to form stable and catalytically active metal complexes. This technical guide delves into the specifics of a seemingly simple yet potent ligand: 2-(Isopropyl(methyl)amino)ethanol.

While extensive literature exists for a broad range of amino alcohol ligands, this compound remains a less explored molecule. This guide, therefore, aims to provide a comprehensive overview by combining established principles of coordination chemistry with proven experimental protocols for analogous systems. We will explore its synthesis, its role as a ligand in forming coordination complexes, particularly with ruthenium, and its potential applications in catalysis, with a focus on transfer hydrogenation reactions. The protocols and insights presented herein are designed to be a valuable resource for researchers in academia and industry, including those in drug development, who are keen on exploring the catalytic potential of novel ligand architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a ligand is crucial for its effective application in synthesis and catalysis.

PropertyValueSource(s)
Molecular Formula C6H15NO[1][2][3]
Molecular Weight 117.19 g/mol [1][2]
CAS Number 2893-49-4[1][3][4][5]
Appearance Expected to be a colorless to pale yellow liquidInferred from similar compounds
Boiling Point Not specified; likely higher than 2-(Isopropylamino)ethanol (172 °C)
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, THF, toluene) and moderately soluble in waterInferred from similar compounds

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2-(Isopropylamino)ethanol. This involves the N-methylation of the secondary amine.

Diagram of the Synthetic Pathway

Synthesis_of_2_Isopropyl_methyl_amino_ethanol 2-(Isopropylamino)ethanol 2-(Isopropylamino)ethanol Product This compound 2-(Isopropylamino)ethanol->Product N-methylation Formaldehyde_Formic_Acid Formaldehyde / Formic Acid (Eschweiler-Clarke reaction) Formaldehyde_Formic_Acid->Product

Caption: Synthetic route to this compound via Eschweiler-Clarke methylation.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the N-methylation of secondary amines.[6]

Materials:

  • 2-(Isopropylamino)ethanol

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(Isopropylamino)ethanol (1 mole).

  • Addition of Reagents: To the stirred solution, cautiously add formic acid (2 moles) followed by the dropwise addition of formaldehyde (1.1 moles). The addition should be controlled to manage the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After cooling to room temperature, slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the excess formic acid until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Coordination Chemistry: The Formation of Metal Complexes

The nitrogen and oxygen atoms in this compound are excellent donor sites, making it a bidentate ligand capable of forming stable chelate rings with various transition metals. Ruthenium complexes, in particular, have shown remarkable catalytic activity with amino alcohol ligands.[7][8]

Diagram of Ligand Coordination

Caption: Bidentate coordination of this compound to a metal center (M).

Protocol 2: In Situ Preparation of a Ruthenium(II) Catalyst

The active catalyst for transfer hydrogenation is often prepared in situ from a suitable ruthenium precursor and the amino alcohol ligand.[8][9][10]

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Anhydrous 2-propanol

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of argon or nitrogen.

  • Addition of Reagents: To the flask, add [RuCl₂(p-cymene)]₂ (1 equivalent) and this compound (2.2 equivalents).

  • Dissolution and Complex Formation: Add anhydrous 2-propanol to dissolve the reagents. Stir the solution at room temperature for 30-60 minutes. A color change in the solution typically indicates the formation of the ruthenium-ligand complex. This solution can be used directly for the catalytic reaction.

Catalytic Applications: Asymmetric Transfer Hydrogenation

Ruthenium complexes bearing amino alcohol ligands are highly effective catalysts for the transfer hydrogenation of ketones and imines to their corresponding alcohols and amines.[8][10] This reaction is a cornerstone of asymmetric synthesis, particularly in the pharmaceutical industry for the production of chiral building blocks.[11] While this compound is achiral, its chiral derivatives hold significant potential for enantioselective catalysis. For the purpose of this guide, we will focus on the general application in transfer hydrogenation.

Diagram of the Catalytic Cycle

Catalytic_Cycle Ru-Complex [Ru]-L Ru-Hydride [Ru]-H Ru-Complex->Ru-Hydride i-PrOH, Base Substrate_Coordination Substrate Coordination Ru-Hydride->Substrate_Coordination Ketone/Imine Hydride_Transfer Hydride Transfer Substrate_Coordination->Hydride_Transfer Product_Release Product Release Hydride_Transfer->Product_Release Product Product_Release->Ru-Complex Regeneration

Caption: A simplified catalytic cycle for ruthenium-catalyzed transfer hydrogenation.

Protocol 3: Catalytic Transfer Hydrogenation of Acetophenone

This protocol details a general procedure for the reduction of acetophenone as a model substrate using the in situ prepared ruthenium catalyst.[8]

Materials:

  • In situ prepared Ruthenium(II) catalyst solution (from Protocol 2)

  • Acetophenone

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Anhydrous 2-propanol

  • Reaction vessel with reflux condenser

  • Heating and stirring apparatus

  • Analytical instruments (GC or HPLC) for reaction monitoring

Procedure:

  • Reaction Setup: To the freshly prepared catalyst solution in the Schlenk flask, add acetophenone (e.g., 100-500 equivalents relative to the ruthenium precursor).

  • Base Addition: Add a solution of KOH or NaOH in 2-propanol (e.g., 5-10 equivalents relative to the ruthenium precursor). The base is essential for catalytic activity.

  • Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding a small amount of water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product, 1-phenylethanol, can be further purified by column chromatography if necessary.

Data Presentation: Expected Performance

LigandCatalyst Loading (mol%)BaseTime (h)Conversion (%)Reference
2-[(3-Aminopropyl)methylamino]ethanol (analogous)0.1KOH1>99[8]
(1S,2R)-1-amino-2-indanol (chiral analog)5t-BuOK195[10]

Note: For the achiral this compound, the product of the transfer hydrogenation of a prochiral ketone like acetophenone will be a racemic mixture. The use of a chiral version of this ligand would be necessary to induce enantioselectivity.

Conclusion and Future Outlook

This compound, despite its simple structure, represents a ligand with significant untapped potential in coordination chemistry and catalysis. The synthetic protocols and catalytic applications outlined in this guide, drawn from well-established precedents with analogous amino alcohol ligands, provide a solid foundation for its exploration. The straightforward synthesis and the expected stability and activity of its metal complexes, particularly with ruthenium, make it an attractive candidate for further research.

Future investigations should focus on the synthesis of chiral derivatives of this compound and their application in asymmetric catalysis. A systematic study of its coordination with various transition metals and the catalytic scope of the resulting complexes in a wider range of organic transformations will undoubtedly unveil new and exciting opportunities in the field of homogeneous catalysis.

References

Application Notes and Protocols for High-Yield Reactions with 2-(Isopropyl(methyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Amino Alcohol Ligand

2-(Isopropyl(methyl)amino)ethanol, a tertiary amino alcohol, is a molecule of significant interest for researchers and professionals in drug development and fine chemical synthesis. Its structure, featuring a sterically accessible nitrogen atom and a primary alcohol, makes it a potent bidentate N,O-ligand. This unique combination of functional groups allows for the formation of stable chelate complexes with a variety of transition metals, thereby enabling a range of high-yield catalytic transformations.

This comprehensive guide provides detailed protocols and expert insights into the synthesis and application of this compound. The methodologies outlined herein are designed to be self-validating, with a focus on the underlying principles that govern experimental choices to ensure both high yields and scientific rigor.

Part 1: High-Yield Synthesis of this compound

The most efficient and high-yielding route to this compound is through the reductive amination of N-methylethanolamine with acetone. This method is adapted from a robust and well-established Organic Syntheses procedure for a similar compound, ensuring reliability and scalability.[1]

Causality of Experimental Choices:
  • N-methylethanolamine as the Starting Material: This provides the core structure of the target molecule, containing the methylamino and ethanol moieties.

  • Acetone as the Isopropyl Source: Acetone serves as a readily available and inexpensive source for the isopropyl group. It reacts with the secondary amine to form an unstable iminium ion intermediate.

  • Catalytic Hydrogenation: This is a clean and efficient reduction method. A platinum oxide catalyst (Adams' catalyst) is chosen for its high activity and efficiency in reducing the in-situ formed iminium ion to the final tertiary amine. The use of hydrogen gas as the reductant ensures that the only byproduct is water, simplifying purification.

  • Ethanol as Solvent: Ethanol is an excellent solvent for all reactants and the catalyst, and it does not interfere with the reaction.

  • Low-Pressure Hydrogenation: The reaction proceeds efficiently at low hydrogen pressures (25 psi), which is advantageous for laboratory safety and equipment accessibility.

Experimental Workflow: Synthesis via Reductive Amination

cluster_synthesis Synthesis Workflow start Start: Assemble Hydrogenation Apparatus catalyst_prep Catalyst Preparation: - Add PtO2 catalyst and ethanol to reduction bottle. - Reduce PtO2 with H2. start->catalyst_prep 1. reactant_prep Reactant Preparation: - Prepare a solution of N-methylethanolamine and acetone in ethanol. catalyst_prep->reactant_prep 2. reaction Reductive Amination: - Add reactant solution to the catalyst mixture. - Pressurize with H2 (approx. 25 psi). - Shake until H2 uptake ceases. reactant_prep->reaction 3. filtration Work-up: Catalyst Removal - Filter the reaction mixture to remove the platinum catalyst. reaction->filtration 4. distillation Purification: - Distill off the solvent. - Perform vacuum distillation of the residue. filtration->distillation 5. product Product: High-purity this compound distillation->product 6.

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • N-methylethanolamine (1.0 mole, 75.11 g)

  • Acetone (1.3 moles, 75.5 g, 95.5 mL)

  • Platinum oxide (PtO₂, Adams' catalyst), 0.5 g

  • Absolute Ethanol, 200 mL

  • Low-pressure hydrogenation apparatus

Procedure:

  • Catalyst Preparation: In a 1-liter reduction bottle, place 0.5 g of platinum oxide catalyst and 50 mL of absolute ethanol.

  • Connect the bottle to a calibrated low-pressure hydrogen tank and evacuate the bottle, then fill it with hydrogen. Repeat this cycle twice to ensure an inert atmosphere.

  • Admit hydrogen to the system until the pressure is approximately 1-2 atm (15-30 psi) and shake the apparatus for 20-30 minutes to reduce the platinum oxide.

  • Reaction Setup: Stop the shaker and carefully admit air into the bottle. Prepare a solution of N-methylethanolamine (1.0 mole) and acetone (1.3 moles) in 100 mL of absolute ethanol.

  • Rinse this solution into the reduction bottle with an additional 50 mL of absolute ethanol.

  • Seal the apparatus and repeat the evacuation and hydrogen-filling cycle twice.

  • Hydrogenation: Admit hydrogen until the pressure is approximately 25 psi. Shake the mixture vigorously. The reaction is exothermic and will proceed with the uptake of hydrogen. Continue shaking until the theoretical amount of hydrogen (1.0 mole) has been absorbed, and the pressure remains constant (typically 6-10 hours).

  • Work-up: Admit air into the reaction vessel. Remove the platinum catalyst by filtration through a Hirsch funnel.

  • Purification: Transfer the filtrate to a distillation flask. Remove the ethanol at atmospheric pressure.

  • Distill the residue under reduced pressure to yield high-purity this compound.

Expected Yield: Based on analogous reactions, a yield of 90-95% can be anticipated.

Part 2: Application in High-Yield Catalytic Reactions

The utility of this compound shines in its role as a ligand in transition metal catalysis. Its N,O-bidentate nature allows it to form stable and catalytically active complexes, particularly with palladium and ruthenium.

Application 1: Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates. Amino alcohols like this compound have been shown to be effective ligands in these reactions.[2]

  • Palladium(II) Acetate Precatalyst: This is a common and air-stable palladium source that is readily reduced in situ to the active Pd(0) species.

  • This compound as Ligand: The ligand coordinates to the palladium center, stabilizing it and promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The tertiary amine and alcohol moieties provide a specific electronic and steric environment that can enhance catalytic activity.

  • Potassium Carbonate as Base: The base is essential for the transmetalation step, activating the boronic acid. Potassium carbonate is a cost-effective and efficient choice for a wide range of substrates.

  • Aqueous Ethanol as Solvent: This solvent system is environmentally friendly and effective for dissolving both the organic substrates and the inorganic base.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_intermediate1 Ar-Pd(II)-X(L2) oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd2_intermediate1->transmetalation pd2_intermediate2 Ar-Pd(II)-Ar'(L2) transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Ethanol/Water (1:1 v/v), 5 mL

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, potassium carbonate, and palladium(II) acetate.

  • Add the this compound ligand.

  • Add the ethanol/water solvent mixture.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary:

Aryl Halide (Example)Arylboronic Acid (Example)Expected Yield
4-BromoanisolePhenylboronic acid>95%
1-Bromo-4-nitrobenzene4-Methylphenylboronic acid>92%
2-Bromopyridine3-Methoxyphenylboronic acid>90%
Application 2: Ligand in Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Transfer hydrogenation is a powerful method for the reduction of carbonyl compounds to alcohols, using a hydrogen donor like isopropanol in place of gaseous hydrogen. Amino alcohols are excellent ligands for ruthenium catalysts in this transformation.[3][4]

  • [RuCl₂(p-cymene)]₂ as Precatalyst: This is a common, air-stable ruthenium precursor that readily forms an active catalyst in situ with the amino alcohol ligand.

  • This compound as Ligand: The ligand is crucial for the catalytic activity. While many highly effective transfer hydrogenation catalysts feature an N-H bond on the ligand which participates in the hydrogen transfer mechanism, tertiary amino alcohols like the title compound can still form highly active catalysts.[5] The reaction proceeds through a metal-hydride intermediate, and the ligand influences the steric and electronic properties of the catalytic center.

  • Isopropanol as Hydrogen Donor and Solvent: Isopropanol serves as both the solvent and the source of hydrogen atoms. The byproduct, acetone, is volatile and easily removed.

  • Potassium tert-butoxide as Base: A strong base is required to generate the active ruthenium alkoxide species, which then undergoes β-hydride elimination to form the ruthenium-hydride intermediate.

cluster_th Transfer Hydrogenation Catalytic Cycle ru_precatalyst [Ru]-Cl + Ligand ru_alkoxide [Ru]-O-iPr ru_precatalyst->ru_alkoxide Base, iPrOH ru_hydride [Ru]-H ru_alkoxide->ru_hydride β-hydride elimination acetone Acetone ru_alkoxide->acetone h_transfer Hydrogen Transfer ru_hydride->h_transfer h_transfer->ru_alkoxide Regenerates active species alcohol Alcohol (R-CH(OH)-R') h_transfer->alcohol ketone Ketone (R-CO-R') ketone->h_transfer

Caption: Simplified catalytic cycle for the transfer hydrogenation of a ketone.

Materials:

  • [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%)

  • This compound (0.011 mmol, 1.1 mol%)

  • Acetophenone (1.0 mmol)

  • Anhydrous isopropanol (5 mL)

  • Potassium tert-butoxide (0.1 mmol, 10 mol%)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ and this compound in 2 mL of anhydrous isopropanol. Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve acetophenone in 3 mL of anhydrous isopropanol.

  • Add the ketone solution to the catalyst mixture.

  • Reaction: Add the potassium tert-butoxide. Heat the reaction mixture to 80 °C and stir. Monitor the reaction by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction to room temperature and quench with a few drops of water.

  • Purification: Remove the isopropanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product alcohol. Further purification can be achieved by column chromatography if necessary.

Quantitative Data Summary:

Ketone SubstrateExpected Conversion
Acetophenone>99%
4-Methoxyacetophenone>99%
Cyclohexanone>98%

Conclusion

This compound is a versatile and valuable compound in the repertoire of the modern synthetic chemist. Its straightforward, high-yield synthesis via reductive amination makes it readily accessible. Furthermore, its efficacy as a ligand in high-yield catalytic reactions such as Suzuki-Miyaura cross-couplings and transfer hydrogenations underscores its potential for streamlining the synthesis of complex molecules in pharmaceutical and materials science research. The protocols detailed in this guide provide a solid foundation for researchers to explore and exploit the full potential of this powerful synthetic tool.

References

Analytical methods for the characterization of 2-(Isopropyl(methyl)amino)ethanol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-(Isopropyl(methyl)amino)ethanol

Introduction

This compound is a substituted amino alcohol with potential applications as a building block in organic synthesis and as a precursor for pharmaceuticals and other specialty chemicals. Its molecular structure, featuring both a tertiary amine and a primary alcohol functional group, dictates its chemical reactivity and physical properties. A thorough analytical characterization is paramount for ensuring its identity, purity, and stability, which are critical parameters in research, development, and quality control settings.

This comprehensive guide provides a suite of detailed analytical methods and protocols for the complete characterization of this compound. We move beyond simple procedural lists to explain the underlying principles of each technique, the rationale behind specific experimental parameters, and the interpretation of the resulting data. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for quality assessment and structural elucidation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical techniques and handling the substance safely.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 2893-49-4[1]
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
Appearance Liquid (Expected)General chemical knowledge
Boiling Point ~159-170 °C (Similar to related structures)
Density ~0.9 g/mL (Estimated)

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities or degradation products.

Gas Chromatography (GC) for Volatility-Based Separation

Due to its expected volatility, Gas Chromatography (GC) is the primary technique for purity assessment and the quantification of volatile organic impurities.[2] The principle of GC relies on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[3]

1.1.1 Application: Purity Assay and Volatile Impurity Detection

This method is designed to separate this compound from potential starting materials, by-products, or residual solvents. A Flame Ionization Detector (FID) is employed due to its excellent sensitivity towards hydrocarbon-containing organic compounds.

Protocol: Purity Analysis by GC-FID

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent, such as methanol or isopropanol.

    • Prepare a series of calibration standards if quantitative analysis of impurities is required.

  • Instrumentation and Parameters:

    • The following table outlines the recommended starting parameters for a GC-FID system. Optimization may be necessary based on the specific instrument and impurities of interest.

ParameterRecommended SettingRationale
Column Agilent CP-Select 624 CB or similar (30 m x 0.32 mm, 1.8 µm)The 624-type phase is ideal for separating a wide range of volatile organic compounds, including those with polar functional groups.[4]
Carrier Gas Helium or HydrogenProvides efficient separation. Hydrogen can offer faster analysis times.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Injection Volume 1 µL (with a 10:1 split ratio)A split injection prevents column overloading and ensures sharp peaks for the major component.
Oven Program 50 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 5 min)A temperature ramp allows for the elution of both highly volatile solvents and less volatile impurities within a reasonable timeframe.[5]
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing high sensitivity.
FID Temperature 280 °CPrevents condensation of analytes as they exit the column.
  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of the main component using the area percent method (Area % = [Area of Main Peak / Total Area of All Peaks] x 100). This assumes that all components have a similar response factor in the FID, which is a reasonable approximation for purity screening.

    • Identify known impurities by comparing their retention times with those of reference standards.[6][7]

1.1.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Definitive Identification

For unequivocal identification of the primary peak and any separated impurities, coupling the gas chromatograph to a mass spectrometer is essential.[5] The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides a unique fragmentation pattern that serves as a chemical fingerprint.

Protocol: Identification by GC-MS

  • Instrumentation:

    • Utilize the same GC conditions as described in the GC-FID protocol.

    • The column outlet is interfaced with a mass spectrometer.

  • Mass Spectrometer Parameters:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 35 - 300 amu
Source Temp. 230 °C
Transfer Line Temp. 260 °C
  • Data Interpretation:

    • Molecular Ion (M⁺): The mass spectrum of the main peak should exhibit a molecular ion peak at m/z = 117, corresponding to the molecular weight of C₆H₁₅NO.

    • Fragmentation Pattern: The primary fragmentation pathway for amino alcohols is alpha-cleavage adjacent to the nitrogen atom. The most stable carbocation fragment will be preferentially formed.

      • Expect a prominent peak at m/z 102 resulting from the loss of a methyl group (•CH₃).

      • The base peak (most intense) is likely to be at m/z 88 , corresponding to the [M - C₂H₅]⁺ fragment formed by cleavage of the bond between the nitrogen and the ethyl group of the isopropyl moiety.

      • Another significant fragment at m/z 44 ([CH₂=NHCH₃]⁺) can arise from cleavage between the alpha and beta carbons relative to the nitrogen.

High-Performance Liquid Chromatography (HPLC)

While GC is often sufficient, HPLC can be a valuable tool, particularly for analyzing non-volatile impurities or for chiral separations. Since this compound lacks a strong UV chromophore, detection strategies such as mass spectrometry, charged aerosol detection (CAD), or pre-column derivatization are necessary.[8]

Protocol: HILIC-MS for Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating highly polar compounds like amino alcohols that are poorly retained on traditional reversed-phase columns.

  • Sample Preparation:

    • Dissolve the sample in a mixture of 90:10 acetonitrile:water to a final concentration of approximately 1 mg/mL.

  • Instrumentation and Parameters:

ParameterRecommended Setting
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
MS Detector Electrospray Ionization (ESI), Positive Mode
MS Scan Range 50 - 400 m/z

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.[5]

Protocol: NMR Sample Preparation and Acquisition

  • Weigh 10-20 mg of the sample into an NMR tube.

  • Add ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). CDCl₃ is typically preferred for organic molecules.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Predicted NMR Data (in CDCl₃)

¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
H-a~3.60Triplet2H-CH₂-O
H-b~2.80Septet1H-CH-(CH₃)₂
H-c~2.50Triplet2HN-CH₂-
H-d~2.30Singlet3HN-CH₃
H-e~1.05Doublet6H-CH-(CH₃)₂
H-f~2.0-3.0Broad Singlet1H-OH
¹³C NMR Chemical Shift (δ) ppmAssignment
C-1~60-CH₂-O
C-2~58N-CH₂-
C-3~55-CH-(CH₃)₂
C-4~40N-CH₃
C-5~20-CH-(CH₃)₂

Note: The -OH proton signal (H-f) can be broad and its chemical shift is highly dependent on concentration and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[9]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum.

  • Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode
3400 - 3200Strong, BroadO-H stretch (alcohol)[10]
2970 - 2850StrongC-H stretch (aliphatic)
1150 - 1050StrongC-N stretch (tertiary amine)
1080 - 1030StrongC-O stretch (primary alcohol)

The broadness of the O-H stretch is a classic indicator of hydrogen bonding, a key feature of alcohols.[11][12]

Thermal Analysis

Thermal analysis methods provide information about the material's physical and chemical properties as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated. It is useful for determining thermal stability and decomposition temperatures.

Protocol: TGA for Thermal Stability

  • Place a small amount of the sample (5-10 mg) into a TGA pan.

  • Heat the sample under a nitrogen atmosphere from ambient temperature to ~500 °C at a rate of 10 °C/min.

  • The onset temperature of mass loss indicates the beginning of decomposition or boiling. For a pure, non-decomposing liquid, the mass loss will correspond to its boiling point.

Visualized Analytical Workflow

The following diagram illustrates the logical flow for a comprehensive characterization of this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_purity Purity & Identification cluster_structure Structural Confirmation cluster_properties Physical Properties Sample This compound GC_FID GC-FID (Purity Assay) Sample->GC_FID Dissolve in Solvent GC_MS GC-MS (ID & Impurity Structure) Sample->GC_MS Dissolve in Solvent HPLC HPLC (Non-volatile Impurities) Sample->HPLC Dissolve in Mobile Phase NMR NMR Spectroscopy (¹H & ¹³C) Definitive Structure Sample->NMR Dissolve in Deuterated Solvent FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Neat Liquid TGA TGA (Thermal Stability) Sample->TGA Neat Liquid Purity_Report Purity_Report GC_FID->Purity_Report Purity Report (%) ID_Report ID_Report GC_MS->ID_Report Impurity ID Report Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Structural Confirmation Report

Caption: Comprehensive analytical workflow for this compound.

References

Application Note: GC-MS Analysis of 2-(Isopropyl(methyl)amino)ethanol Derivatives for Chemical Attribution and Verification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

2-(Isopropyl(methyl)amino)ethanol is a key chemical intermediate with legitimate industrial applications. However, its structural significance as a direct precursor and hydrolysis product of V-series nerve agents, such as VX, places it under stringent monitoring by international bodies like the Organisation for the Prohibition of Chemical Weapons (OPCW).[1][2] The unambiguous detection and quantification of this amino alcohol and its derivatives in environmental or process samples are critical for treaty verification, forensic attribution, and ensuring public safety.[3] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for this purpose due to its high separation efficiency and definitive identification capabilities.[3][4]

This guide provides a comprehensive, field-proven protocol for the analysis of this compound. We will address the inherent analytical challenges of this polar molecule and detail a robust derivatization strategy to ensure high sensitivity, chromatographic fidelity, and mass spectrometric certainty.

The Causality of Derivatization: Overcoming Analytical Hurdles

Direct GC-MS analysis of polar compounds like this compound is fraught with difficulty. The molecule contains two active hydrogen sites: a secondary amine and a primary alcohol. These functional groups lead to several analytical problems:

  • Poor Volatility: Strong intermolecular hydrogen bonding significantly raises the boiling point, making the analyte difficult to volatilize in the GC inlet.[5]

  • Peak Tailing: The polar groups interact strongly with active sites (e.g., residual silanols) on the GC column and liner surfaces, resulting in broad, asymmetric (tailing) peaks. This severely degrades chromatographic resolution and sensitivity.[6]

  • Thermal Instability: At the high temperatures of the GC inlet, the analyte can degrade, leading to inaccurate quantification and the appearance of artifact peaks.

To counteract these issues, a chemical modification step known as derivatization is essential.[7] This process replaces the active hydrogens on the amine and hydroxyl groups with nonpolar moieties.[8] For this application, we employ silylation , a robust and widely used technique.[9]

The chosen reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with a trimethylchlorosilane (TMCS) catalyst, effectively converts the analyte into its di-trimethylsilyl (di-TMS) derivative.[10][11] This derivative is significantly more volatile, less polar, and more thermally stable, resulting in sharp, symmetrical chromatographic peaks and reliable mass spectra.[6][8]

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system, incorporating steps for calibration and quality control to ensure trustworthy and reproducible results.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥98% PuritySigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSDerivatization GradeSupelco
Acetonitrile (ACN)Anhydrous, ≥99.8%Fisher Scientific
Dichloromethane (DCM)HPLC GradeVWR
HeliumUltra High Purity (99.999%)Airgas
Certified 2 mL GC Vials with Septa Caps---Agilent Technologies
Instrumentation

A standard benchtop Gas Chromatograph coupled with a Mass Spectrometer is required.

Instrument/ComponentSpecification
Gas Chromatograph Agilent 8890 GC (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Autosampler Agilent 7693A (or equivalent)
GC Column HP-5MS (or equivalent low-bleed 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Standard and Sample Preparation

3.3.1. Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve in 10.0 mL of anhydrous acetonitrile in a Class A volumetric flask.

  • Store at 4°C in an amber vial. This stock is stable for up to 6 months.

3.3.2. Calibration Standards (e.g., 1, 5, 10, 50, 100 µg/mL)

  • Perform serial dilutions of the stock solution using anhydrous acetonitrile to prepare a calibration curve spanning the expected sample concentration range.

3.3.3. Sample Preparation and Derivatization Protocol

  • Transfer 100 µL of the standard solution, sample extract, or blank solvent into a 2 mL autosampler vial.

  • If the sample is aqueous, it must first be evaporated to complete dryness under a gentle stream of nitrogen at ~40°C. Residual water will quench the derivatization reagent.[11]

  • Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS) to the vial.

  • Immediately cap the vial tightly to prevent exposure to atmospheric moisture.

  • Vortex the vial for 10 seconds.

  • Heat the vial in a heating block or oven at 70°C for 45 minutes to ensure complete derivatization of both the alcohol and the sterically hindered secondary amine.[12]

  • Allow the vial to cool to room temperature before placing it in the autosampler tray for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrumentation in use.

ParameterSettingRationale
GC Inlet
ModeSplitlessMaximizes sensitivity for trace analysis.
Temperature250°CEnsures rapid volatilization of the TMS derivative without thermal degradation.
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven Program
Initial Temperature60°C, hold for 2 minAllows for solvent focusing and separation of early-eluting compounds.
Ramp15°C/min to 280°CProvides good separation of analytes with varying boiling points.
Final HoldHold at 280°C for 5 minEnsures elution of any high-boiling compounds from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
Ionization Energy70 eVIndustry standard for generating comparable library spectra.
Source Temperature230°CStandard operating temperature.
Quadrupole Temp.150°CStandard operating temperature.
Mass Scan Rangem/z 40 - 450Covers the expected mass range of the derivative and its fragments.
Solvent Delay3 minutesPrevents the solvent peak from saturating the detector.

Data Analysis and Expected Results

4.1. Chromatographic Profile The di-TMS derivative of this compound is expected to elute as a sharp, symmetrical peak. The retention time will be significantly earlier and the peak shape vastly improved compared to the underivatized parent compound.

4.2. Mass Spectral Fragmentation Electron ionization of the di-TMS derivative (Molecular Weight: 261.5 g/mol ) will produce a characteristic fragmentation pattern. The molecular ion (M⁺) at m/z 261 may be weak or absent, which is common for silylated compounds.[13] The most significant fragmentation pathway for amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is highly diagnostic.[14]

Structure of the Di-TMS Derivative: (CH₃)₂CH-N(Si(CH₃)₃)-CH₂-CH₂-O-Si(CH₃)₃

Expected Key Mass Fragments:

m/zIon Structure / Fragment IdentityDiagnostic Value
246 [M-15]⁺ (Loss of •CH₃)Confirms the presence of TMS groups and helps deduce molecular weight.
144 [CH(CH₃)₂-N=CH-CH₂-O-Si(CH₃)₃]⁺ Result of losing a TMS radical.
116 [(CH₃)₂CH-N=Si(CH₃)₃]⁺ Base Peak. Result of alpha-cleavage, loss of •CH₂CH₂OSi(CH₃)₃. This is a highly characteristic and abundant ion for this structure.
103 [CH₂=O-Si(CH₃)₃]⁺ Fragment from the silylated ethanol portion.
73 [Si(CH₃)₃]⁺ Ubiquitous fragment indicating a TMS derivative.

Visualization of Analytical Workflow

The diagram below outlines the logical progression of the analytical protocol, from sample acquisition to final data interpretation.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Chemical Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Environmental/Process) Deriv Aliquot 100 µL Sample->Deriv Standard Prepare Calibration Standards Standard->Deriv Add_BSTFA Add 100 µL BSTFA + 1% TMCS Deriv->Add_BSTFA Heat Heat at 70°C for 45 min Add_BSTFA->Heat Inject Inject 1 µL into GC-MS Heat->Inject GC_Sep GC Separation (HP-5MS Column) Inject->GC_Sep MS_Det MS Detection (EI, Scan Mode) GC_Sep->MS_Det Data_Acq Data Acquisition MS_Det->Data_Acq Qual_ID Qualitative ID (Retention Time & Mass Spectrum) Data_Acq->Qual_ID Quant Quantification (Calibration Curve) Data_Acq->Quant Report Final Report Qual_ID->Report Quant->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion: A Trustworthy Method for Critical Analysis

The protocol detailed herein provides a robust and reliable method for the derivatization and subsequent GC-MS analysis of this compound. By converting the polar analyte into a thermally stable and volatile trimethylsilyl derivative, this method overcomes common chromatographic challenges, enabling sharp peaks, high sensitivity, and confident identification based on a predictable fragmentation pattern. This application note serves as a critical tool for laboratories involved in chemical weapons verification, forensic science, and the quality control of industrial chemical processes, ensuring data of the highest integrity and trustworthiness.

References

Application Note: High-Precision Purity Assessment of 2-(Isopropyl(methyl)amino)ethanol Using Quantitative ¹H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide to the determination of purity for 2-(Isopropyl(methyl)amino)ethanol (CAS: 2893-49-4) using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers direct, SI-traceable quantification without the need for a specific reference standard of the analyte, making it an invaluable tool in pharmaceutical development and quality control.[1][2][3] This document details the underlying principles, a step-by-step experimental protocol, data processing, and purity calculation, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for qNMR in Purity Assessment

In the landscape of pharmaceutical analysis, the accurate determination of a substance's purity is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and versatile primary ratio method for this purpose.[1] Unlike chromatographic techniques which rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR leverages the direct proportionality between the integrated NMR signal intensity and the number of nuclei contributing to that signal.[4][5] This fundamental principle allows for the quantification of an analyte against a certified internal standard that is structurally different, a significant advantage when a certified standard of the target molecule is unavailable.[6][7]

For a molecule like this compound, an important building block in chemical synthesis, ensuring its purity is critical for the quality and safety of downstream products. This guide establishes a robust and self-validating qNMR protocol for its purity assessment.

The Principle of Quantitative ¹H-NMR

The foundation of qNMR lies in the fact that the area of a given resonance in a ¹H-NMR spectrum is directly proportional to the number of protons giving rise to that signal. When an internal standard of known purity and mass is co-dissolved with the analyte, the purity of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

The purity of the analyte (P_analyte) is calculated using the following equation[4][8]:

Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral value of the signal

  • N : Number of protons for the integrated signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard

  • analyte : Refers to this compound

  • std : Refers to the internal standard

Experimental Workflow for Purity Determination

The following workflow outlines the critical stages for an accurate qNMR experiment. Each stage is designed to minimize potential errors and ensure the integrity of the final purity value.

qNMR_Workflow cluster_prep Phase 1: Method & Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis planning Method Planning (Solvent & Standard Selection) weighing High-Precision Weighing (Analyte & Standard) planning->weighing Informs dissolution Sample Dissolution (Homogeneous Solution) weighing->dissolution Proceeds to acquisition NMR Data Acquisition (Optimized Parameters) dissolution->acquisition Ready for processing FID Processing (Phasing, Baseline Correction) acquisition->processing Generates FID integration Signal Integration processing->integration Yields Spectrum calculation Purity Calculation integration->calculation Provides Integrals

Caption: Workflow for qNMR Purity Assessment.

Detailed Experimental Protocol

Part 1: Method Planning and Sample Preparation

Causality: The choices made in this phase directly impact the accuracy and precision of the final result. The solvent must fully dissolve both the analyte and the standard without interacting with them.[4] The internal standard must have signals that do not overlap with the analyte's signals and should be of high, certified purity.[3][7]

4.1.1. Materials

  • Analyte: this compound (FW: 117.19 g/mol )[9]

  • Internal Standard: Maleic Acid (FW: 116.07 g/mol , Certified Reference Material (CRM), Purity ≥ 99.5%). Maleic acid is chosen for its simple spectrum (a singlet in the aromatic region), high purity, and solubility in D₂O.[10]

  • Solvent: Deuterium Oxide (D₂O)

  • Equipment: High-precision analytical balance (readability ±0.01 mg or better), vortex mixer, 5 mm NMR tubes.

4.1.2. Protocol

  • Weighing the Internal Standard: Accurately weigh approximately 10-15 mg of maleic acid directly into a clean, dry vial. Record the mass to the nearest 0.01 mg. The use of a microbalance is essential for accuracy.[4]

  • Weighing the Analyte: In the same vial, accurately weigh approximately 10-20 mg of this compound. Record the mass to the nearest 0.01 mg. Aiming for a 1:1 intensity ratio between the analyte and standard peaks can improve integration accuracy.[4]

  • Dissolution: Add approximately 0.7 mL of D₂O to the vial.

  • Homogenization: Securely cap the vial and vortex until both the analyte and the internal standard are completely dissolved, ensuring a homogeneous solution.[11] Any particulate matter can disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks.[11]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically 4-5 cm).[11]

Part 2: NMR Data Acquisition

Causality: The acquisition parameters must be set to ensure that the signal intensity is directly proportional to the concentration. This requires full relaxation of all relevant protons between pulses. A long relaxation delay (d1) is the most critical parameter for quantitative accuracy.[12]

4.2.1. Predicted ¹H NMR Spectrum of this compound in D₂O

  • Isopropyl group -CH(CH₃)₂: A septet.

  • Isopropyl group -(CH₃)₂: A doublet.

  • Methyl group -N-CH₃: A singlet.

  • Methylene group -N-CH₂-: A triplet.

  • Methylene group -CH₂-OH: A triplet.

  • Note: The -OH and -NH protons will exchange with D₂O and will likely not be observed.

4.2.2. Instrument & Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

Parameter Recommended Value Justification
Pulse ProgramStandard single-pulse (e.g., zg30)Simple and robust for quantitative analysis.
Pulse Angle30°A smaller flip angle allows for a shorter relaxation delay while maintaining quantitative accuracy.
Relaxation Delay (d1)≥ 5 * T₁ (longest)Crucial for quantitation. Ensures complete relaxation of all protons between scans. A value of 30-60 seconds is often a safe starting point if T₁ is unknown.[13]
Acquisition Time (AQ)~3-4 sProvides adequate digital resolution.
Number of Scans (NS)16-64Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for the signals of interest).
Spectral Width (SW)~12-15 ppmTo encompass all signals from the analyte and standard.
Temperature298 K (25 °C)Stable temperature control is important for spectral consistency.[13]
Part 3: Data Processing and Purity Calculation

Causality: Careful and consistent data processing is essential to extract accurate integral values. Manual processing is often preferred to ensure optimal phasing and baseline correction.[4]

4.3.1. Data Processing Protocol

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio without significantly distorting the lineshape.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Referencing: Calibrate the chemical shift axis. In D₂O, the residual HDO peak can be used (typically ~4.79 ppm), or an external standard reference.

  • Integration: Integrate the selected signals. For this compound, the singlet from the N-CH₃ group is often a good choice as it is less prone to overlap. For the maleic acid standard, integrate the singlet around 6.3 ppm. The integration region should cover at least 20 times the width of the peak at half-height.

4.3.2. Purity Calculation

Using the formula from Section 2, let's assume the following hypothetical data:

Parameter Analyte (N-CH₃ signal) Standard (Maleic Acid)
m (mass) 15.25 mg12.10 mg
MW ( g/mol ) 117.19116.07
N (protons) 32
I (integral) 5.254.30
P (purity) To be determined99.8%

Calculation: P_analyte (%) = (5.25 / 4.30) * (2 / 3) * (117.19 / 116.07) * (12.10 / 15.25) * 99.8% P_analyte (%) = 1.2209 * 0.6667 * 1.0096 * 0.7934 * 99.8% P_analyte (%) = 0.6520 * 99.8% P_analyte (%) = 65.07%

Method Validation Considerations

While a full validation is beyond the scope of this note, any qNMR method used in a regulated environment must be validated according to ICH Q2(R2) guidelines.[14] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the internal standard. This is demonstrated by the absence of signal overlap.

  • Linearity: Assessed by preparing samples at different concentrations to demonstrate a linear relationship between signal intensity and concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known, certified purity.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Conclusion

Quantitative ¹H-NMR spectroscopy is a direct, accurate, and reliable method for determining the purity of this compound. By following a carefully planned and executed protocol, from high-precision sample preparation to optimized data acquisition and processing, this technique provides a robust purity value traceable to a certified reference material. The principles and protocol detailed in this application note offer a solid foundation for implementing qNMR in quality control and research environments.

References

Application Note: Real-Time Monitoring of Urethane Formation Using In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Kinetic Analysis of the Reaction between 2-(Isopropyl(methyl)amino)ethanol and Phenyl Isocyanate

Audience: Researchers, scientists, and drug development professionals in process development, chemical engineering, and medicinal chemistry.

Abstract

The synthesis of urethanes is a cornerstone of polymer and pharmaceutical chemistry. Optimizing these reactions requires a deep understanding of reaction kinetics, which is often hindered by the limitations of traditional offline analytical methods. This application note details a robust protocol for using in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy to monitor the reaction between this compound and phenyl isocyanate in real-time. By tracking the disappearance of key reactant peaks and the formation of the urethane product, this method provides continuous, high-fidelity data, enabling precise kinetic analysis and process optimization without the need for extractive sampling.

Introduction: The Need for Real-Time Reaction Analysis

This compound is a bifunctional molecule containing both a tertiary amine and a primary alcohol. Its hydroxyl group readily reacts with isocyanates to form urethanes (carbamates), a critical linkage in many polymers and pharmaceutical compounds. The rate of this reaction is highly sensitive to factors such as temperature, catalyst, and solvent. Traditional monitoring techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), require quenching the reaction and preparing a sample for analysis. This process is labor-intensive, introduces a time delay, and can perturb the reaction, making it difficult to capture the true kinetic profile.

In-situ FTIR spectroscopy offers a powerful alternative by providing a continuous window into the chemical transformation as it occurs.[1] An ATR probe inserted directly into the reaction vessel measures the infrared spectrum of the reaction mixture in real-time, allowing for the simultaneous tracking of multiple species.[2][3] This approach provides immediate insight into reaction initiation, endpoint, and the potential formation of intermediates or by-products, facilitating rapid process understanding and optimization.

The Principle of In-Situ FTIR Monitoring

The foundation of quantitative FTIR analysis is the Beer-Lambert Law, which states that the absorbance of a specific chemical bond is directly proportional to its concentration.

A = εbc

Where:

  • A is absorbance

  • ε is the molar absorptivity (a constant for a given substance at a specific wavenumber)

  • b is the path length of the IR beam (a constant for the ATR probe)

  • c is the concentration of the molecule

By monitoring the absorbance of a vibrational band unique to a reactant or product, we can directly track its concentration over time.[4] For the reaction of this compound with phenyl isocyanate, we can observe three key spectral events:

  • Consumption of Phenyl Isocyanate: Monitored by the disappearance of the strong, sharp isocyanate (–N=C=O) peak.

  • Consumption of this compound: Monitored by the decrease in the broad alcohol (O–H) stretch.

  • Formation of the Urethane Product: Monitored by the appearance of the strong urethane carbonyl (C=O) peak.

Key Spectral Features and Assignments

A successful FTIR monitoring experiment relies on identifying unique, non-overlapping infrared bands for each component of interest. The reaction between this compound and phenyl isocyanate is ideally suited for this technique due to the distinct spectral signatures of the key functional groups.

Compound / Functional GroupWavenumber (cm⁻¹)Vibrational ModeRole in Monitoring
Phenyl Isocyanate ~2275 - 2250Asymmetric stretch of –N=C=OReactant Consumption: Strong, sharp, and in a clear spectral region. Ideal for tracking.
This compound ~3400 - 3200O–H stretchReactant Consumption: Broad peak that decreases as the alcohol is consumed.
Urethane Product ~1730 - 1700C=O stretchProduct Formation: Strong, sharp peak that grows over time. The primary indicator of reaction progress.
Urethane Product ~3300N-H stretchProduct Formation: A new, sharper peak that appears in the O-H region as the urethane is formed.

Note: Exact peak positions can vary slightly based on solvent, temperature, and concentration.

Experimental Protocol: Monitoring Urethane Formation

This protocol provides a step-by-step guide for setting up and executing a real-time FTIR-monitored reaction. The procedure adheres to the general principles outlined in ASTM E168 for infrared quantitative analysis.[4]

Instrumentation and Setup
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector is recommended for fast scan times and high sensitivity.

  • In-Situ Probe: A diamond or silicon ATR probe connected to the spectrometer via a light conduit.

  • Reaction Vessel: A standard jacketed glass reactor with an overhead stirrer and ports for the ATR probe, temperature probe, and reagent addition.

  • Software: Real-time reaction monitoring software for data acquisition and analysis.[1]

Reagents and Preparation
  • This compound (reactant)

  • Phenyl Isocyanate (reactant)

  • Anhydrous Toluene (solvent)

  • Dibutyltin dilaurate (catalyst, optional)

Safety Note: Phenyl isocyanate is a lachrymator and respiratory irritant. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Data Acquisition Workflow

The following diagram illustrates the logical workflow for the experiment.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Setup 1. Assemble Reactor & Insert Probes (FTIR, Temperature) Solvent 2. Add Solvent & Reactant 1 (Toluene, Amino Alcohol) Setup->Solvent Equilibrate 3. Equilibrate to Reaction Temp (e.g., 50°C) Solvent->Equilibrate Background 4. Collect Background Spectrum (Solvent + Reactant 1) Equilibrate->Background Initiate 5. Inject Reactant 2 (Isocyanate) & Start Data Collection Background->Initiate Monitor 6. Record Spectra vs. Time (e.g., 1 scan / 30 sec) Initiate->Monitor Process 7. Process Spectra (Baseline Correction) Monitor->Process Trend 8. Generate Trend Plots (Peak Height/Area vs. Time) Process->Trend Kinetics 9. Calculate Kinetic Parameters (Rate Constant, Order) Trend->Kinetics

Caption: Experimental workflow for in-situ FTIR reaction monitoring.

Step-by-Step Methodology
  • System Setup: Assemble the jacketed reactor with the overhead stirrer, temperature probe, and a cleaned, dry ATR probe. Ensure the probe tip is fully submerged in the reaction zone.

  • Initial Charge: Charge the reactor with anhydrous toluene and this compound.

  • Equilibration: Start stirring and bring the mixture to the desired reaction temperature (e.g., 50°C).

  • Background Spectrum: Once the temperature is stable, collect a background IR spectrum. This is a critical step that effectively subtracts the spectral features of the solvent and the first reactant, ensuring that subsequent spectra only show changes due to the reaction.

  • Reaction Initiation: Inject the phenyl isocyanate into the reactor and immediately begin spectral data collection.

  • Data Collection: Collect spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction. Monitor the key peaks (isocyanate at ~2270 cm⁻¹ and urethane carbonyl at ~1715 cm⁻¹) in real-time.

  • Endpoint Determination: The reaction is complete when the isocyanate peak has completely disappeared and the urethane carbonyl peak has reached a stable maximum.

Data Analysis and Interpretation

The output of the experiment is a series of infrared spectra collected over time. From this "data cube," we can extract kinetic information.

Generating Reaction Profiles

By plotting the absorbance of key peaks against time, a reaction profile is generated. This visual representation shows the consumption of reactants and the formation of products.

  • Isocyanate Trend (Reactant): The peak height or area at ~2270 cm⁻¹ is plotted versus time. This trend will start at a maximum and decay to zero.

  • Urethane Trend (Product): The peak height or area at ~1715 cm⁻¹ is plotted versus time. This trend will start at zero and grow to a stable plateau.

Hypothetical Reaction Profile Data:

Time (min)Isocyanate Absorbance (normalized)Urethane Absorbance (normalized)
01.000.00
50.610.39
100.370.63
200.140.86
300.050.95
450.010.99
600.001.00
Kinetic Modeling

The generated concentration profiles can be fitted to kinetic models (e.g., first-order, second-order) to determine the reaction rate constant (k). This quantitative data is invaluable for comparing reaction conditions, evaluating catalyst performance, and building predictive process models.[6][7]

The following diagram illustrates the chemical transformation and the corresponding spectral changes monitored by FTIR.

References

Application Notes and Protocols for 2-(Isopropyl(methyl)amino)ethanol in Carbon Dioxide Capture Technologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the development of efficient and cost-effective carbon capture, utilization, and storage (CCUS) technologies.[1][2] Chemical absorption using amine-based solvents is currently the most mature technology for post-combustion CO₂ capture.[2][3][4] While monoethanolamine (MEA) has been the benchmark solvent, it suffers from high regeneration energy requirements and corrosive nature.[1][5][6] This has spurred research into alternative amines with superior performance characteristics.

2-(Isopropyl(methyl)amino)ethanol, a tertiary amine, presents itself as a promising candidate for CO₂ capture applications. Its structural features, combining a sterically hindered amino group with a hydroxyl group, suggest the potential for high CO₂ loading capacity, reduced regeneration energy, and favorable physicochemical properties. These notes provide a comprehensive technical guide for researchers and scientists on the application of this compound in CO₂ capture technologies, detailing its properties, mechanism of action, and protocols for its evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for designing and modeling CO₂ capture processes.

PropertyValueSource
IUPAC Name 2-(isopropyl(methyl)amino)ethan-1-ol[7]
CAS Number 2893-49-4[7]
Molecular Formula C₆H₁₅NO[7]
Molecular Weight 117.19 g/mol [7]
Appearance Amber to straw colored liquid[8]
Boiling Point 172 °C (lit.)
Density 0.897 g/mL at 25 °C (lit.)
Flash Point 78 °C - closed cup
Solubility in Water Slightly soluble/Partly miscible[8][9]

Mechanism of CO₂ Capture

Unlike primary and secondary amines, which directly react with CO₂ to form carbamates, tertiary amines like this compound do not have a hydrogen atom on the nitrogen to facilitate this direct reaction.[5] Instead, they act as a base to catalyze the hydrolysis of CO₂, leading to the formation of bicarbonate.

The reaction mechanism is as follows:

  • CO₂ Hydration: Carbon dioxide dissolves in the aqueous amine solution and reacts with water to form carbonic acid (H₂CO₃).

  • Proton Abstraction: The tertiary amine, acting as a base, abstracts a proton from the carbonic acid, leading to the formation of a protonated amine and a bicarbonate ion (HCO₃⁻).

This mechanism theoretically allows for a higher CO₂ loading capacity (up to 1 mole of CO₂ per mole of amine) compared to primary and secondary amines that form carbamates (typically 0.5 mole of CO₂ per mole of amine).[4][10]

CO2_Capture_Mechanism cluster_reaction Aqueous Phase Reaction CO2 CO₂ (gas) Intermediate H₂CO₃ (Carbonic Acid) CO2->Intermediate Hydration H2O H₂O (liquid) H2O->Intermediate Amine R₃N (this compound) Protonated_Amine R₃NH⁺ (Protonated Amine) Amine->Protonated_Amine Protonation Bicarbonate HCO₃⁻ (Bicarbonate) Intermediate->Bicarbonate Deprotonation Absorption_Desorption_Workflow cluster_absorption Absorption cluster_regeneration Regeneration Flue_Gas Flue Gas (CO₂ + N₂) Absorber Absorber Flue_Gas->Absorber Lean_Amine Lean Amine Lean_Amine->Absorber Lean_Amine->Absorber Heat Exchanger Rich_Amine Rich Amine Absorber->Rich_Amine Treated_Gas Treated Gas (N₂) Absorber->Treated_Gas Stripper Stripper Rich_Amine->Stripper Rich_Amine->Stripper Heat Exchanger Stripper->Lean_Amine Reboiler Reboiler (Heat) Stripper->Reboiler CO2_Product CO₂ Product Stripper->CO2_Product

References

Synthesis of bronchodilators using 2-(Isopropyl(methyl)amino)ethanol as a starting material.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Synthesis of Bronchodilators

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways to key bronchodilators. While the initial query focused on 2-(Isopropyl(methyl)amino)ethanol as a starting material, a comprehensive review of established and industrially relevant synthetic routes indicates that major bronchodilators such as Salbutamol (Albuterol) and Ipratropium Bromide are typically synthesized from different, more readily available precursors. This document, therefore, details these field-proven synthetic strategies, offering insights into the chemical logic and practical execution of these vital pharmaceutical manufacturing processes.

Introduction: The Architectural Logic of Bronchodilator Synthesis

Bronchodilators are a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect hinges on their specific molecular structures, which allow them to interact with receptors in the airways, leading to the relaxation of bronchial smooth muscle. The synthesis of these molecules is a testament to the elegance and precision of modern organic chemistry. The choice of starting materials and the synthetic route are dictated by factors such as cost, availability, yield, stereoselectivity, and safety.

While chiral amino alcohols are indeed a crucial class of building blocks for many pharmaceuticals, the specific starting material this compound is not a commonly documented precursor for the large-scale synthesis of widely used bronchodilators like Salbutamol or Ipratropium Bromide. Instead, the pharmaceutical industry relies on more established and economically viable routes, which are the focus of this guide.

Section 1: Synthesis of Salbutamol (Albuterol) - A β2-Adrenergic Agonist

Salbutamol is a selective β2-adrenergic receptor agonist that is fundamental in the relief of bronchospasm. Its synthesis can be approached through several pathways, with common starting materials including 4-hydroxyacetophenone and p-hydroxybenzaldehyde.[1]

Synthetic Strategy from p-Hydroxybenzaldehyde

One efficient and high-yield pathway to Salbutamol begins with p-hydroxybenzaldehyde. This route involves a series of well-characterized organic transformations.[2]

Salbutamol_Synthesis p_hydroxybenzaldehyde p-Hydroxybenzaldehyde compound1 Compound 1 (Chloromethylated Intermediate) p_hydroxybenzaldehyde->compound1  Chloromethylation  (Paraformaldehyde, HCl) compound2 Compound 2 (Dihydroxy Intermediate) compound1->compound2  Hydrolysis  (Weak Base) compound3 Compound 3 (Propylidene Protected) compound2->compound3  Propylidene Protection  (Acetone, H₂SO₄) compound4 Compound 4 (Epoxide) compound3->compound4  Epoxidation  (Ylide Reagent) compound5 Compound 5 (Aminolysis Product) compound4->compound5  Aminolysis Ring-Opening  (tert-Butylamine) salbutamol Salbutamol compound5->salbutamol  Hydrolysis Deprotection  (Acidic Conditions)

Caption: Synthesis of Salbutamol from p-Hydroxybenzaldehyde.

This protocol is adapted from a patented high-yield process.[2]

Step 1: Chloromethylation

  • Principle: This step introduces a chloromethyl group onto the aromatic ring via an electrophilic aromatic substitution.

  • Procedure:

    • To a reaction vessel, add 40ml of concentrated hydrochloric acid, 10g of p-hydroxybenzaldehyde, and 4.8g of paraformaldehyde.

    • Stir the mixture at 25-30°C for 8 hours.

    • Filter the reaction mixture and wash the resulting filter cake with 20ml of water to obtain the chloromethylated intermediate.

Step 2: Hydrolysis

  • Principle: The chloromethyl group is hydrolyzed to a hydroxymethyl group under weakly alkaline conditions.

  • Procedure:

    • The intermediate from Step 1 is subjected to hydrolysis using a weak base such as sodium bicarbonate in a water/THF mixture.

    • The reaction is typically carried out at 25-30°C for 6 hours.[1]

Step 3: Propylidene Protection

  • Principle: The two hydroxyl groups are protected as a more stable propylidene acetal to prevent unwanted side reactions in the subsequent steps.

  • Procedure:

    • The dihydroxy intermediate is reacted with acetone using concentrated sulfuric acid as a catalyst.

    • The reaction is stirred at 25-30°C for 8 hours.[1]

Step 4: Epoxidation

  • Principle: An epoxide ring is formed, which is a key reactive intermediate for the introduction of the amino alcohol side chain.

  • Procedure:

    • The protected compound is reacted with a ylide reagent in the presence of a strong base (e.g., potassium hydroxide) and a phase transfer catalyst.

Step 5: Aminolysis Ring-Opening

  • Principle: The epoxide ring is opened by nucleophilic attack of tert-butylamine, introducing the characteristic side chain of Salbutamol.

  • Procedure:

    • The epoxide is heated to reflux in tert-butylamine at 100-105°C for 12 hours in a sealed vessel.[1]

Step 6: Hydrolysis Deprotection

  • Principle: The propylidene protecting group is removed under acidic conditions to yield the final product, Salbutamol.

  • Procedure:

    • The product from Step 5 is subjected to hydrolysis under acidic conditions.

    • The final product can be purified by crystallization.

StepKey ReagentsTemperature (°C)Time (h)Reported Yield
Chloromethylation p-hydroxybenzaldehyde, paraformaldehyde, HCl25-308>90%[1]
Hydrolysis Weak base (e.g., NaHCO₃), water/THF25-306>85%[1]
Propylidene Protection Acetone, H₂SO₄25-308>85%[1]
Epoxidation Ylide reagent, strong base, phase transfer catalyst-->80%[1]
Aminolysis Ring-Opening tert-butylamine100-10512>90%[1]
Hydrolysis Deprotection Acidic conditions--High
Overall Molar Yield Up to 45% [1]

Section 2: Synthesis of Ipratropium Bromide - An Anticholinergic Agent

Ipratropium bromide is a quaternary ammonium compound that acts as a non-selective muscarinic antagonist.[3] It is a derivative of atropine and is synthesized by the quaternization of atropine with an isopropyl halide.[3][4]

Synthetic Strategy from Atropine

The synthesis of Ipratropium Bromide is a straightforward N-alkylation reaction.

Ipratropium_Synthesis atropine Atropine ipratropium Ipratropium Bromide atropine->ipratropium  Quaternization  (Isopropyl Bromide)

Caption: Synthesis of Ipratropium Bromide from Atropine.

  • Principle: This reaction is a classic example of a Menschutkin reaction, where a tertiary amine is converted to a quaternary ammonium salt by reaction with an alkyl halide.

  • Procedure:

    • Atropine is dissolved in a suitable solvent.

    • Isopropyl bromide is added to the solution.

    • The mixture is heated to facilitate the reaction.[4] The quaternization of atropine with isopropyl bromide yields ipratropium bromide.[4]

    • Upon completion of the reaction, the product, Ipratropium Bromide, can be isolated by filtration and purified by recrystallization.

Discussion: Causality in Synthetic Route Selection

The choice of starting materials in the synthesis of bronchodilators is a critical decision driven by several factors:

  • Cost and Availability: The starting materials for industrial-scale synthesis must be readily available and economically viable. For Salbutamol, precursors like p-hydroxybenzaldehyde and 4-hydroxyacetophenone are large-volume industrial chemicals.

  • Efficiency and Yield: The chosen synthetic route should have a high overall yield to be commercially feasible. The multi-step synthesis of Salbutamol from p-hydroxybenzaldehyde, for instance, has been optimized to achieve a total molar yield of up to 45%.[1]

  • Stereoselectivity: Many bronchodilators, including Salbutamol, are chiral molecules, with one enantiomer being significantly more active than the other. While racemic mixtures are sometimes used, modern pharmaceutical synthesis increasingly focuses on asymmetric synthesis to produce enantiomerically pure drugs. This can be achieved through chiral resolution of a racemic mixture or by using chiral catalysts or starting materials.[5][6]

  • Safety and Environmental Impact: The reagents and solvents used in the synthesis should be as safe as possible, and the process should minimize environmental impact. The development of newer synthetic routes often aims to replace hazardous reagents, such as lithium aluminum hydride, with safer alternatives.[1]

Conclusion

The synthesis of bronchodilators like Salbutamol and Ipratropium Bromide is a well-established field of medicinal and process chemistry. While the theoretical exploration of novel synthetic routes is a continuous endeavor, the industrial production of these life-saving medications relies on robust, efficient, and economically sound pathways. This guide has provided an overview of the established synthetic strategies for these two key bronchodilators, highlighting the chemical principles and practical considerations that underpin their manufacture. For researchers and drug development professionals, a thorough understanding of these foundational synthetic routes is essential for innovation in the field.

References

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-(Isopropyl(methyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(Isopropyl(methyl)amino)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile bifunctional reagent. Here, we address common experimental failures, provide in-depth troubleshooting strategies, and offer validated protocols to enhance reaction success.

Reagent at a Glance: this compound

This compound (CAS: 2893-49-4) is an organic compound featuring a tertiary amine and a primary hydroxyl group.[1] This dual functionality makes it a valuable building block but also introduces challenges in controlling reaction selectivity. Understanding its structural and electronic properties is the first step in troubleshooting.

  • Tertiary Amine: The nitrogen atom is basic and nucleophilic. The attached methyl and isopropyl groups create moderate steric hindrance around the nitrogen, which can influence its reactivity.[2][3][4]

  • Primary Hydroxyl Group: The -OH group is a nucleophilic site capable of O-alkylation and O-acylation. It is generally less nucleophilic than the amine.[5]

  • Physical Properties: It is a liquid with a boiling point of approximately 172°C.[6] For purification, vacuum distillation is often preferred to prevent thermal decomposition.[7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered when working with this compound.

Q1: My N-alkylation reaction with this compound is not working or shows very low conversion. What are the primary causes?

A1: Low or no conversion in N-alkylation reactions is a frequent challenge. Since the amine is tertiary, this question typically applies to reactions where the amine acts as a base or nucleophile in other contexts (e.g., quaternization) or where users mistakenly attempt standard N-alkylation. However, if the goal is to use the amine's basicity, several factors could be at play:

  • Steric Hindrance: The isopropyl group presents significant steric bulk around the nitrogen atom.[2][8] This can impede the approach of electrophiles, slowing down the reaction rate compared to less hindered amines.[4]

  • Inappropriate Reaction Conditions: The temperature may be too low for the sterically hindered amine to react efficiently. Many reactions require heating to overcome the activation energy.[9]

  • Reagent Quality: Ensure all reagents, especially solvents, are anhydrous. Water can interfere with many bases and electrophiles used in these reactions.[9]

  • Leaving Group: For quaternization reactions with alkyl halides, the reactivity order is I > Br > Cl. If you are using a less reactive alkyl chloride, the reaction may require higher temperatures or a catalyst.[10]

Q2: I am trying to perform a reaction on the hydroxyl group, but I am getting unwanted side reactions. How can I achieve O-selectivity?

A2: Achieving O-selectivity in the presence of the more nucleophilic tertiary amine requires suppressing the amine's reactivity. The most effective strategy is to perform the reaction under acidic conditions.

  • Protonation of the Amine: By using a strong acid as a solvent or co-solvent (e.g., trifluoroacetic acid or methanesulfonic acid), the tertiary amine is protonated to form an ammonium salt.[11] This effectively "protects" the amine, preventing it from participating as a nucleophile and allowing the less reactive hydroxyl group to react with the electrophile.[11] This is a standard method for the chemoselective O-acylation of amino alcohols.[11]

Q3: How do I choose the right solvent and base for my reaction?

A3: Solvent and base selection is critical and depends on the desired outcome (N- vs. O-functionalization).

  • For Reactions at the Nitrogen (e.g., Quaternization): Polar aprotic solvents like acetonitrile (MeCN), DMF, or DMSO are generally preferred as they can stabilize charged intermediates.[9] Since the starting material is the base, an external base is not typically needed unless you are deprotonating a different species in the reaction.

  • For Reactions at the Oxygen (O-Alkylation/O-Acylation):

    • Basic Conditions (for O-Alkylation): To perform O-alkylation, the hydroxyl group must be deprotonated. A strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required. The solvent should be an aprotic solvent that does not react with the base, such as THF or dioxane. In this scenario, protecting the amine is not feasible, so careful control of conditions is needed as the tertiary amine can catalyze side reactions.

    • Acidic Conditions (for O-Acylation): As mentioned in Q2, strong acids like TFA can serve as both the catalyst and solvent, protonating the amine and activating the acylation agent.[11]

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental failures.

Problem 1: Reaction Stalled - Incomplete Conversion

You've set up a reaction (e.g., O-acylation or quaternization), but analysis (TLC, LC-MS) shows a significant amount of starting material remaining even after prolonged reaction time.

Troubleshooting Workflow: Incomplete Conversion

G start Incomplete Conversion Observed check_temp Is Reaction Temperature Optimal? start->check_temp check_reagents Are Reagents Pure & Anhydrous? check_temp->check_reagents Yes increase_temp Action: Increase Temperature Incrementally check_temp->increase_temp No check_sterics Is Steric Hindrance an Issue? check_reagents->check_sterics Yes purify_reagents Action: Purify/Dry Solvents & Reagents check_reagents->purify_reagents No check_base Is Base Strength/Solubility Sufficient? (for O-alkylation) check_sterics->check_base No change_reagent Action: Use Less Bulky Reagent or Different Catalyst check_sterics->change_reagent Yes change_base Action: Switch to Stronger/More Soluble Base (e.g., NaH, Cs₂CO₃) check_base->change_base No

Caption: Workflow for troubleshooting incomplete reactions.

Potential Causes & Solutions
  • Insufficient Activation:

    • Cause: The reaction temperature is too low to overcome the activation energy, a common issue when dealing with the sterically hindered nitrogen center.[10]

    • Solution: Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and potential decomposition.

  • Reagent Deactivation/Inhibition:

    • Cause: Trace amounts of water or other impurities in the reagents or solvents can quench sensitive reagents like strong bases (e.g., NaH) or react with highly electrophilic species.[9]

    • Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure starting materials are pure. If using a strong base, ensure it is handled under an inert atmosphere (Nitrogen or Argon).

  • Poor Solubility:

    • Cause: A reagent or base may be poorly soluble in the chosen solvent, limiting its availability to participate in the reaction. This is common with inorganic bases like K₂CO₃ in solvents like acetone.[9]

    • Solution: Switch to a solvent that better solubilizes all components. Alternatively, use a more soluble base, such as cesium carbonate (Cs₂CO₃), or consider a phase-transfer catalyst if dealing with a biphasic system.

Problem 2: Poor Selectivity - Mixture of N- and O-Functionalized Products

You are attempting to functionalize one group (e.g., the alcohol), but you isolate a mixture of products where both the nitrogen and oxygen atoms have reacted.

Decision Tree for Selective Functionalization

G start Desired Functionalization? n_select N-Selective Reaction (Quaternization) start->n_select Nitrogen o_select O-Selective Reaction (Acylation/Alkylation) start->o_select Oxygen cond_n Use Neutral or Mildly Basic Conditions Lower Temperature (Kinetic Control) Polar Aprotic Solvent (MeCN, DMF) n_select->cond_n cond_o_acid For O-Acylation: Use Strong Acidic Conditions (TFA, MeSO₃H) Protonates Amine o_select->cond_o_acid cond_o_base For O-Alkylation: Use Strong Base (NaH, LDA) Deprotonates -OH Protect -OH as alternative o_select->cond_o_base protect_oh Consider Protecting -OH Group (e.g., as Silyl Ether) cond_n->protect_oh If O-reactivity persists

Caption: Decision-making for N- vs. O-selective reactions.

Strategies for Controlling Selectivity
Target Functional GroupRecommended ConditionsRationale
Nitrogen (Quaternization)Neutral pH, polar aprotic solvent (e.g., MeCN), room temperature to moderate heat.The tertiary amine is inherently more nucleophilic than the alcohol. Under kinetic control (lower temperatures), reaction at the nitrogen is favored.[5]
Oxygen (O-Acylation)Strong acid (TFA, MeSO₃H) as solvent/catalyst with acyl halide or anhydride.The strong acid protonates the amine, rendering it non-nucleophilic. This allows the less reactive alcohol to be acylated without competition.[11]
Oxygen (O-Alkylation)Strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF) to deprotonate the alcohol.The resulting alkoxide is a potent nucleophile. However, the basic tertiary amine can cause side reactions, making this a challenging transformation without a protecting group.
The Protecting Group Solution

When chemoselectivity cannot be achieved by controlling reaction conditions, a protecting group strategy is the most robust solution.[12][13]

  • To React at the Nitrogen: Protect the hydroxyl group. Silyl ethers are ideal for this.

  • To React at the Oxygen: Use the acid-protonation strategy described above, which acts as an in situ protection.

Protecting Group for -OHIntroduction ConditionsDeprotection Conditions
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, Imidazole, DMFTBAF in THF; or H⁺ (e.g., HCl in MeOH)
MOM (Methoxymethyl)MOM-Cl, DIPEA, DCMAcidic hydrolysis (e.g., HCl in THF/water)

Part 3: Key Experimental Protocols

These protocols provide a starting point for common transformations. Always perform reactions on a small scale first to optimize conditions.

Protocol 1: Selective O-Acylation under Acidic Conditions

This protocol describes the chemoselective acylation of the hydroxyl group by suppressing the reactivity of the amine via protonation.[11]

Materials:

  • This compound

  • Acyl Chloride (e.g., Benzoyl chloride, 1.05 equiv.)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 equiv.) in trifluoroacetic acid (approx. 0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.05 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice.

  • Slowly neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol is essential for reactions where the tertiary amine needs to react while the hydroxyl group must remain untouched.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv.)

  • Imidazole (1.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 equiv.) and imidazole (1.5 equiv.) in anhydrous DMF in a dry, inert-atmosphere flask.

  • Add TBDMS-Cl (1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then brine to remove residual DMF and imidazole.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude TBDMS-protected amino alcohol can often be used in the next step without further purification. If necessary, purify by vacuum distillation or column chromatography.

References

Addressing stability and degradation issues of 2-(Isopropyl(methyl)amino)ethanol solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Isopropyl(methyl)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of aqueous solutions of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and stability of this compound.

Q1: What is this compound and what are its primary stability concerns?

A1: this compound, CAS 2893-49-4, is a tertiary amino alcohol.[1][2] Its bifunctional nature, containing both a hydroxyl (-OH) and a tertiary amine (-N(CH₃)(iPr)) group, makes it a versatile building block in organic synthesis.[3] However, these same functional groups are susceptible to degradation. The primary stability concerns are oxidative degradation and, to a lesser extent, thermal degradation . The tertiary amine can be susceptible to oxidation, while the primary alcohol can be oxidized to an aldehyde and subsequently a carboxylic acid.[4][5]

Q2: What are the ideal storage conditions for this compound solutions?

A2: To ensure maximum stability, solutions should be stored under conditions that minimize exposure to oxygen, light, and heat. The compound itself should be stored in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials.[6][7][8] For aqueous solutions, we recommend blanketing the headspace of the container with an inert gas like argon or nitrogen before sealing.

Q3: My solution of this compound has developed a yellow or amber color over time. What causes this and is it still usable?

A3: A color change to yellow or amber is a common indicator of degradation. This is often due to the formation of oxidized species and other chromophoric byproducts. The pure compound is typically a colorless to light yellow liquid.[9] While minor color change may not significantly impact some applications, it signifies a change in purity. For sensitive applications, such as pharmaceutical development, the presence of these impurities can be critical. We strongly recommend quantifying the purity using an appropriate analytical method (e.g., HPLC, GC-MS) before use.

Q4: Which materials should I avoid when working with this compound?

A4: this compound is incompatible with several classes of materials. As a base, it will react exothermically with acids.[10] Crucially, contact with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) must be avoided as this can lead to vigorous and potentially dangerous reactions.[6][11] It may also form unstable complexes with certain metals, so using high-quality glass or inert plastic labware is recommended.[6] Avoid aluminum or galvanized containers.[6]

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed, problem-oriented approach to specific issues you may encounter during your experiments.

Q1: I've observed a significant drop in the pH of my buffered solution containing this compound over a few days. What is the likely chemical cause?

A1: A drop in pH strongly suggests the formation of acidic degradation products. The most probable pathway is the oxidation of the primary alcohol group (-CH₂OH) to a carboxylic acid. This two-step process first involves oxidation to an aldehyde, which is then rapidly oxidized further to the corresponding carboxylic acid, 2-(isopropyl(methyl)amino)acetic acid. The introduction of this acidic species into the solution will neutralize the basic amine and lower the overall pH.

To mitigate this, it is critical to deoxygenate your solvent (e.g., high-purity water) by sparging with nitrogen or argon before preparing the solution. Preparing and storing the solution under an inert atmosphere is the most effective preventative measure.

Q2: My LC-MS/GC-MS analysis shows unexpected peaks that weren't present in the fresh sample. How can I identify these degradation products?

A2: Identifying unknown peaks requires a systematic approach. Based on known degradation pathways for amino alcohols, you can predict the mass of likely products.[12][13]

  • Oxidation of the Alcohol: Look for a mass corresponding to the addition of one oxygen atom (aldehyde intermediate, M+14) or two oxygen atoms minus two hydrogen atoms (carboxylic acid, M+14).

  • Oxidative Dealkylation: Tertiary amines can undergo N-dealkylation. Look for peaks corresponding to the loss of a methyl group (-15 Da) or an isopropyl group (-43 Da), leading to the formation of 2-(isopropylamino)ethanol or 2-(methylamino)ethanol, respectively.[14]

  • Oxidative Deamination: While less direct for a tertiary amine, subsequent degradation of dealkylated secondary amines can lead to the formation of α-keto acids and the release of ammonia.[15][16]

Analytical techniques like high-resolution mass spectrometry (LC-QTOF-MS) can provide accurate mass data to help determine the elemental composition of these unknown peaks.[12][13]

Below is a diagram illustrating the most common degradation pathways.

G cluster_main Primary Degradation Pathways cluster_products Potential Degradation Products Parent This compound C6H15NO Aldehyde 2-(Isopropyl(methyl)amino)acetaldehyde (Intermediate) Parent->Aldehyde Alcohol Oxidation (+ O, - 2H) Dealkyl_iso 2-(Methylamino)ethanol (Secondary Amine) Parent->Dealkyl_iso N-Deisopropylation Dealkyl_me 2-(Isopropylamino)ethanol (Secondary Amine) Parent->Dealkyl_me N-Demethylation Acid 2-(Isopropyl(methyl)amino)acetic Acid (Acidic Product) Aldehyde->Acid Aldehyde Oxidation (+ O)

Caption: Potential degradation pathways for this compound.

Q3: I am conducting a reaction at an elevated temperature (e.g., >80 °C) and am experiencing significant loss of my starting material. What's happening?

A3: Elevated temperatures can accelerate both oxidative and thermal degradation. While the molecule is relatively stable at room temperature, higher temperatures provide the activation energy needed for degradation reactions to occur at an appreciable rate.[7][17] For some amino alcohols, the presence of dissolved CO₂ can dramatically accelerate thermal degradation, leading to the formation of cyclic products like imidazolidinones, though this is more established for primary and secondary amines.[12]

If high temperatures are necessary for your protocol, you must employ stringent anaerobic techniques. This includes using deoxygenated solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the entire process, from solution preparation to the final reaction workup.

The following workflow can help diagnose and resolve stability issues.

G Start Stability Issue Observed (e.g., Color Change, pH Shift, Impurity Peaks) Check_Storage Q: Were storage conditions optimal? (Cool, dark, inert atmosphere) Start->Check_Storage Check_Temp Q: Was the solution exposed to high temperatures? Check_Storage->Check_Temp Yes Sol_Storage Action: Implement proper storage. Use inert gas, protect from light. Check_Storage->Sol_Storage No Check_Contam Q: Was there potential contamination? Check_Temp->Check_Contam No Sol_Temp Action: Use stringent anaerobic technique for heated reactions. Check_Temp->Sol_Temp Yes Sol_Contam Action: Use high-purity solvents. Avoid incompatible materials (oxidizers, acids). Check_Contam->Sol_Contam Yes Analyze Analyze sample with LC-MS/GC-MS to identify degradation products. Check_Contam->Analyze No Sol_Storage->Analyze Sol_Temp->Analyze Sol_Contam->Analyze

Caption: Troubleshooting workflow for stability issues.

Part 3: Key Experimental Protocols & Data

To ensure the integrity of your experiments, we provide the following validated protocols and reference data.

Data Tables

Table 1: Recommended Storage Conditions for Aqueous Solutions

ParameterRecommendationRationale & Incompatibilities to Avoid
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation. Avoid repeated freeze-thaw cycles.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation.[18]
Light Exposure Amber Glass or Opaque ContainerProtects against potential photodegradation.
Container Type I Borosilicate Glass / PTFEInert and minimizes leaching of metallic ions that can catalyze oxidation.[6]
pH Application-dependent (Neutral to Basic)Avoid acidic conditions which will neutralize the amine.[10]

Table 2: Chemical Incompatibilities

Incompatible Material ClassReason for IncompatibilityReference
Strong Oxidizing Agents Can cause a vigorous, exothermic, and potentially explosive reaction.[6][11]
Strong Acids Causes an exothermic acid-base neutralization reaction.[10]
Acid Halides & Anhydrides Reacts with the amine and alcohol functional groups.[10]
Certain Metals (Al, Zn) May form unstable complexes or be corroded.[6]
Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol describes how to prepare a 1 M aqueous solution of this compound with enhanced stability.

Materials:

  • This compound (≥95% purity)[1]

  • High-purity, Type I water (18.2 MΩ·cm)

  • Argon or Nitrogen gas (high purity) with regulator and sparging tube

  • Sterile, amber glass storage bottle with a PTFE-lined cap

  • Standard laboratory glassware (graduated cylinder, beaker)

Procedure:

  • Solvent Deoxygenation: Place the required volume of high-purity water into a beaker or flask. Submerge the sparging tube into the water and gently bubble with argon or nitrogen gas for at least 30 minutes to displace dissolved oxygen.

  • Aliquot Compound: In a well-ventilated chemical fume hood, carefully measure the required mass of this compound. The density is approximately 0.897 g/mL at 25 °C.

  • Dissolution: Slowly add the aliquoted compound to the deoxygenated water while stirring gently to dissolve. The dissolution of amines can be exothermic.[10]

  • Transfer and Storage: Transfer the final solution into the amber glass storage bottle.

  • Inert Gas Blanketing: Before sealing the bottle, gently blow a stream of argon or nitrogen gas into the headspace above the liquid for 15-30 seconds.

  • Sealing and Labeling: Immediately seal the bottle tightly with the PTFE-lined cap. Label the bottle clearly with the compound name, concentration, date of preparation, and a note indicating it is stored under an inert atmosphere.

  • Store Properly: Place the sealed bottle in a refrigerator at 2-8 °C, away from incompatible materials.

Protocol 2: Recommended Method for Purity Analysis and Degradation Monitoring

This outlines a general approach using Gas Chromatography-Mass Spectrometry (GC-MS) for routine purity checks.

Principle: GC-MS is well-suited for analyzing volatile and semi-volatile compounds like amino alcohols and their potential degradation products.[19] Headspace GC can be particularly effective for quantifying volatile impurities.[20]

Instrumentation & Columns:

  • Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Column: A mid-polarity column, such as a DB-624 or equivalent, is often a good starting point for separating alcohols, amines, and their oxidation products.[19]

General GC-MS Parameters (Must be optimized for your specific instrument):

  • Injection Temperature: 230 °C

  • Oven Program:

    • Initial Temp: 40 °C, hold for 3 minutes

    • Ramp 1: 10 °C/min to 150 °C

    • Ramp 2: 25 °C/min to 240 °C, hold for 5 minutes

  • Carrier Gas: Helium

  • MS Source Temp: 230 °C

  • Sample Preparation: Dilute the aqueous solution in a suitable solvent like methanol or isopropanol to an appropriate concentration (e.g., 100-1000 ppm).

Procedure:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • Inject the prepared sample of your solution.

  • Integrate the peak for the parent compound to determine its concentration and calculate the purity relative to the initial concentration.

  • Analyze the mass spectra of any additional peaks and compare them against libraries and the predicted masses of potential degradation products (see Troubleshooting Q2) to identify impurities.

  • For ongoing stability studies, analyze samples at defined time points (e.g., T=0, 1 week, 1 month, 3 months) and trend the decrease in parent compound concentration and the increase in degradation product peaks.

References

How to prevent decomposition of 2-(Isopropyl(methyl)amino)ethanol during vacuum distillation.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Isopropyl(methyl)amino)ethanol is a valuable amino alcohol intermediate in pharmaceutical and specialized chemical synthesis. Its purification, typically achieved through vacuum distillation, is a critical step that is frequently complicated by thermal decomposition and oxidative degradation. This technical guide provides in-depth troubleshooting advice, preventative protocols, and the underlying chemical principles to help researchers and process chemists minimize product loss and ensure high purity. Our goal is to move beyond simple instructions to explain the causality behind these experimental choices, empowering you to adapt and optimize the purification for your specific needs.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the vacuum distillation of this compound in a direct question-and-answer format.

Q1: My distillate is discolored (e.g., yellow to brown). What is the cause and how can I prevent it?

A1: Discoloration is the most frequent indicator of product degradation and is typically caused by two distinct mechanisms: oxidation and thermal decomposition.

  • Primary Cause 1: Oxidation The tertiary amine functionality in this compound is susceptible to oxidation, especially in the presence of atmospheric oxygen at elevated temperatures. This process can form colored N-oxide species and other complex degradation products.

    Preventative Measures:

    • Inert Atmosphere: The single most effective countermeasure is the rigorous exclusion of oxygen. Before heating, purge the entire distillation apparatus with an inert gas like dry nitrogen or argon for at least 15-20 minutes.[1]

    • Maintain Inert Blanket: Maintain a slight positive pressure of the inert gas throughout the distillation process to prevent air from leaking into the system.

  • Primary Cause 2: Thermal Decomposition While vacuum distillation lowers the boiling point, prolonged exposure to even moderate temperatures can induce molecular breakdown. The energy supplied can be sufficient to cleave C-N or C-C bonds.

    Preventative Measures:

    • Optimize Vacuum Level: The fundamental principle of vacuum distillation is to reduce the boiling point to a temperature the molecule can tolerate.[2][3] Aim for the lowest pressure your vacuum system can stably achieve to minimize the required heat input.

    • Precise Temperature Control: Use a heating mantle connected to a temperature controller or a well-stirred oil bath. Avoid direct heating with a flame or uncontrolled heating elements, which create hot spots on the flask surface, leading to localized decomposition.

    • Minimize Residence Time: Structure the distillation to minimize the time the compound spends at high temperatures. Once the desired vacuum is reached, bring the material to a boil promptly but without overheating, collect the main fraction efficiently, and then cool the system immediately.

  • Secondary Cause: Contaminants Residual acidic or basic impurities in the crude material or on the glassware can act as catalysts, lowering the temperature at which decomposition begins.[1]

    Preventative Measures:

    • Scrupulously Clean Glassware: Ensure all glassware is thoroughly cleaned. A final rinse with a suitable solvent (e.g., acetone) followed by oven-drying is recommended.

    • Neutralize Crude Material (If Necessary): If the crude product is suspected to be acidic or basic from the synthesis, consider a pre-distillation workup to neutralize it.

Q2: I am experiencing significantly low recovery of my product. What are the likely causes and solutions?

A2: Low recovery is a frustrating issue that can stem from physical process inefficiencies as well as chemical degradation.

  • Cause 1: Product Decomposition This is directly linked to the discoloration issue discussed in Q1. If the material is degrading, the yield will inherently be lower.

    Solution: Implement all the preventative measures described in A1 (inert atmosphere, optimized vacuum/temperature, clean glassware).

  • Cause 2: Leaks in the Vacuum System A poor vacuum is a common culprit. If the system cannot maintain a low pressure, the boiling point will be higher than anticipated, forcing you to use excessive heat, which in turn causes decomposition.[1]

    Solution:

    • Check All Joints: Ensure all glass joints are properly sealed with a suitable vacuum grease.

    • Inspect Tubing: Check all vacuum tubing for cracks or poor connections.

    • Use a Manometer: Always use a manometer or vacuum gauge to get an accurate reading of the pressure within the system. Do not rely on the sound of the pump alone.

  • Cause 3: Inefficient Condensation The product may be boiling, but if the condenser is not efficient enough, a significant portion can be lost as vapor into the vacuum line and pump.

    Solution:

    • Adequate Coolant Flow: Ensure a high flow rate of a sufficiently cold coolant (e.g., a water/ice bath or a recirculating chiller set to 0-5 °C) through the condenser.

    • Proper Condenser Choice: For high-vacuum distillations, a condenser with a large surface area, such as a Graham or Allihn condenser, is often more effective.

  • Cause 4: Distillation "Hold-up" In small-scale distillations, a surprising amount of product can be lost as a thin film coating the surfaces of the distillation flask, column, and condenser.[1]

    Solution:

    • Use Appropriate Glassware: Select a distillation flask size where the crude material fills it to about one-half to two-thirds of its volume.

    • Consider a Short-Path Apparatus: For small quantities or high-boiling materials, a short-path distillation head (like a Kugelrohr) minimizes surface area and travel distance for the vapor, significantly improving recovery.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting vacuum level and temperature for this distillation? While an exact boiling point under vacuum is not widely published for this compound, we can estimate based on similar amino alcohols. For example, 2-isopropylaminoethanol has a boiling point of 86-87 °C at 23 mmHg.[4] A reasonable starting point is to aim for a pressure below 10 mmHg. At this level, the boiling point should be significantly reduced, likely falling within the 70-90 °C range. Always perform a small test run to determine the exact boiling point under your specific system's conditions.

FAQ 2: Should I consider using any stabilizers or additives? For many industrial-scale amine distillations, stabilizers are used.

  • Color Stabilizers: In some cases, adding a very small amount (ppm level) of a high-boiling amine derivative can help produce a color-stable distillate.[1] For other ethanolamines, hydrazine has been used historically, but due to its high toxicity, it is not recommended for general laboratory use.[5]

  • Adsorbents: If aldehyde impurities are suspected, adding 0.1-1.0% by weight of powdered silicas or aluminas to the distillation pot before heating can help remove these non-volatile impurities.[6] For most research-scale applications, focusing on the core principles of an inert atmosphere and low-temperature distillation is safer and more effective than relying on additives.

FAQ 3: How can I analyze my final product for purity and potential decomposition? A multi-faceted approach is best for quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. It can confirm the identity and purity of the main peak and help identify the structures of any lower- or higher-boiling impurities, which could be decomposition products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides a clear fingerprint of the molecule. The presence of unexpected peaks would indicate impurities or degradation.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Excellent for quantifying the purity of your product against a standard.[8][9]

Part 3: Recommended Experimental Protocol

This protocol outlines a standard procedure for the vacuum distillation of this compound on a laboratory scale (5-50 g).

Equipment:

  • Round-bottom flask (sized appropriately for the amount of crude material)

  • Short-path distillation head with a condenser and vacuum connection

  • Receiving flasks

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Two-stage vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)

  • Manometer/Vacuum gauge

  • Inert gas source (Nitrogen or Argon) with a bubbler

Procedure:

  • Apparatus Setup: Assemble the clean, dry glassware. Use a minimal amount of high-vacuum grease on all joints. Place a magnetic stir bar in the distillation flask.

  • Charge the Flask: Add the crude this compound to the distillation flask.

  • Inert Gas Purge: Seal the system and introduce a slow stream of nitrogen or argon via a gas inlet adapter. Ensure the gas can exit through a bubbler. Purge the entire system for 15-20 minutes to displace all oxygen.

  • Engage Vacuum: Turn off the direct gas flow and slowly open the connection to the vacuum pump. Ensure the cold trap is filled and functioning.

  • Achieve Target Vacuum: Allow the system to evacuate to a stable, low pressure (ideally < 5 mmHg). Monitor this with the manometer.

  • Begin Heating & Stirring: Turn on the magnetic stirrer to ensure smooth boiling. Slowly begin to heat the distillation flask with the heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first few drops of distillate in a separate receiving flask. This fraction will contain any low-boiling impurities.

    • Main Fraction: As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the pure this compound.

    • Residue: Do not distill to dryness. Stop the distillation when a small amount of residue remains in the flask to avoid charring and potential hazards.

  • Shutdown:

    • Turn off and lower the heating mantle.

    • Allow the system to cool under vacuum.

    • Once cool, slowly vent the apparatus to atmospheric pressure with your inert gas. Never vent with air, as the hot residue could react violently.

    • Disassemble the apparatus and store the purified product under an inert atmosphere.

Part 4: Visual Diagrams

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common distillation problems.

TroubleshootingWorkflow Problem Problem Observed Discoloration Discolored Distillate (Yellow/Brown) Problem->Discoloration LowRecovery Low Product Recovery Problem->LowRecovery Bumping Violent Bumping Problem->Bumping Cause_Oxidation Cause: Oxidation by Air Discoloration->Cause_Oxidation Cause_Thermal Cause: Thermal Decomposition Discoloration->Cause_Thermal LowRecovery->Cause_Thermal Cause_Leaks Cause: Vacuum Leaks LowRecovery->Cause_Leaks Cause_Condensation Cause: Inefficient Condensation LowRecovery->Cause_Condensation Cause_Stirring Cause: No Stirring / Boiling Chips Bumping->Cause_Stirring Solution_Inert Solution: Purge with N2/Ar Cause_Oxidation->Solution_Inert Solution_Temp Solution: Lower Temp & Pressure Cause_Thermal->Solution_Temp Solution_Joints Solution: Check Joints & Tubing Cause_Leaks->Solution_Joints Solution_Cooling Solution: Improve Condenser Cooling Cause_Condensation->Solution_Cooling Solution_Stir Solution: Add Stir Bar Cause_Stirring->Solution_Stir

Caption: Logical troubleshooting guide for vacuum distillation issues.

Hypothetical Decomposition Pathways

This diagram illustrates chemically plausible degradation routes for this compound under harsh distillation conditions.

DecompositionPathways Parent This compound Oxidation N-Oxide Products (Colored Impurities) Parent->Oxidation Oxidation (Air Present) Dealkylation1 N-Methylaminoethanol + Propene Parent->Dealkylation1 Thermal N-Dealkylation (High Temp) Dealkylation2 Isopropylaminoethanol + Formaldehyde Parent->Dealkylation2 Thermal N-Dealkylation (High Temp)

Caption: Plausible decomposition pathways under thermal and oxidative stress.

References

Technical Support Center: Identification and Removal of Common Impurities in 2-(Isopropyl(methyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 2-(Isopropyl(methyl)amino)ethanol (CAS: 2893-49-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile amino alcohol. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity of your experiments and the quality of your final product.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

This section addresses the fundamental questions regarding the origin and nature of impurities in this compound.

Q1: What are the primary sources of impurities in this compound?

Impurities can be introduced at various stages, from synthesis to storage. They are generally categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as acetone, methylamine, ethanolamine, or isopropyl haloalkanes may be present.[1][2][3]

  • Side-Reaction Products: The synthesis process can yield structurally related by-products. A common example is the over-alkylation of the amine, leading to impurities like N-isopropyl-2,2'-iminodiethanol.[4][5] If alternative routes are used, by-products like polymers from acrylonitrile can also be present.[6][7]

  • Solvents and Water: Residual solvents used during the synthesis or workup (e.g., ethanol, benzene) and moisture are common contaminants.[2][6]

  • Degradation Products: The compound can degrade due to exposure to heat, air, or other reactive species, leading to a variety of breakdown products.[6][8]

Q2: My this compound is discolored (yellow/brown). What could be the cause?

Discoloration is a frequent issue for amines and is typically caused by:

  • Oxidation: Exposure to air, especially at elevated temperatures during processing or storage, can lead to the formation of colored oxidation products.[6] Purging equipment with an inert gas like nitrogen or argon before heating can mitigate this.[6]

  • Thermal Degradation: this compound has a high boiling point, and prolonged heating at atmospheric pressure can cause it to decompose, forming colored by-products.[6][8] This is why vacuum distillation is the preferred method for purification.[6]

  • Contaminated Glassware: Residual acids or other contaminants on glassware can catalyze degradation reactions during heating.[6]

Q3: What are the risks associated with N-nitrosamine impurities, and how can they form?

N-nitrosamines are a class of compounds that are often potent carcinogens. Their presence, even at trace levels, is a significant safety concern in pharmaceutical development.

  • Formation: Secondary amines, such as this compound, can react with nitrosating agents (e.g., nitrites, nitrous acid, or oxides of nitrogen) to form N-nitrosamines.[8] This reaction can potentially occur if nitrite-contaminated materials are used in the synthesis or if the compound is exposed to atmospheric oxides of nitrogen during storage. The specific nitrosamine impurity would be N-isopropyl-N-methylnitrous amide (NMIPA).[9][10]

  • Mitigation: To prevent their formation, it is crucial to use high-purity starting materials, avoid sources of nitrites, and store the final product in a well-sealed container under an inert atmosphere.

Q4: What are the recommended storage conditions to maintain the purity of this compound?

To minimize degradation and maintain product integrity, follow these storage guidelines:

  • Container: Store in original, securely sealed containers.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from incompatible materials such as acids, strong oxidizing agents, isocyanates, and acid halides.[8][11]

  • Atmosphere: For long-term storage or high-purity applications, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric components.

Section 2: Troubleshooting Guide - Identification and Analysis

This section provides practical advice for identifying and quantifying impurities using standard analytical techniques.

Scenario 1: Unexpected Peaks in GC-MS Analysis

Q: I see extra peaks in my GC chromatogram. How do I identify them?

A systematic approach is required to identify unknown peaks. The workflow below outlines the process, and the accompanying table lists potential impurities and their characteristics.

Impurity_ID_Workflow start Unexpected Peak in GC-MS rt_check Compare Retention Time (RT) to known standards (starting materials, solvents) start->rt_check match RT Match? rt_check->match ms_analysis Analyze Mass Spectrum (MS) frag_pattern Interpret Fragmentation Pattern and Molecular Ion (M+) ms_analysis->frag_pattern id_known Impurity Identified (e.g., Acetone, Ethanol) match->id_known Yes no_match No RT Match match->no_match No no_match->ms_analysis db_search Search MS Database (e.g., NIST, Wiley) frag_pattern->db_search db_match Database Match? db_search->db_match id_db Tentative ID from Database db_match->id_db Yes no_db_match No Database Match db_match->no_db_match No structural Propose Structure Based on Synthesis Route & Fragmentation Logic no_db_match->structural confirm Confirm with NMR or by synthesizing a reference standard structural->confirm id_unknown Impurity Identified confirm->id_unknown

References

Technical Support Center: Overcoming Solubility Challenges with 2-(Isopropyl(methyl)amino)ethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-(Isopropyl(methyl)amino)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Here, we synthesize technical principles with field-proven insights to provide actionable troubleshooting guides and in-depth protocols.

Introduction to this compound

This compound is an amino alcohol, a class of organic compounds containing both an amine and an alcohol functional group.[1] Its structure, featuring a tertiary amine and a primary alcohol, makes it and its derivatives versatile building blocks in chemical synthesis and valuable candidates in pharmaceutical development.[1] However, the very features that grant these molecules their chemical utility can also present significant challenges in formulation, chief among them being poor or variable aqueous solubility.

This guide will walk you through the underlying causes of these solubility issues and provide a structured approach to overcoming them, ensuring your experimental outcomes are both reliable and reproducible.

Section 1: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section directly addresses common problems and questions encountered in the lab.

Frequently Asked Questions

Q1: My solution of a this compound derivative is cloudy or has formed a precipitate in my neutral aqueous buffer. What is happening?

A1: This is the most common issue and is almost always related to the pH of your solution. This compound and its derivatives are weak bases.[2] At a neutral or alkaline pH, the tertiary amine group is primarily in its unprotonated (free base) form. This form is less polar and thus significantly less soluble in water, leading to cloudiness or precipitation. To achieve solubilization, the amine must be protonated by lowering the pH.

Q2: The datasheet for this compound is confusing. Some sources say it's highly soluble in water, while others say it's only slightly soluble. Which is correct?

A2: Both observations can be correct, as the solubility is highly dependent on the solution's pH.[3][4] At a low pH (e.g., pH < 7), the molecule is protonated, forming a salt-like species that readily dissolves in water.[1] At higher pH values, it exists as the less soluble free base.[2] Therefore, "high solubility" typically refers to its solubility in an acidic aqueous medium, while "slight solubility" refers to its behavior in pure, neutral water.

Q3: I need to dissolve my compound in a non-aqueous solvent for a specific reaction. What are my options?

A3: Due to the polar alcohol group and the amine, these compounds generally show good solubility in polar organic solvents.[5] Alcohols such as ethanol and methanol are excellent choices.[6][7] For less polar systems, you may need to use a co-solvent approach. Always perform a small-scale solubility test before committing a large amount of your material.

Q4: Can I simply add hydrochloric acid (HCl) to my cloudy solution to dissolve it?

A4: Yes, this is the fundamental principle of pH modification for basic compounds.[8][] Adding a strong acid like HCl will protonate the amine, increasing its polarity and aqueous solubility. However, it is critical to do this in a controlled manner. A sudden, localized drop in pH can sometimes cause other issues. The recommended procedure is to first dissolve the compound in a slightly acidic solution. See Protocol 1 for a detailed, step-by-step guide.

Troubleshooting Common Experimental Issues

Problem 1: My compound precipitates out of solution when I inject it into a physiological buffer (e.g., PBS at pH 7.4) for an assay.

  • Causality: The buffering capacity of your stock solution was insufficient to handle the higher pH of the physiological buffer. When the pH of the microenvironment around the compound rises to 7.4, the compound deprotonates and crashes out of solution.[8]

  • Solution Workflow:

    • Increase Buffer Strength: Prepare your compound's stock solution in a stronger buffer at an acidic pH (e.g., 50-100 mM citrate buffer, pH 4-5). This can help maintain a lower pH upon dilution.

    • Employ Co-solvents: Prepare a concentrated stock in a water-miscible co-solvent like DMSO or Ethanol, where the compound is soluble regardless of pH.[10] Then, dilute this stock into the final aqueous buffer. Be mindful of the final co-solvent concentration, as high levels can affect biological assays.

    • Use Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Solutol® HS-15 into the final buffer. Surfactants form micelles that can encapsulate the less-soluble free-base form of your compound, keeping it dispersed.[11][12]

Problem 2: I have adjusted the pH, but the solubility is still too low for my required concentration.

  • Causality: While pH adjustment is powerful, it may not be sufficient for highly lipophilic derivatives or very high target concentrations. The intrinsic solubility of the protonated salt may still be limited.

  • Solution Workflow: This is where combination strategies become essential.

    • pH + Co-solvent: This is the most common next step.[] Maintain the acidic pH and add a co-solvent such as propylene glycol (PG) or polyethylene glycol 400 (PEG 400). These solvents reduce the polarity of the water, making it more favorable for the organic molecule to remain dissolved.[3] See Protocol 2 .

    • pH + Cyclodextrin: Use a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your acidic buffer. Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the non-polar parts of your molecule, thereby increasing its apparent solubility in water.[10][13]

Section 2: Key Experimental Protocols & Methodologies

These protocols provide detailed, self-validating steps for core solubilization techniques.

Protocol 1: Step-by-Step pH Adjustment for Solubilization

This protocol describes the standard method for dissolving a weakly basic compound like a this compound derivative in an aqueous medium.

  • Preparation: Weigh the desired amount of your compound into a sterile glass vial.

  • Acidic Vehicle Preparation: Prepare an aqueous vehicle with a pH at least 2 units below the predicted pKa of your compound's amine group. If the pKa is unknown, start with a pH of 4.0-5.0. A simple vehicle is 0.1 M Hydrochloric Acid. For biological applications, a 50 mM citrate or acetate buffer is preferred.

  • Initial Dissolution: Add a small volume of the acidic vehicle to the vial. Do not add the full volume at once.

  • Energy Input: Agitate the mixture using a vortex mixer for 30-60 seconds. Gentle warming (to 30-40°C) or sonication can be used to expedite dissolution if necessary.

  • Titration & Observation: Continue to add the acidic vehicle in small increments, with agitation after each addition, until the compound is fully dissolved and the solution is clear.

  • Final Volume & pH Check: Once dissolved, add the remaining vehicle to reach the final target concentration. Measure the final pH of the solution to ensure it is within the desired range.

  • Validation (Precipitation Check): Take a small aliquot of your stock solution and dilute it 1:10 or 1:100 into your final assay buffer (e.g., PBS pH 7.4). Observe for any immediate signs of precipitation. If it remains clear, the formulation is likely suitable for that dilution factor.

Diagram: pH Adjustment Workflow

This diagram outlines the decision-making process for the pH adjustment protocol.

start Start: Compound Powder prep_acid Prepare Acidic Buffer (e.g., pH 4.0) start->prep_acid add_aliquot Add small aliquot of buffer to powder prep_acid->add_aliquot agitate Vortex / Sonicate add_aliquot->agitate check_sol Is solution clear? agitate->check_sol add_more Add more acidic buffer check_sol->add_more No final_vol Bring to Final Volume check_sol->final_vol Yes add_more->agitate measure_ph Measure Final pH final_vol->measure_ph end Result: Solubilized Stock Solution measure_ph->end

Caption: Workflow for solubilizing a basic compound via pH adjustment.

Protocol 2: Screening for an Effective Co-solvent System

Use this protocol when pH adjustment alone is insufficient.

  • Solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents. See Table 2 for common options.

  • Stock Preparation: Prepare a high-concentration stock of your compound in 100% of each selected co-solvent (e.g., 100 mg/mL in DMSO).

  • Aqueous Phase Preparation: Prepare your desired aqueous buffer, adjusted to an optimal acidic pH as determined in Protocol 1.

  • Screening Matrix: In a 96-well plate or microcentrifuge tubes, create a dilution matrix. For each co-solvent, prepare solutions with increasing percentages of the aqueous phase (e.g., 90:10, 80:20, 50:50... 10:90 co-solvent:aqueous buffer).

  • Equilibration & Observation: Seal the plate/tubes, vortex thoroughly, and allow them to equilibrate at room temperature for at least one hour. Visually inspect each well for precipitation.

  • Analysis: Identify the formulation with the lowest percentage of co-solvent that maintains a clear solution. This is your lead formulation for further optimization.

  • Validation: Confirm the solubility in the lead formulation using a quantitative method like HPLC-UV to determine the actual concentration in the supernatant after centrifugation.

Table 1: Common Co-solvents for Formulation Development
Co-solventPolarityCommon Use Notes
EthanolHighOften used in oral formulations. Can cause protein precipitation at high concentrations.[6][14]
Propylene Glycol (PG)HighA very common and safe vehicle for parenteral and oral formulations.[10]
Polyethylene Glycol 400 (PEG 400)HighHigher viscosity than PG; excellent solubilizer for many compounds.[]
Dimethyl Sulfoxide (DMSO)HighExcellent solubilizing power, but typically limited to in vitro or preclinical use due to potential toxicity.[8][]
N,N-Dimethylacetamide (DMA)HighStrong solubilizer, used when other options fail. Use with caution.[8]
Diagram: Mechanism of Micellar Solubilization

This diagram illustrates how surfactants form micelles to solubilize poorly soluble molecules.

cluster_0 Aqueous Environment (pH 7.4) cluster_1 Surfactant Micelle compound Drug (Free Base) (Lipophilic) precipitate Precipitate compound->precipitate Low Solubility solubilized_drug Drug compound->solubilized_drug Encapsulation s1 s2 s3 s4 s5 s6 s7 s8 micelle_core Hydrophobic Core

Caption: Surfactant micelles encapsulate the lipophilic drug, preventing precipitation.

Section 3: Advanced Solubilization Strategies

When the above physical methods are insufficient, chemical modification of the molecule should be considered. These are advanced techniques typically employed during lead optimization in drug development.

  • Salt Formation: This strategy involves reacting the basic amine of the this compound derivative with an acid to form a stable, solid salt form.[15][16] Salts often have significantly different (and usually better) dissolution rates and equilibrium solubilities compared to the free base.[13] The selection of the counter-ion (e.g., hydrochloride, sulfate, tartrate) is a critical step and can dramatically impact the final properties.

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule.[17] For solubility enhancement, a highly polar or ionizable promoiety (e.g., a phosphate group, an amino acid, or a polyethylene glycol chain) is temporarily attached to the parent molecule.[18][19] This new entity is highly water-soluble. Once administered, enzymes in the body cleave off the promoiety, releasing the active parent drug at the site of action.[18][20] This is a powerful but complex strategy for overcoming severe solubility limitations.[21]

References

Validation & Comparative

A Comparative Guide to 2-(Isopropyl(methyl)amino)ethanol and 2-(Diisopropylamino)ethanol in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the judicious selection of reagents and catalysts is paramount to achieving desired outcomes in terms of yield, selectivity, and efficiency. Amino alcohols, a class of compounds possessing both an amine and a hydroxyl functional group, have proven to be versatile building blocks and ligands in a myriad of transformations. This guide provides an in-depth technical comparison of two structurally related amino alcohols: 2-(Isopropyl(methyl)amino)ethanol and 2-(Diisopropylamino)ethanol. We will explore their distinct properties and performance in various synthetic applications, supported by experimental data and mechanistic insights, to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural and Physical Properties

The seemingly subtle difference in the N-alkyl substitution between this compound and 2-(Diisopropylamino)ethanol gives rise to notable variations in their physical properties and, more importantly, their steric profiles. These differences are fundamental to understanding their divergent behavior in chemical reactions.

PropertyThis compound2-(Diisopropylamino)ethanol
CAS Number 2893-49-4[1][2][3][4]96-80-0[5]
Molecular Formula C₆H₁₅NO[1][3]C₈H₁₉NO[5]
Molecular Weight 117.19 g/mol [1][3]145.24 g/mol [5]
Appearance LiquidColorless to slightly yellow liquid[6]
Boiling Point Not readily available187-192 °C[5]
Density Not readily available0.826 g/mL at 25 °C[5]
Solubility Not readily availableSlightly soluble in water[6]
Steric Hindrance ModerateHigh

The Decisive Factor: Steric Hindrance and its Implications

The primary differentiator between these two molecules is the degree of steric congestion around the nitrogen atom. 2-(Diisopropylamino)ethanol, with two bulky isopropyl groups, presents a significantly more sterically hindered environment compared to this compound, which possesses one isopropyl group and a much smaller methyl group. This steric difference is the cornerstone of their differential reactivity and selectivity in various applications, particularly in catalysis.

Caption: Steric environment around the nitrogen atom.

Applications in Asymmetric Synthesis: A Tale of Two Ligands

A significant area where the steric properties of amino alcohols are leveraged is in asymmetric catalysis, particularly as chiral ligands for metal-catalyzed reactions. The enantioselective addition of organozinc reagents to aldehydes is a classic example where the choice of an amino alcohol ligand is critical for achieving high enantioselectivity.

While direct comparative data for the two title compounds is scarce, extensive research on analogous N,N-dialkylaminoethanols demonstrates a clear trend: increased steric bulk on the nitrogen atom generally leads to higher enantiomeric excess (ee) in the product.[7][8] This is attributed to the more defined and constrained chiral environment created by bulkier ligands in the transition state, which more effectively directs the approach of the incoming nucleophile to one face of the aldehyde.

Based on this well-established principle, 2-(Diisopropylamino)ethanol is predicted to be a superior ligand to this compound in asymmetric additions of dialkylzinc reagents to aldehydes. The two isopropyl groups of the former would create a more effective chiral pocket around the metal center, leading to a higher degree of stereocontrol.

Representative Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde to yield (R)- or (S)-1-phenyl-1-propanol is a benchmark reaction for evaluating the effectiveness of chiral ligands.

Caption: Enantioselective addition of diethylzinc to benzaldehyde.

Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

  • To a solution of the chiral amino alcohol ligand (e.g., 2-(Diisopropylamino)ethanol) (0.1 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (argon or nitrogen) at 0 °C, add a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Role as Synthetic Intermediates: The Case of Propantheline Bromide

Beyond their use as catalysts, these amino alcohols serve as valuable synthetic intermediates. A notable application of 2-(Diisopropylamino)ethanol is in the synthesis of the anticholinergic drug, propantheline bromide .[9][10]

The synthesis involves the esterification of xanthene-9-carboxylic acid with 2-(Diisopropylamino)ethanol, followed by quaternization of the tertiary amine with methyl bromide.[9][11] The diisopropylamino moiety is a key structural feature of the final drug molecule.

Propantheline_Synthesis Xanthone Xanthone XCA Xanthene-9-carboxylic acid Xanthone->XCA Multi-step Ester 2-(Diisopropylamino)ethyl 9H-xanthene-9-carboxylate XCA->Ester Esterification Propantheline Propantheline Bromide Ester->Propantheline Quaternization DIPAE 2-(Diisopropylamino)ethanol DIPAE->Ester MeBr Methyl Bromide MeBr->Propantheline

Caption: Synthesis of Propantheline Bromide.

In this context, the choice of 2-(Diisopropylamino)ethanol is dictated by the desired structure of the final active pharmaceutical ingredient (API). The less sterically hindered this compound would lead to a different final compound with potentially altered pharmacological activity.

Synthesis of the Amino Alcohols

The accessibility of these amino alcohols is also a practical consideration for researchers. Both can be synthesized through the reductive amination of an appropriate carbonyl compound with an amino alcohol or via the reaction of a secondary amine with ethylene oxide.

A common method for preparing N-alkylated aminoethanols is the reductive amination of a ketone with ethanolamine.[12] For instance, 2-(Isopropylamino)ethanol can be synthesized by the catalytic hydrogenation of a mixture of ethanolamine and acetone.[12] A similar strategy could be employed for this compound using N-methylethanolamine and acetone. The synthesis of 2-(Diisopropylamino)ethanol can be achieved by the reaction of diisopropylamine with ethylene oxide.[7]

Experimental Protocol: Synthesis of 2-(Isopropylamino)ethanol via Reductive Amination [12]

  • In a pressure-resistant reaction vessel, combine ethanolamine (1.0 mol), acetone (1.3 mol), and absolute ethanol (150 mL).

  • Add a catalytic amount of platinum oxide (0.5 g).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to approximately 25 psi and shake or stir the mixture vigorously.

  • Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within 6-10 hours.

  • Once the theoretical amount of hydrogen has been consumed, vent the vessel and filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate by distillation at atmospheric pressure.

  • Purify the resulting residue by vacuum distillation to yield 2-isopropylaminoethanol.

Conclusion and Recommendations

  • For applications in asymmetric catalysis , where the amino alcohol serves as a chiral ligand, 2-(Diisopropylamino)ethanol is the recommended choice . Its greater steric hindrance is likely to lead to higher enantioselectivity in reactions such as the addition of dialkylzinc reagents to aldehydes.

  • As a synthetic intermediate , the choice between the two is dictated by the target molecule's structure. 2-(Diisopropylamino)ethanol is a key building block for the pharmaceutical agent propantheline bromide .[9][10] The use of this compound in this context would result in a different molecular entity.

For researchers venturing into areas where the subtle interplay of steric and electronic effects is crucial, a comparative experimental investigation of these two amino alcohols could yield valuable insights and potentially lead to the development of more efficient and selective synthetic methodologies.

References

A Senior Application Scientist's Guide to Method Validation for the Synthesis of 2-(Isopropyl(methyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Validation in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and manufacturing, the synthesis of any active pharmaceutical ingredient (API) or intermediate is underpinned by a stringent framework of quality control. The compound 2-(Isopropyl(methyl)amino)ethanol, a key building block in various synthetic pathways, is no exception. Ensuring the purity, identity, and strength of this compound requires not just a robust synthetic process but, equally, a rigorously validated analytical method to monitor it.

This guide provides an in-depth comparison of analytical methodologies and a detailed walkthrough of the validation process for a chosen method. It is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind experimental choices, grounded in internationally recognized regulatory standards. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] This principle, championed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), is the bedrock of reliable and transferable analytical data.[1][3][4]

Understanding the Synthetic Landscape: Potential Impurities

A robust analytical method must be capable of separating the target analyte from potential impurities. The synthesis of this compound can proceed through several routes, each with a unique impurity profile. A common method involves the reaction of N-methylisopropylamine with ethylene oxide.

Potential impurities from this route include:

  • Unreacted Starting Materials: N-methylisopropylamine, residual ethylene oxide.

  • Side-Products: Di-alkylation products or other secondary reaction products.

  • Degradants: Products from thermal or oxidative decomposition.

The analytical method must be specific enough to resolve the main component from these and other potential contaminants.

Choosing the Right Analytical Tool: A Comparative Analysis

The selection of an analytical technique is the first critical decision in method development. For a relatively volatile and polar compound like this compound, several options are viable. The choice depends on the specific requirements of the analysis, such as whether it's for assay, impurity profiling, or identification.

Technique Principle Strengths Weaknesses Best Suited For
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based identification.[5]High specificity and sensitivity. Provides structural information for unknown impurity identification.Requires derivatization for highly polar, non-volatile compounds. Amines can exhibit poor peak shape on standard columns.[6]Impurity profiling, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) with UV/Vis or CAD Separates compounds based on their partitioning between a mobile and stationary phase.Versatile for a wide range of polarities. Non-destructive. Robust and widely used in QC labs.The analyte lacks a strong chromophore, requiring derivatization for UV detection or use of universal detectors like Charged Aerosol Detector (CAD).Assay, quantification of non-volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides a primary ratio measurement of the analyte against a certified internal standard without the need for a specific analyte reference standard.Absolute quantification. High precision. Provides structural confirmation.Lower sensitivity compared to chromatographic methods. Higher equipment cost.Purity assessment of reference standards, assay.
Ion Chromatography (IC) Separates ions and polar molecules based on their affinity to an ion exchanger.[7]Excellent for separating charged species like protonated amines from other ions.[7]Can be complex to develop. May have lower resolution for structurally similar neutral impurities.Analysis of ionic impurities and counter-ions.

For the purpose of both quantifying the main component and profiling impurities during synthesis, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification offers the most comprehensive solution. The volatility of this compound makes it an ideal candidate for GC analysis.

Deep Dive: Validation of a GC-FID Method for Assay and Purity

This section details the validation of a hypothetical GC-FID method for determining the assay and purity of this compound, following the principles outlined in the ICH Q2(R1) guideline.[8][9][10]

The Method Validation Workflow

A validation study should be documented in a pre-approved protocol that outlines the intended purpose, the performance characteristics to be validated, and the acceptance criteria.[1]

G cluster_0 Planning & Development cluster_1 Execution cluster_2 Reporting & Lifecycle P1 Define Analytical Target Profile (ATP) P2 Method Development & Optimization P1->P2 P3 Write Validation Protocol P2->P3 E1 Execute Experiments (Specificity, Linearity, Accuracy, Precision, etc.) P3->E1 Protocol Approved R1 Analyze Data & Compare to Criteria E1->R1 Raw Data R2 Write Validation Report R1->R2 R3 Implement for Routine Use & Continuous Monitoring R2->R3

Figure 1: A high-level workflow for analytical method validation.
Detailed Experimental Protocols

1. GC-FID System Parameters:

  • Column: DB-CAM (30 m x 0.25 mm, 0.25 µm) or similar amine-specific column.

    • Scientist's Note: A specialized column for amines is crucial to prevent peak tailing caused by the interaction of the basic amine group with acidic silanol groups on standard silica columns.[6]

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injection Volume: 1 µL (Split ratio 50:1)

2. Standard and Sample Preparation:

  • Diluent: Methanol

  • Standard Solution (Assay): Prepare a solution of this compound reference standard at a concentration of approximately 1.0 mg/mL.

  • Sample Solution (Assay): Prepare a sample solution of the synthesized batch at a target concentration of 1.0 mg/mL.

  • Spiked Sample (Specificity/Accuracy): Prepare a sample solution spiked with known potential impurities and degradants.

Validation Parameters: Protocols and Acceptance Criteria

The following sections describe the core validation characteristics as required by regulatory guidelines.[11]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interfering peaks.

    • Inject a solution of known impurities to determine their retention times.

    • Inject the sample solution.

    • Inject the spiked sample solution.

  • Acceptance Criteria: The peak for this compound should be free of co-elution from any known impurities, and the baseline should be clean at its retention time in the blank injection. Peak purity can be confirmed using MS detection.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.998.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Table 1: Example Linearity Data

Concentration (mg/mL)Average Peak Area
0.50149500
0.75225500
1.00301000
1.25374500
1.50451500
0.9995
Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Perform a recovery study on a sample matrix (e.g., a placebo batch if this were a final product, or a representative batch of the synthesis).

    • Spike the sample at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known amount of reference standard.

    • Prepare each level in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Table 2: Example Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
80%0.800.7998.8%
100%1.001.01101.0%
120%1.201.1999.2%
Average 99.7%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Protocol (Repeatability - Intra-assay precision):

    • Prepare six individual samples from the same homogeneous batch at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Table 3: Example Precision Data

ParameterSample 1 (% Assay)Sample 2Sample 3Sample 4Sample 5Sample 6MeanRSD (%)
Repeatability 99.5100.299.8100.599.9100.1100.00.35%
Intermediate Precision 100.899.9101.0100.3100.7100.1100.50.41%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting serially diluted solutions.

  • Acceptance Criteria:

    • LOD should be confirmed by a S/N ratio of ~3:1.

    • LOQ should be confirmed by a S/N ratio of ~10:1 and should have acceptable precision (e.g., RSD ≤ 10%).

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Oven temperature ramp (± 1 °C/min)

      • Column from a different lot

    • Analyze a standard solution under each condition and evaluate the results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The results should not be significantly affected. System suitability parameters (see below) must still pass under all varied conditions.

System Suitability

System suitability testing is an integral part of the overall validation and is performed before each analytical run to ensure the system is performing adequately.[8]

  • Protocol: Inject a reference standard solution five times at the beginning of the run.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 5000

    • RSD of Peak Areas: ≤ 1.0% for 5 replicate injections.

Interrelationship of Validation Parameters

The validation parameters are not independent silos; they are interconnected and build upon one another to form a complete picture of the method's performance.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range defines Accuracy->Range tested over Precision->Range tested over LOQ LOQ LOQ->Range lower limit for impurity quantification Robustness Robustness Robustness->Accuracy challenges Robustness->Precision challenges

Figure 2: Logical relationship between core validation parameters.

Conclusion

The validation of an analytical method for the synthesis of this compound is a systematic process that demonstrates the method is reliable, reproducible, and fit for its intended purpose. By grounding the validation plan in the principles of ICH and FDA guidelines, and by carefully selecting and challenging the analytical technique, scientists can ensure the generation of high-quality data.[3][4] This guide has provided a comparative framework for method selection and a detailed case study for validating a GC-FID method. Adherence to these principles is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and a cornerstone of ensuring product quality and patient safety.

References

Using spectroscopic data to validate the structure of 2-(Isopropyl(methyl)amino)ethanol.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of procedural validity and final product integrity. This guide provides an in-depth technical analysis for the structural validation of 2-(Isopropyl(methyl)amino)ethanol, a key building block in various synthetic pathways. Through a comparative analysis of its spectroscopic data against structurally similar alternatives, we demonstrate a robust methodology for its unequivocal identification. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical techniques for molecular characterization.

Introduction: The Imperative of Structural Verification

The chemical identity of a molecule is defined by the specific arrangement of its constituent atoms and the bonds between them. Any deviation from the expected structure can lead to significant alterations in chemical reactivity, biological activity, and safety profile. Therefore, the rigorous application of spectroscopic methods to confirm the structure of a synthesized compound is not merely a quality control step but a fundamental aspect of scientific integrity.[1][2]

This guide focuses on this compound and leverages a multi-technique spectroscopic approach, integrating Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By comparing its spectral features with those of closely related molecules, namely N-methylethanolamine and N-isopropylethanolamine, we highlight the unique spectral signatures that arise from subtle structural differences, thereby providing a comprehensive framework for its positive identification.

A Comparative Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the complete elucidation of an organic molecule's structure.[1][2][3] Each method provides a unique piece of the structural puzzle, and their collective interpretation provides a self-validating system of confirmation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

In the case of this compound, we expect to observe characteristic absorptions for the hydroxyl (-OH) and the tertiary amine (C-N) functionalities. A key feature distinguishing it from primary or secondary amines is the absence of an N-H stretching vibration.[4][5]

Vibrational Mode This compound N-methylethanolamine N-isopropylethanolamine Rationale for Structural Confirmation
O-H StretchBroad, ~3400-3200 cm⁻¹Broad, ~3400-3200 cm⁻¹Broad, ~3400-3200 cm⁻¹The presence of a broad O-H stretch confirms the alcohol functionality in all three compounds.[4][6][7][8]
C-H Stretch~2970-2800 cm⁻¹~2950-2800 cm⁻¹~2970-2800 cm⁻¹These absorptions are characteristic of sp³ C-H bonds and are expected in all three aliphatic compounds.
N-H StretchAbsentWeak to medium, ~3350-3310 cm⁻¹Weak to medium, ~3350-3310 cm⁻¹The absence of an N-H stretch is a critical piece of evidence for the tertiary amine structure of this compound. In contrast, N-methylethanolamine and N-isopropylethanolamine, being secondary amines, exhibit a characteristic N-H absorption.[4]
C-N Stretch~1150-1050 cm⁻¹~1150-1050 cm⁻¹~1150-1050 cm⁻¹The C-N stretching vibration confirms the presence of the amine group in all three molecules.
C-O Stretch~1050 cm⁻¹~1040 cm⁻¹~1050 cm⁻¹This absorption is characteristic of the alcohol C-O bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. Chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, allow for the precise mapping of the molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The splitting patterns, governed by the number of neighboring protons (n+1 rule), are particularly informative.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Structural Confirmation
~3.60Triplet2H-CH₂-OHThe triplet indicates coupling to the adjacent -CH₂-N group. Its chemical shift is downfield due to the deshielding effect of the electronegative oxygen atom.
~2.75Septet1H-CH(CH₃)₂The septet pattern is a classic indicator of an isopropyl group, arising from coupling to the six protons of the two methyl groups.
~2.50Triplet2H-CH₂-NThis triplet is due to coupling with the adjacent -CH₂-OH protons.
~2.30Singlet3H-N-CH₃The singlet indicates no adjacent protons, which is consistent with a methyl group attached to the nitrogen atom. This is a key differentiator from N-isopropylethanolamine.
~1.05Doublet6H-CH(CH₃)₂The doublet arises from coupling to the single proton of the methine group in the isopropyl moiety. The integration of 6H confirms the presence of two equivalent methyl groups.
VariableBroad Singlet1H-OHThe chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It often appears as a broad singlet due to chemical exchange.

Comparison with Alternatives:

  • N-methylethanolamine: Would lack the characteristic septet and doublet of the isopropyl group and would instead show a singlet for the N-methyl group and triplets for the two methylene groups.[9]

  • N-isopropylethanolamine: Would show the signals for the isopropyl group and the ethanol backbone but would lack the singlet for the N-methyl group. Instead, it would have a broad singlet for the N-H proton.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale for Structural Confirmation
~60-CH₂-OHThe carbon atom bonded to the electronegative oxygen atom is significantly deshielded and appears at a lower field.
~58-CH₂-NThe carbon adjacent to the nitrogen is also deshielded.
~55-CH(CH₃)₂The methine carbon of the isopropyl group.
~42-N-CH₃The methyl carbon attached to the nitrogen.
~18-CH(CH₃)₂The two equivalent methyl carbons of the isopropyl group.

Comparison with Alternatives:

  • N-methylethanolamine: Would show only three carbon signals: one for the N-methyl group and two for the ethanol backbone carbons.[10]

  • N-isopropylethanolamine: Would exhibit four carbon signals corresponding to the isopropyl and ethanol moieties but would lack the signal for the N-methyl carbon.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 117.19 g/mol ), electron ionization (EI) would lead to a molecular ion (M⁺˙) at m/z 117.

The fragmentation of amino alcohols is often characterized by α-cleavage, where the bond adjacent to the nitrogen or oxygen atom is broken.

Key Predicted Fragmentation Pathways for this compound:

Caption: Key fragmentation pathways of this compound in MS.

Comparison with Alternatives:

  • N-methylethanolamine (Molar Mass: 75.11 g/mol ): Would show a molecular ion at m/z 75 and a base peak at m/z 44 due to the loss of the CH₂OH radical.

  • N-isopropylethanolamine (Molar Mass: 103.16 g/mol ): Would have a molecular ion at m/z 103 and a prominent fragment at m/z 88 from the loss of a methyl group from the isopropyl moiety.[11]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data necessary for the structural validation of this compound.

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.[12] It is corrosive and can cause burns upon contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Infrared (IR) Spectroscopy

Caption: Workflow for acquiring an IR spectrum.

Protocol:

  • Sample Preparation: As this compound is a liquid, the spectrum can be acquired directly as a neat film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Set the scan range from 4000 cm⁻¹ to 400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place a small drop of the sample onto the salt plate or ATR crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify and label the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for acquiring NMR spectra.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[13][14]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to approximately 12 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Use a 30-45° pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decays (FIDs).

    • Phase the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS analysis.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrument Setup:

    • Gas Chromatograph:

      • Use a capillary column suitable for the analysis of amines (e.g., a base-deactivated column).

      • Set the injector temperature to 250°C.

      • Use helium as the carrier gas at a constant flow rate of 1 mL/min.

      • Set the oven temperature program: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Mass Spectrometer:

      • Use Electron Ionization (EI) at 70 eV.

      • Set the ion source temperature to 230°C.

      • Set the mass range to scan from m/z 35 to 300.

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC inlet.

    • Start the data acquisition.

  • Data Processing:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Correlate the fragmentation pattern with the proposed structure.

Conclusion

The structural validation of this compound can be confidently achieved through a systematic and comparative analysis of its IR, ¹H NMR, ¹³C NMR, and mass spectra. Each spectroscopic technique provides critical and complementary information that, when integrated, confirms the presence of the key structural motifs: the isopropyl group, the N-methyl group, and the ethanolamine backbone, while also verifying the tertiary nature of the amine. By comparing the obtained spectra with those of closely related analogs, such as N-methylethanolamine and N-isopropylethanolamine, the unique spectral fingerprint of this compound becomes unequivocally clear. The detailed protocols provided herein offer a robust framework for researchers to reliably and accurately confirm the structure of this important synthetic intermediate, thereby ensuring the integrity and reproducibility of their scientific work.

References

A comparative study of different amino alcohols as ligands in catalysis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Amino Alcohols as Ligands in Asymmetric Catalysis: A Comparative Study

Introduction: The Architectonics of Chirality in Catalysis

In the landscape of modern pharmaceutical and fine chemical synthesis, the ability to selectively produce a single enantiomer of a chiral molecule is paramount. Chiral 1,2-amino alcohols are privileged scaffolds in this endeavor, serving as versatile building blocks, chiral auxiliaries, and, most importantly, as highly effective ligands in asymmetric catalysis.[1][2][3] These compounds, often readily synthesized from the natural "chiral pool" of α-amino acids, possess both an amine and an alcohol functional group.[1][4] This bifunctionality is the key to their efficacy; the nitrogen and oxygen atoms can coordinate to a metal center, creating a rigid and well-defined chiral environment.[4] This chiral pocket forces the reactants to approach in a specific orientation, thereby directing the stereochemical outcome of the reaction and leading to the preferential formation of one enantiomer.

This guide provides a comparative analysis of three structurally distinct and commonly employed amino alcohol ligands: (S)-Prolinol, (S)-Valinol, and (1R,2S)-(-)-Norephedrine. Their performance will be evaluated in a benchmark reaction—the asymmetric addition of diethylzinc to aldehydes—to provide researchers, scientists, and drug development professionals with field-proven insights into ligand selection and performance.

A Comparative Look at Common Amino Alcohol Ligands

The efficacy of a chiral ligand is intrinsically linked to its structure. Steric hindrance, conformational rigidity, and the electronic nature of the ligand all play crucial roles in determining the yield and enantioselectivity of a catalytic reaction. We will examine three ligands, each with unique structural features.

  • (S)-Prolinol: Derived from the cyclic amino acid proline, prolinol features a pyrrolidine ring.[5][6] This cyclic structure imparts significant conformational rigidity, which is highly desirable in a chiral ligand. A more rigid ligand leads to a more organized and predictable transition state, often translating to higher enantioselectivity. Prolinol and its derivatives are workhorses in both metal- and organocatalysis.[5][7][8][9]

  • (S)-Valinol: This ligand is derived from the acyclic amino acid valine.[10] Its defining feature is the bulky isopropyl group adjacent to the stereocenter.[11] This steric bulk plays a direct role in shielding one face of the catalytic intermediate, effectively dictating the trajectory of the incoming nucleophile. While more flexible than prolinol, its derivatives, particularly oxazolines, are highly successful in a range of asymmetric transformations.[10][11][12]

  • (1R,2S)-(-)-Norephedrine: As a diastereomer of ephedrine, norephedrine possesses two stereocenters.[13] This provides a distinct three-dimensional arrangement that has proven effective in various catalytic systems, including the addition of organozinc reagents to aldehydes.[13][14] The phenyl group also introduces electronic effects and potential for π-stacking interactions within the transition state.

Benchmark Reaction: The Asymmetric Addition of Diethylzinc to Benzaldehyde

To objectively compare these ligands, we turn to a classic and well-understood carbon-carbon bond-forming reaction: the enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde.[15][16] This reaction is an excellent benchmark because it is highly sensitive to the chiral environment created by the ligand, and the product, (R)- or (S)-1-phenyl-1-propanol, is a common chiral secondary alcohol. The primary metrics for comparison are the chemical yield and the enantiomeric excess (e.e.), which measures the degree of stereoselectivity.

General reaction scheme for the asymmetric addition of diethylzinc to benzaldehyde.Figure 1. General reaction scheme for the asymmetric addition of diethylzinc to benzaldehyde.

Comparative Performance Analysis

The choice of ligand has a profound impact on the outcome of the reaction. The data presented below is representative of typical results obtained under optimized conditions for each ligand.

LigandStructureTypical Yield (%)Typical e.e. (%)Product Configuration
(S)-Prolinol >95~92(S)
(S)-Valinol >95~90(S)
(1R,2S)-(-)-Norephedrine ~95~92(R)

Discussion of Results:

All three ligands demonstrate excellent catalytic activity, affording high chemical yields. The enantioselectivities are also very good, consistently exceeding 90% e.e.

  • Causality of Performance: The high performance of (S)-Prolinol can be attributed to the rigid pyrrolidine ring, which minimizes conformational ambiguity in the transition state. This pre-organization of the catalytic complex leads to a significant energy difference between the two pathways leading to the (R) and (S) products, resulting in high enantioselectivity.

  • The bulky isopropyl group of (S)-Valinol effectively creates a steric shield. In the transition state, the aldehyde's phenyl group will preferentially orient itself away from this bulky group, exposing one face to nucleophilic attack by the ethyl group from the zinc reagent.

  • (1R,2S)-(-)-Norephedrine provides a different chiral environment due to its two stereocenters. Notably, it produces the opposite enantiomer, (R)-1-phenyl-1-propanol, compared to the (S)-ligands derived from natural amino acids. This highlights a powerful principle in asymmetric synthesis: by choosing the appropriate enantiomer of the ligand, one can selectively synthesize the desired enantiomer of the product.[17]

Mechanistic Insights: How Chirality is Transferred

The catalytic cycle for this reaction is believed to proceed through the formation of a dimeric zinc complex. The causality behind the stereoselectivity lies in the formation of a six-membered chair-like transition state.

  • Catalyst Formation: The amino alcohol ligand reacts with diethylzinc to form a zinc alkoxide. This is the active catalyst.

  • Complexation: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric catalyst complex.

  • Stereoselective Ethyl Transfer: The ethyl group is transferred from the other zinc atom to the si or re face of the aldehyde's carbonyl group. The chiral ligand dictates which face is more accessible. The aldehyde's substituents (Phenyl and H) will arrange to minimize steric clash with the ligand's substituents, exposing one face to attack.

  • Product Release & Catalyst Regeneration: The product, a zinc alkoxide of 1-phenyl-1-propanol, is formed. An exchange with another molecule of diethylzinc releases the product and regenerates the active catalyst.

G cluster_cycle Catalytic Cycle A [L-Zn-Et]₂ (Active Catalyst Dimer) B Catalyst-Aldehyde Complex A->B + PhCHO C Six-Membered Transition State B->C Intramolecular rearrangement D Product-Zinc Complex C->D Et Transfer D->A + Et₂Zn - Product-Zn-Et Product_out Chiral Alcohol Et2Zn_in Et₂Zn Et2Zn_in->A PhCHO_in PhCHO

A simplified catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

G cluster_workflow Experimental Workflow start Start synthesis Synthesis of Amino Alcohol (e.g., Reduction of Valine) start->synthesis catalyst_prep In-situ Catalyst Preparation (Ligand + Et₂Zn) synthesis->catalyst_prep reaction Reaction Step (Addition of Aldehyde at 0°C) catalyst_prep->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, Chiral HPLC for e.e.) purification->analysis end End analysis->end

A typical experimental workflow for evaluating an amino alcohol ligand in asymmetric catalysis.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided. These protocols represent a self-validating system for evaluating ligand performance.

Protocol 1: Synthesis of (S)-Valinol from L-Valine

This protocol describes a standard method for reducing an amino acid to its corresponding amino alcohol using a borane complex, a safer and more convenient alternative to reagents like lithium aluminum hydride.[10]

Materials:

  • L-Valine

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend L-Valine (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add the BH₃·THF solution (2.5 eq) dropwise via a syringe over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4 hours.

  • Workup: Cool the reaction back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases. Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (S)-Valinol, typically as a white solid.

Protocol 2: Benchmark Catalytic Reaction

This protocol details the enantioselective addition of diethylzinc to benzaldehyde using (1R,2S)-(-)-Norephedrine as the chiral ligand.

Materials:

  • (1R,2S)-(-)-Norephedrine (2 mol%)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (1R,2S)-(-)-Norephedrine (0.02 eq) in anhydrous toluene. Add the Et₂Zn solution (1.2 eq) dropwise at room temperature and stir the resulting solution for 30 minutes.

  • Reaction: Cool the catalyst solution to 0°C. Add freshly distilled benzaldehyde (1.0 eq) dropwise. Stir the reaction mixture at 0°C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the chemical yield of the purified 1-phenyl-1-propanol. Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) analysis.[12]

Conclusion

Chiral amino alcohols are indispensable tools in asymmetric catalysis. This guide demonstrates that while many ligands can provide excellent results, their performance is a direct consequence of their unique structural features. The rigidity of (S)-Prolinol , the steric bulk of (S)-Valinol , and the distinct stereochemical arrangement of (1R,2S)-(-)-Norephedrine all lead to highly effective, albeit different, catalytic systems. The choice of ligand is therefore not arbitrary but a critical experimental parameter that must be tailored to the specific transformation and the desired stereochemical outcome. The provided protocols offer a robust framework for researchers to conduct their own comparative studies and make informed decisions in the pursuit of elegant and efficient asymmetric syntheses.

References

A Comparative Guide to the Reaction Kinetics of 2-(Isopropyl(methyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides a comprehensive analysis of the reaction kinetics of 2-(Isopropyl(methyl)amino)ethanol, a tertiary amino alcohol. Direct kinetic data for this specific molecule is not extensively available in peer-reviewed literature. Therefore, this document establishes a robust comparative framework, inferring its kinetic profile by examining structurally analogous N-alkylethanolamines in the well-documented reaction with carbon dioxide (CO₂). This approach provides researchers and drug development professionals with the theoretical foundation and practical methodologies required to investigate this compound and its alternatives.

Introduction: Understanding the Molecule and its Context

This compound (CAS 2893-49-4) is a tertiary amino alcohol with the molecular formula C₆H₁₅NO.[1] Its structure, featuring a tertiary amine and a primary hydroxyl group, makes it a candidate for various applications, including as a building block in pharmaceutical synthesis, a ligand in coordination chemistry, or a component in functional fluids. The bulky isopropyl group adjacent to the nitrogen atom introduces significant steric hindrance, which is a critical factor governing its reactivity and kinetic behavior.

The reaction of amino alcohols with CO₂ is of immense industrial and scientific importance, particularly in the field of carbon capture. The kinetics of this reaction are a key performance indicator, determining the efficiency and rate of absorption. This guide will use the CO₂ reaction as a model system to compare this compound with other widely studied secondary and tertiary amines, providing a predictive assessment of its performance.

Theoretical Background: Reaction Mechanisms of Alkanolamines with CO₂

The kinetic behavior of an alkanolamine is fundamentally dictated by its reaction mechanism. For primary and secondary amines, the reaction with CO₂ typically proceeds via the Zwitterion mechanism .[2][3] In contrast, tertiary amines, which lack a proton on the nitrogen atom, cannot form a stable zwitterion and react through a Base-Catalysis mechanism .

Zwitterion Mechanism (Primary & Secondary Amines)

This mechanism, originally proposed by Danckwerts, involves two steps[4]:

  • Zwitterion Formation: The amine (R₂NH) reacts with CO₂ to form a zwitterionic intermediate. This is the rate-determining step for unhindered amines.

  • Deprotonation: A base (B), typically another amine molecule, abstracts a proton from the zwitterion to form a stable carbamate and a protonated base.

The rate of carbamate formation is often dependent on the square of the amine concentration in anhydrous solvents, highlighting the role of the second amine molecule in the rate-determining step.[4]

Base-Catalysis Mechanism (Tertiary Amines)

Tertiary amines (R₃N) like this compound act as catalysts for the hydration of CO₂:

  • Bicarbonate Formation: The tertiary amine promotes the reaction of CO₂ with water to form bicarbonate (HCO₃⁻) and a protonated amine (R₃NH⁺).

This mechanism is generally slower than the zwitterion pathway, which is why tertiary amines are considered "rate-limited" absorbents, although they often offer higher theoretical CO₂ loading capacity.[2][3]

Below is a diagram illustrating these competing mechanistic pathways.

G cluster_0 Zwitterion Mechanism (Secondary Amines) cluster_1 Base-Catalysis Mechanism (Tertiary Amines) R2NH R₂NH Zwitterion R₂N⁺HCOO⁻ (Zwitterion) R2NH->Zwitterion + CO₂ (slow) CO2_1 CO₂ Carbamate R₂NCOO⁻ (Carbamate) Zwitterion->Carbamate + Base (fast) - BH⁺ B Base (e.g., R₂NH) BH BH⁺ R3N R₃N (e.g., Target Molecule) R3NH R₃NH⁺ R3N->R3NH Acts on H₂O/CO₂ complex CO2_2 CO₂ Bicarbonate HCO₃⁻ CO2_2->Bicarbonate + H₂O H2O H₂O G prep 1. Solution Preparation load 2. Load Syringes prep->load mix 3. Rapid Mixing load->mix Drive Rams monitor 4. Spectrophotometric Monitoring mix->monitor Flow to cell analyze 5. Data Analysis monitor->analyze repeat 6. Repeat & Vary analyze->repeat Vary [Amine] sol_a Aqueous amine solution + pH indicator sol_b Aqueous CO₂ solution

References

A Comparative Guide to Amine Performance in CO2 Capture: Evaluating 2-(Isopropyl(methyl)amino)ethanol and Other Novel Amines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of novel amine solvents for carbon dioxide (CO2) capture. While focusing on the promising, yet under-documented candidate, 2-(Isopropyl(methyl)amino)ethanol (IPMAE), we will draw comparisons with established benchmark amines—Monoethanolamine (MEA) and Methyldiethanolamine (MDEA)—as well as the well-characterized sterically hindered amine, 2-Amino-2-methyl-1-propanol (AMP), and the structurally similar 2-(Isopropylamino)ethanol (IPAE).

The central thesis of this guide is not to present definitive, exhaustive data on IPMAE, for which publicly available experimental results are scarce, but to equip the reader with the scientific rationale, experimental protocols, and comparative data necessary to conduct a robust in-house evaluation. By understanding the performance metrics and experimental nuances of well-characterized amines, researchers can effectively benchmark the potential of new molecules like IPMAE.

The Rationale for Exploring Novel Amines: Beyond the Benchmarks

The workhorse of industrial CO2 capture, MEA, offers rapid absorption kinetics but suffers from a high heat of absorption, leading to significant energy penalties during solvent regeneration[1][2]. Conversely, tertiary amines like MDEA have a lower heat of absorption but exhibit slower reaction rates[3][4]. This trade-off has driven the search for new amine structures that can offer a more optimal balance of performance characteristics.

Sterically hindered amines, such as AMP and potentially IPMAE, represent a promising class of solvents. The bulky alkyl groups surrounding the nitrogen atom are theorized to destabilize the carbamate formed upon CO2 absorption, facilitating bicarbonate formation. This alternative reaction pathway can lead to a higher CO2 loading capacity (approaching 1 mole of CO2 per mole of amine) and a lower heat of reaction, thereby reducing the energy required for regeneration[5][6][7][8]. IPMAE, with its isopropyl and methyl groups, is a compelling candidate within this class.

Key Performance Indicators for Amine Evaluation

A thorough assessment of an amine solvent for CO2 capture hinges on several key performance indicators (KPIs). Below, we discuss these KPIs and present available comparative data for our selected amines.

CO2 Absorption Capacity

This fundamental parameter quantifies the amount of CO2 that can be captured by a given amount of amine solution. It is typically expressed as moles of CO2 per mole of amine (mol/mol) or moles of CO2 per kilogram of solution (mol/kg).

AmineTypeTypical CO2 Absorption Capacity (mol/mol)Reference
Monoethanolamine (MEA) Primary0.5 - 0.6[1][9][10][11][12]
Methyldiethanolamine (MDEA) Tertiary~1.0[3][4]
2-Amino-2-methyl-1-propanol (AMP) Sterically Hindered Primary0.6 - 1.0[1][13][14][15]
2-(Isopropylamino)ethanol (IPAE) Sterically Hindered Secondary> MEA, approaches MDEA[16][17][18]
This compound (IPMAE) Sterically Hindered TertiaryExpected to be high (~1.0)N/A

Note: The absorption capacity of IPMAE is an educated estimation based on its structure as a sterically hindered tertiary amine. Experimental verification is essential.

Absorption Rate (Kinetics)

The speed at which an amine reacts with CO2 is crucial for designing efficient absorption columns. A faster reaction rate allows for smaller equipment and higher capture efficiency. The pseudo-first-order rate constant (kg') is a common metric for comparing absorption kinetics.

AmineRelative Absorption RateReference
Monoethanolamine (MEA) High[3][19]
Methyldiethanolamine (MDEA) Low[20][21]
2-Amino-2-methyl-1-propanol (AMP) Moderate[19][22]
2-(Isopropylamino)ethanol (IPAE) Moderate to High[18]
This compound (IPMAE) Expected to be moderateN/A

Note: The absorption rate of IPMAE is an estimation. Tertiary amines generally have slower kinetics than primary and secondary amines, but steric hindrance can influence this.

Heat of Absorption

This thermodynamic parameter represents the heat released during the CO2 absorption reaction. A lower heat of absorption is desirable as it directly translates to lower energy requirements for solvent regeneration.

AmineTypical Heat of Absorption (kJ/mol CO2)Reference
Monoethanolamine (MEA) 80 - 100[1][23]
Methyldiethanolamine (MDEA) 50 - 65[4]
2-Amino-2-methyl-1-propanol (AMP) 70 - 85[1][2]
2-(Isopropylamino)ethanol (IPAE) Lower than MEA[18]
This compound (IPMAE) Expected to be low to moderateN/A

Note: The heat of absorption for IPMAE is an estimation based on its sterically hindered tertiary amine structure.

Cyclic Capacity

Cyclic capacity is the difference in CO2 loading between the rich (CO2-loaded) and lean (regenerated) amine solutions. A high cyclic capacity is advantageous as it reduces the solvent circulation rate, leading to smaller equipment and lower operational costs.

Degradation Resistance

Amine solvents can degrade over time due to reactions with CO2, oxygen, and other flue gas components, especially at the high temperatures in the stripper. This leads to solvent loss, corrosion, and the formation of undesirable byproducts. Oxidative and thermal degradation studies are crucial for assessing the long-term stability of a solvent. Sterically hindered amines are often reported to have better stability than primary amines like MEA[24][25].

Experimental Protocols for Amine Performance Evaluation

To ensure a self-validating and reproducible assessment of a novel amine like IPMAE, a standardized set of experimental protocols is essential.

CO2 Absorption/Desorption Experimental Setup

A typical laboratory-scale setup for evaluating CO2 absorption and desorption performance is depicted below.

G cluster_absorption Absorption Stage cluster_desorption Desorption Stage gas_source CO2/N2 Gas Mixture mass_flow Mass Flow Controllers gas_source->mass_flow Controlled Flow saturator Water Saturator mass_flow->saturator reactor Jacketed Glass Reactor (Amine Solution) saturator->reactor Simulated Flue Gas gas_out Outlet Gas to Analyzer reactor->gas_out stirrer Magnetic Stirrer rich_amine CO2-Rich Amine stripper Stripping Column rich_amine->stripper heating_mantle Heating Mantle condenser Condenser stripper->condenser Vapor lean_amine Regenerated Lean Amine stripper->lean_amine condenser->stripper Reflux co2_out Released CO2 to Analyzer condenser->co2_out

Caption: A typical lab-scale setup for CO2 absorption and desorption experiments.

Experimental Workflow for CO2 Absorption and Desorption:

G cluster_workflow Experimental Workflow start Prepare Amine Solution (e.g., 30 wt%) absorb Absorb CO2 at Controlled Temperature (e.g., 40°C) start->absorb sample_rich Sample Rich Amine for Analysis absorb->sample_rich desorb Heat Rich Amine to Regeneration Temperature (e.g., 100-120°C) sample_rich->desorb analyze Analyze CO2 Loading (Titration or TOC) sample_rich->analyze sample_lean Sample Lean Amine for Analysis desorb->sample_lean sample_lean->analyze calculate Calculate Absorption Capacity, Cyclic Capacity, and Rate analyze->calculate end End calculate->end

Caption: Workflow for determining CO2 absorption and desorption performance.

Step-by-Step Methodologies

3.2.1. Determination of CO2 Loading:

A common and reliable method for determining the CO2 concentration in the amine solution is through titration.

  • Sample Preparation: Accurately weigh a sample of the CO2-loaded amine solution.

  • Precipitation: Add an excess of a barium chloride (BaCl2) solution to precipitate the dissolved CO2 as barium carbonate (BaCO3).

  • Titration: Titrate the unreacted amine with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., methyl orange) to determine the free amine concentration.

  • Calculation: The CO2 loading can be calculated from the initial amine concentration and the free amine concentration after CO2 absorption.

Alternatively, Total Inorganic Carbon (TIC) analysis can provide a more direct and automated measurement of the dissolved CO2 content[26].

3.2.2. Measurement of Heat of Absorption:

A reaction calorimeter is used to measure the heat of absorption.

  • Calibration: Calibrate the calorimeter with a reaction of known enthalpy.

  • Loading: Charge the calorimeter with a known amount of the fresh amine solution.

  • CO2 Injection: Inject a known amount of CO2 into the solution at a constant temperature.

  • Measurement: Record the heat evolved during the absorption process.

  • Calculation: The heat of absorption is calculated based on the amount of CO2 absorbed and the heat released.

3.2.3. Kinetic Measurements:

The rate of CO2 absorption can be determined using a wetted-wall column or a stirred-cell reactor.

  • Setup: A gas of known CO2 concentration is brought into contact with a film of the amine solution of a known surface area.

  • Measurement: The rate of CO2 absorption is determined by measuring the change in CO2 concentration in the gas phase over time.

  • Calculation: The overall mass transfer coefficient and the pseudo-first-order reaction rate constant can be calculated from the experimental data.

3.2.4. Degradation Studies:

  • Thermal Degradation: The amine solution is heated in a sealed reactor at a temperature representative of the stripper conditions (e.g., 120-140°C) for an extended period.

  • Oxidative Degradation: The amine solution is exposed to a gas mixture containing CO2 and oxygen at absorber temperatures (e.g., 50-70°C).

  • Analysis: The degraded samples are analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products and determine the loss of active amine.

Mechanistic Insights and the Promise of IPMAE

The performance of an amine is intrinsically linked to its molecular structure.

G cluster_reaction CO2 Reaction Pathways co2 CO2 primary_amine Primary/Secondary Amine (e.g., MEA, IPAE) co2->primary_amine 2:1 Stoichiometry tertiary_amine Tertiary/Sterically Hindered Amine (e.g., MDEA, IPMAE) co2->tertiary_amine 1:1 Stoichiometry (with H2O) carbamate Stable Carbamate primary_amine->carbamate Fast Kinetics, High ΔHabs bicarbonate Bicarbonate tertiary_amine->bicarbonate Slower Kinetics, Low ΔHabs water H2O water->tertiary_amine

Caption: Simplified reaction pathways for CO2 with different amine types.

For IPMAE, its tertiary amine nature and the steric hindrance provided by the isopropyl and methyl groups suggest a reaction pathway predominantly leading to bicarbonate formation. This is expected to result in a high theoretical CO2 loading capacity and a low heat of absorption, making it an energy-efficient solvent for regeneration. However, the bulky groups might also slow down the reaction kinetics compared to less hindered amines.

Conclusion and Future Directions

While a definitive performance comparison of this compound against benchmark amines is currently limited by the lack of published experimental data, its molecular structure positions it as a promising candidate for CO2 capture. As a sterically hindered tertiary amine, it is anticipated to exhibit a high CO2 absorption capacity and a low heat of absorption, potentially leading to significant energy savings in an industrial setting.

This guide provides the necessary framework and detailed experimental protocols for researchers to conduct a thorough and scientifically rigorous evaluation of IPMAE and other novel amine solvents. By systematically measuring the key performance indicators outlined—absorption capacity, absorption rate, heat of absorption, cyclic capacity, and degradation resistance—and comparing them against well-established benchmarks, the true potential of these next-generation solvents can be unlocked.

Future research should focus on generating and publishing comprehensive experimental data for promising candidates like IPMAE under a wide range of process conditions. This will enable a more direct and robust comparison and accelerate the development of more efficient and cost-effective CO2 capture technologies.

References

A Senior Application Scientist's Guide to the Nucleophilicity and Reactivity of Substituted Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bifunctional Elegance of Amino Alcohols

Amino alcohols are a cornerstone class of organic compounds, distinguished by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group. This bifunctional nature makes them exceptionally versatile building blocks in organic synthesis, serving as precursors to pharmaceuticals, chiral ligands for asymmetric catalysis, and key components in materials science.[1][2] Their utility stems from the distinct yet cooperative reactivity of the nitrogen and oxygen atoms. Understanding the subtle interplay of factors that govern their nucleophilicity is paramount for researchers aiming to harness their synthetic potential. This guide provides an in-depth comparison of the nucleophilicity and reactivity of various substituted amino alcohols, grounded in experimental data and computational insights, to empower scientists in their research and development endeavors.

The Duality of Nucleophilic Centers: Amine vs. Alcohol

The core of an amino alcohol's reactivity lies in its two potential nucleophilic sites: the nitrogen of the amine and the oxygen of the alcohol. The competition and selectivity between these sites are dictated by the reaction conditions and the structure of the amino alcohol itself.

  • The Amine (-NH₂): The nitrogen atom possesses a lone pair of electrons, making it an inherent Lewis base and a potent nucleophile. In most neutral or basic conditions, the amine is the more reactive nucleophilic center compared to the neutral hydroxyl group.

  • The Alcohol (-OH): While the neutral hydroxyl group is a weaker nucleophile than the amine, it can be deprotonated under basic conditions to form a highly nucleophilic alkoxide anion (-O⁻). Therefore, pH plays a critical role in modulating the reactivity of this site.

A crucial structural feature, particularly in 1,2- and 1,3-amino alcohols, is the potential for intramolecular hydrogen bonding . This interaction can sequester the nitrogen's lone pair or the hydroxyl's proton, effectively lowering the ground state energy and influencing the molecule's conformational preference. This, in turn, can modulate the availability of the lone pairs for nucleophilic attack, adding a layer of complexity to predicting reactivity.

G cluster_factors Factors Influencing Nucleophilicity Electronic Electronic Nucleophilicity Nucleophilicity Electronic->Nucleophilicity EDGs increase EWGs decrease Steric Steric Steric->Nucleophilicity Bulkiness decreases Solvent Solvent Solvent->Nucleophilicity Protic vs. Aprotic H_Bonding Intramolecular H-Bonding H_Bonding->Nucleophilicity Modulates lone pair availability

Caption: Key factors governing the nucleophilicity of amino alcohols.

Comparative Analysis: The Impact of Substitution

The true diversity in reactivity among amino alcohols emerges from the nature and position of their substituents. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Modulating Electron Density

The electron density on the nitrogen and oxygen atoms is the primary determinant of their nucleophilic power. Substituents on the carbon backbone or directly on the nitrogen atom can significantly alter this density.

  • Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, ethyl) are weak EDGs. When attached to the carbon backbone, they slightly increase the electron density at the nucleophilic centers, leading to a modest enhancement in reactivity. N-alkylation has a more pronounced effect, directly increasing the electron density on the nitrogen and making it a stronger nucleophile, although this is often counteracted by increased steric hindrance.

  • Electron-Withdrawing Groups (EWGs): Groups like phenyl, carbonyl, or trifluoromethyl drastically reduce nucleophilicity. An aromatic ring attached to the carbon adjacent to the amine group (e.g., in phenylglycinol) can withdraw electron density through resonance and inductive effects, making the nitrogen lone pair less available for donation.

Steric Effects: The Role of Bulk

Steric hindrance refers to the obstruction of a reaction pathway by the physical bulk of substituents. In nucleophilic substitution reactions, bulky groups near the nucleophilic center can impede the approach of the electrophile, thereby slowing the reaction rate.

  • Primary vs. Secondary vs. Tertiary Amines: A primary amino alcohol (R-NH₂) is generally more reactive than a secondary (R₂NH) or tertiary (R₃N) analogue, assuming electronic effects are similar. The increasing number of alkyl groups progressively shields the nitrogen atom.

  • Backbone Substitution: Bulky substituents on the carbon skeleton, especially alpha or beta to the functional groups, can also significantly decrease reactivity. For instance, an amino alcohol with a tert-butyl group adjacent to the amine will be a much poorer nucleophile than its non-substituted counterpart.

Experimental Quantification of Nucleophilicity

To move beyond qualitative prediction, quantitative experimental data is essential. Kinetic studies provide the most reliable measure of nucleophilicity by directly determining reaction rates.

Workflow for Kinetic Analysis

A common method involves a competitive reaction or the direct measurement of reaction rates against a standard electrophile under controlled conditions. The relative rates provide a quantitative ranking of nucleophilicity.

G A 1. Select Amino Alcohols (e.g., A, B, C) D 4. Run Parallel Reactions A->D B 2. Choose Standard Electrophile (e.g., Benzyl Bromide) B->D C 3. Define Reaction Conditions (Solvent, Temp, Stoichiometry) C->D E 5. Monitor Reaction Progress (e.g., GC, HPLC, NMR) D->E F 6. Calculate Rate Constants (k) E->F G 7. Compare Relative Rates (k_A / k_ref) F->G

References

Safety Operating Guide

Navigating the Safe Handling of 2-(Isopropyl(methyl)amino)ethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Look at Essential Personal Protective Equipment and Safety Protocols

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2-(Isopropyl(methyl)amino)ethanol (CAS No. 2893-49-4), a compound requiring meticulous attention to safety protocols. By understanding the inherent hazards and implementing the robust protective measures outlined below, laboratory personnel can confidently and safely incorporate this compound into their research and development workflows.

Understanding the Hazard Profile of this compound

While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily found, hazard information from chemical suppliers and data for structurally similar aminoethanols provide a strong basis for a thorough risk assessment. The available data indicates that this compound should be handled with the same level of caution as other corrosive and irritating aminoethanols.

Based on available information for this compound (CAS 2893-49-4), the following hazard statements are pertinent:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Drawing further guidance from the safety profiles of analogous compounds such as 2-(Isopropylamino)ethanol and 2-(Methylamino)ethanol, it is prudent to assume that this compound may also be harmful if swallowed or in contact with skin, and has the potential to cause severe skin burns and eye damage upon significant exposure[1][2].

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, emphasizing the causality behind each selection.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Tightly fitting safety goggles are the minimum requirement to protect against splashes. A faceshield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing, to provide a broader barrier of protection for the entire face[2]. The corrosive nature of aminoethanols necessitates this dual-layer protection to prevent severe and potentially irreversible eye damage.
Skin Protection Chemically resistant gloves are mandatory. Nitrile gloves are a suitable option for incidental contact, but it is crucial to consult the glove manufacturer's compatibility chart for extended use. Always inspect gloves for any signs of degradation or perforation before use. A lab coat or chemical-resistant apron should be worn to protect the body from potential splashes and spills. For tasks with a higher risk of significant exposure, a full protective suit may be warranted[1][3].
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area , preferably within a certified chemical fume hood, to minimize the inhalation of vapors. If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required[3]. The selection of the specific respirator type should be based on a formal risk assessment of the planned procedure.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized operational and disposal procedures is a cornerstone of laboratory safety. The following protocols provide a self-validating system for the safe handling of this compound from receipt to disposal.

Handling and Storage
  • Pre-Handling: Before any work begins, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower and confirm they are operational.

  • During Handling:

    • Avoid all direct personal contact with the chemical.

    • Use only in a well-ventilated area, such as a chemical fume hood[1].

    • Avoid breathing vapors or mists[2].

    • Keep away from heat, sparks, and open flames. Although not always highly flammable, many organic compounds can be combustible.

    • Use non-sparking tools and equipment.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[1][3].

    • Keep containers tightly closed to prevent the escape of vapors and contamination of the material.

    • Store in the original container or a compatible, properly labeled secondary container.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

  • Minor Spills:

    • Evacuate all non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite[1].

    • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area thoroughly.

  • Major Spills:

    • Evacuate the entire laboratory and alert emergency personnel immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury following exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1][3].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect all chemical waste in a properly labeled, sealed, and compatible container.

  • Contaminated materials, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.

  • Do not dispose of this chemical down the drain[1][2].

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualizing the PPE Selection Workflow

To further clarify the decision-making process for selecting the appropriate level of personal protective equipment, the following workflow diagram is provided.

PPE_Workflow PPE Selection Workflow for this compound start Start: Handling this compound risk_assessment Perform Risk Assessment: - Quantity of substance - Potential for splashing - Adequacy of ventilation start->risk_assessment eye_protection Eye/Face Protection risk_assessment->eye_protection skin_protection Skin Protection risk_assessment->skin_protection respiratory_protection Respiratory Protection risk_assessment->respiratory_protection goggles Tightly Fitting Safety Goggles eye_protection->goggles Low Splash Potential goggles_faceshield Goggles and Face Shield eye_protection->goggles_faceshield High Splash Potential gloves_labcoat Nitrile Gloves and Lab Coat skin_protection->gloves_labcoat Incidental Contact full_suit Chemical Resistant Apron/Suit skin_protection->full_suit Significant Exposure Risk fume_hood Work in Chemical Fume Hood respiratory_protection->fume_hood Adequate Ventilation respirator NIOSH-Approved Respirator respiratory_protection->respirator Inadequate Ventilation or Emergency end Proceed with Experiment goggles->end goggles_faceshield->end gloves_labcoat->end full_suit->end fume_hood->end respirator->end

Caption: A workflow diagram for selecting appropriate PPE when handling this compound.

By integrating these safety protocols and PPE requirements into your standard operating procedures, you can create a safer laboratory environment for everyone. The proactive implementation of these measures demonstrates a commitment to a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Isopropyl(methyl)amino)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Isopropyl(methyl)amino)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.